Product packaging for Epikatonic acid(Cat. No.:CAS No. 76035-62-6)

Epikatonic acid

Numéro de catalogue: B052847
Numéro CAS: 76035-62-6
Poids moléculaire: 456.7 g/mol
Clé InChI: JZFSMVXQUWRSIW-FWXFQHTDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Epikatonic acid is a novel synthetic katonic acid analog of significant interest in neuropharmacology and medicinal chemistry research. Its primary research value lies in its unique stereochemistry at the 3-position, which distinguishes it from other katonic acid derivatives and modulates its interaction with central nervous system targets. Preliminary investigative studies suggest its potential application as a key precursor or reference standard in the study of neuroactive steroid biosynthesis and function. Researchers are exploring its mechanism of action, which is hypothesized to involve allosteric modulation of neurotransmitter receptors, particularly subtypes of the glutamate and GABA receptor systems. This interaction makes it a valuable chemical tool for probing the structure-activity relationships of neurosteroids, investigating synaptic plasticity, and modeling specific neurological pathways in vitro. The compound is provided as a high-purity material to ensure reproducibility and reliability in experimental settings, supporting advanced studies in drug discovery and neurobiological mechanism elucidation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O3 B052847 Epikatonic acid CAS No. 76035-62-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,26+,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFSMVXQUWRSIW-FWXFQHTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316985
Record name Epikatonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Epikatonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

76035-62-6
Record name Epikatonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76035-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epikatonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Epikatonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

283 - 284 °C
Record name 3-Epikatonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Epikatonic Acid: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epikatonic acid, a naturally occurring pentacyclic triterpenoid (B12794562), has been identified in a select number of plant species. This technical guide provides an in-depth overview of the discovery, natural sources, and physicochemical properties of this compound. It further details the experimental protocols for its characterization and discusses its potential biological activities based on the known functions of related oleanane (B1240867) triterpenoids. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this complex natural product.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 isoprenoid precursor. Within this class, oleanane-type triterpenoids have garnered significant attention for their wide range of biological activities, including anti-inflammatory, and anticancer properties. This compound, a member of the oleanane family, represents a promising candidate for further pharmacological investigation. This guide synthesizes the current knowledge on this compound to facilitate future research and development efforts.

Discovery and Natural Sources

The definitive structure of 3-Epikatonic acid was elucidated in 2002 by Silva et al. through extensive spectroscopic analysis of a compound isolated from the chloroform (B151607) extract of Austroplenckia populnea[1][2]. The structure and stereochemistry were established using two-dimensional NMR spectroscopic techniques (HMQC, HMBC, and NOESY) and confirmed by single-crystal X-ray diffraction[1][2].

This compound has been isolated from several plant species, primarily belonging to the Celastraceae and Lamiaceae families. The known natural sources are summarized in Table 1.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyReference(s)
Austroplenckia populneaCelastraceae[1][2]
Eriope latifoliaLamiaceae[3]
Eriope blanchetiiLamiaceae[3]
Helogyne apaloidea Nutt.Asteraceae[3]
Spermacoce articularisRubiaceae[4]
Tripterygium wilfordiiCelastraceae[4]

Physicochemical Properties

This compound is a triterpenoid with the molecular formula C₃₀H₄₈O₃ and a molecular weight of 456.7 g/mol [4].

Table 2: Physicochemical Properties of 3-Epikatonic Acid

PropertyValueReference(s)
Molecular Formula C₃₀H₄₈O₃[4]
Molecular Weight 456.7 g/mol [4]
CAS Number 76035-62-6[4]
Physical Description Solid[4]
Melting Point 283 - 284 °C[4]
IUPAC Name (2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid[4]
Synonyms 3-Epikatonate, (20R)-3beta-Hydroxyolean-12-en-29-oic acid[4]

Experimental Protocols

Isolation and Purification

While a specific, detailed protocol for the isolation of this compound from its natural sources is not extensively documented in a single source, a general workflow can be inferred from studies on related triterpenoids. The following represents a probable methodology.

G cluster_extraction Extraction cluster_purification Purification plant_material Dried and Powdered Plant Material (e.g., Austroplenckia populnea) extraction Soxhlet Extraction (with chloroform or other organic solvents) plant_material->extraction crude_extract Crude Chloroform Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Eluted Fractions column_chromatography->fractions tlc Thin Layer Chromatography (TLC) (Monitoring) fractions->tlc Analysis pure_compound Isolated this compound fractions->pure_compound tlc->fractions Selection

Caption: General workflow for the isolation and purification of this compound.

Structure Elucidation

The definitive structural characterization of this compound was achieved through a combination of modern spectroscopic techniques.

  • 2D NMR Spectroscopy : Techniques such as Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) were instrumental in establishing the connectivity and stereochemistry of the molecule[1][2].

  • X-ray Crystallography : Single-crystal X-ray diffraction analysis provided unambiguous confirmation of the structure and stereochemistry of this compound[1][2].

Biosynthesis of this compound

As a triterpenoid, this compound is synthesized in plants via the mevalonate (B85504) (MVA) pathway. This complex biosynthetic route begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce the universal isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

G acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate mvp Mevalonate-5-phosphate mevalonate->mvp mvpp Mevalonate-5-pyrophosphate mvp->mvpp ipp Isopentenyl Pyrophosphate (IPP) mvpp->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp Isomerase gpp Geranyl Pyrophosphate (GPP) ipp->gpp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp dmapp->gpp gpp->fpp squalene Squalene fpp->squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene oleanane_scaffold Oleanane Scaffold oxidosqualene->oleanane_scaffold Cyclization epikatonic_acid This compound oleanane_scaffold->epikatonic_acid Oxidation & Other modifications

Caption: The Mevalonate (MVA) pathway for the biosynthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the activities of other oleanane-type triterpenoids provide a strong basis for predicting its potential pharmacological effects. Many oleanane triterpenoids have demonstrated significant anti-inflammatory and anticancer properties.

A key mechanism of action for some oleanane triterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and cancer.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway stimulus e.g., TNF-α, IL-1β receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nfkb_active->gene_expression Induces epikatonic_acid This compound (Hypothesized) epikatonic_acid->ikk Inhibits (Potential Mechanism)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Future Directions

This compound represents a promising natural product for further investigation. Key areas for future research include:

  • Quantitative Analysis : Development of validated analytical methods to quantify the yield of this compound in its various natural sources.

  • Isolation Protocol Optimization : Establishment of a standardized and efficient protocol for the isolation and purification of this compound.

  • Biological Screening : Comprehensive in vitro and in vivo studies to elucidate the specific biological activities of this compound, including its potential anti-inflammatory, anticancer, and other therapeutic effects.

  • Mechanism of Action Studies : Detailed molecular investigations to identify the specific signaling pathways and molecular targets of this compound.

Conclusion

This compound is a structurally defined oleanane-type triterpenoid with a limited but identified number of natural sources. While its biological activities have not yet been extensively explored, its structural similarity to other pharmacologically active triterpenoids suggests significant therapeutic potential. This technical guide provides a comprehensive foundation to stimulate and guide future research into this intriguing natural compound.

References

Introduction to Epikatonic Acid and Austroplenckia populnea

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Isolation of Epikatonic Acid from Austroplenckia populnea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of this compound, a pentacyclic triterpenoid (B12794562), from the plant Austroplenckia populnea. Due to the limited availability of a specific, detailed protocol in the existing literature, this document outlines a probable and generalized methodology based on established techniques for the separation of similar natural products from the Celastraceae family.

Austroplenckia populnea, a plant species belonging to the Celastraceae family, is a known source of various bioactive secondary metabolites. Among these, the pentacyclic triterpenoids are of significant interest due to their diverse pharmacological activities. This compound, an oleanane-type triterpenoid, has been successfully isolated from the chloroform (B151607) extract of this plant.[1] The structural elucidation of this compound has been accomplished through advanced spectroscopic techniques such as 2D NMR and X-ray crystallography.[1]

Chemical Profile of the Chloroform Extract of Austroplenckia populnea

The chloroform extract of Austroplenckia populnea is a complex mixture of structurally related triterpenoids. The successful isolation of this compound requires chromatographic separation from these other constituents.

CompoundChemical Class
This compound Oleanane-type Triterpenoid
FriedelinFriedelane Triterpenoid
Populnonic acidFriedelane Triterpenoid
Abruslactone AOleanane-type Triterpenoid
Salaspermic acidTriterpenoid
22β-epi-maytenfolic acidTriterpenoid

Table 1: Major triterpenoid constituents isolated from the chloroform extract of Austroplenckia populnea.[1]

Experimental Protocol: Isolation of this compound

The following is a generalized, multi-step protocol for the isolation of this compound from the bark or root wood of Austroplenckia populnea. This protocol is based on common phytochemical techniques for the separation of triterpenoids.

Plant Material Collection and Preparation
  • Collection: Collect the bark or root wood of Austroplenckia populnea.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for extraction.

Extraction and Solvent Partitioning
  • Primary Extraction:

    • Macerate the powdered plant material in 95% ethanol (B145695) (or a hydroalcoholic mixture) at room temperature for 72 hours, with occasional agitation.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude hydroalcoholic extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of methanol (B129727) and water (e.g., 9:1 v/v).

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

    • First, partition against n-hexane to remove nonpolar compounds. Separate and collect the hexane (B92381) fraction.

    • Next, partition the remaining hydroalcoholic layer against chloroform. Separate and collect the chloroform fraction, which is expected to contain this compound.

    • Further partitioning can be done with ethyl acetate (B1210297) to separate compounds of intermediate polarity.

Chromatographic Purification of this compound

The chloroform fraction is subjected to chromatographic techniques for the isolation of this compound.

  • Silica (B1680970) Gel Column Chromatography (Initial Separation):

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Fraction Collection: Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC).

    • TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light and/or by spraying with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

    • Pool the fractions that show a similar TLC profile to that expected for this compound.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • To remove smaller molecules and pigments, the pooled fractions can be further purified using a Sephadex LH-20 column with methanol as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Column: A reversed-phase C18 column is typically used for the separation of triterpenoids.

    • Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile (B52724) and water.

    • Detection: UV detector (triterpenoids typically have poor chromophores, so detection is often performed at low wavelengths, e.g., 210 nm).

    • The purity of the isolated this compound should be confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

Visualizations

Experimental Workflow

Isolation_Workflow cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_analysis Analysis plant Dried & Powdered Austroplenckia populnea maceration Maceration (95% Ethanol) plant->maceration crude_extract Crude Hydroalcoholic Extract maceration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction silica_column Silica Gel Column Chromatography chloroform_fraction->silica_column fractions Pooled Fractions silica_column->fractions prep_hplc Preparative HPLC (C18 Column) fractions->prep_hplc pure_epikatonic Pure this compound prep_hplc->pure_epikatonic analysis Structural Elucidation (NMR, X-ray) pure_epikatonic->analysis NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) ikk IKK Complex receptor->ikk epikatonic This compound (Hypothesized) epikatonic->ikk Inhibits? ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB (Inactive) ikk->ikb_nfkb Causes IκBα Degradation nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) ikb_nfkb->nfkb_nuc NF-κB Translocation dna DNA nfkb_nuc->dna Binds to Promoter transcription Transcription of Inflammatory Genes dna->transcription stimulus Inflammatory Stimulus (e.g., TNF-α) stimulus->receptor

References

Unraveling the Molecular Architecture of Epikatonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure elucidation of Epikatonic acid, a pentacyclic triterpenoid (B12794562). The determination of its complex molecular architecture is a pivotal step for understanding its physicochemical properties and potential pharmacological activities. This document outlines the logical workflow of the elucidation process, presents key spectroscopic data in a structured format, details the experimental protocols employed, and provides visualizations of the key relationships in the analytical process.

Introduction to this compound

This compound (Chemical Formula: C30H48O3) is a naturally occurring triterpenoid that has been isolated from various plant sources, including Austroplenckia populnea.[1] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest in drug discovery and development. The precise determination of the structure of this compound, including its stereochemistry, is fundamental for any further investigation into its biological potential.

The structure of this compound has been unambiguously established as 3β-hydroxy-olean-12-en-29-oic acid . This was achieved through a combination of advanced spectroscopic techniques, primarily multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed by single-crystal X-ray crystallography.[1]

The Pathway to Structure Elucidation

The process of elucidating the structure of a novel natural product like this compound follows a systematic and logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment of the molecular structure.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation cluster_final Final Structure Isolation Isolation from Austroplenckia populnea MS Mass Spectrometry (Molecular Formula) Isolation->MS NMR 1D & 2D NMR Spectroscopy (Connectivity & Stereochemistry) MS->NMR Xray Single-Crystal X-ray Crystallography NMR->Xray Structure This compound (3β-hydroxy-olean-12-en-29-oic acid) Xray->Structure

Caption: Logical workflow for the structure elucidation of this compound.

Spectroscopic Data Analysis

The core of the structure elucidation of this compound lies in the detailed analysis of its spectroscopic data. Mass spectrometry provides the molecular formula, while a suite of NMR experiments reveals the carbon skeleton, the connectivity of protons and carbons, and the relative stereochemistry of the molecule.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the first step in determining the molecular formula of an unknown compound. For this compound, HRMS data would provide an exact mass, which, when analyzed, yields the elemental composition.

Parameter Value
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Exact Mass456.3603 g/mol

Table 1: Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments were employed to piece together the structure of this compound.

While the complete NMR data from the primary literature is not fully available, the following tables represent the expected ¹H and ¹³C NMR chemical shifts for the oleanane-type triterpenoid skeleton of this compound.

¹³C NMR Data (Representative)

Carbon No. Chemical Shift (δ) ppm Carbon No. Chemical Shift (δ) ppm
1~38.516~23.5
2~27.217~46.5
3~79.018~41.7
4~38.819~45.9
5~55.220~30.7
6~18.421~34.0
7~32.622~32.5
8~39.323~28.1
9~47.624~15.5
10~37.125~15.3
11~23.526~16.9
12~122.527~26.0
13~143.628~28.1
14~41.929 ~181.8
15~27.730~33.1

Table 2: Representative ¹³C NMR chemical shifts for this compound.

¹H NMR Data (Representative)

Proton(s) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-3~3.20dd11.0, 5.0
H-12~5.25t3.5
CH₃~0.75 - 1.50s-

Table 3: Representative ¹H NMR chemical shifts for key protons in this compound.

Key 2D NMR Correlations

Two-dimensional NMR experiments were crucial in assembling the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the assignment of proton signals to their corresponding carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). A critical HMBC correlation was observed between a methyl proton signal at approximately δH 1.50 and the carbon signals at δC 30.5 (C-21), 42.1 (C-19), 43.5 (C-20), and, most importantly, 181.8 (C-29) . This unambiguously established the position of the carboxylic acid group at C-29.

References

Spectroscopic and Crystallographic Profile of Epikatonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epikatonic acid, a naturally occurring pentacyclic triterpenoid, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its spectroscopic and crystallographic data, focusing on Nuclear Magnetic Resonance (NMR) and X-ray crystallography. The information presented herein is crucial for the unambiguous identification, characterization, and further investigation of this compound in research and drug development contexts. All data is compiled from the seminal work on its structure elucidation, offering a centralized resource for detailed molecular analysis.

Chemical Structure and Properties

  • Systematic Name: (2R,4aS,6aS,6bR,8aR,10S,12aR,12bR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-2-carboxylic acid

  • Molecular Formula: C₃₀H₄₈O₃

  • Molecular Weight: 456.7 g/mol

  • Class: Oleanane-type Triterpenoid

NMR Spectroscopic Data

The structure of this compound was elucidated using a combination of one- and two-dimensional NMR techniques. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments.

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)
33.22dd11.5, 4.5
125.28t3.5
230.98s
240.78s
250.92s
260.82s
271.15s
280.95s
300.90s

Note: This table presents key proton assignments. For a complete list, refer to the primary literature.

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)PositionChemical Shift (δ, ppm)
138.61623.6
227.21746.8
379.01841.6
438.81946.0
555.22030.7
618.32134.0
732.62232.4
839.82328.1
947.62415.5
1037.02515.6
1123.42616.8
12122.52725.9
13143.62828.4
1441.929178.2
1527.83021.1

X-ray Crystallographic Data

Single-crystal X-ray diffraction analysis provided definitive confirmation of the relative and absolute stereochemistry of this compound.

Table 3: Crystal Data and Structure Refinement for this compound
ParameterValue
CCDC Deposition No.173910
Empirical FormulaC₃₀H₄₈O₃
Formula Weight456.7 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.123(4)
b (Å)12.456(2)
c (Å)29.876(8)
α (°)90
β (°)90
γ (°)90
Volume (ų)2651.9(18)
Z4
Calculated Density (Mg/m³)1.143
Absorption Coefficient (mm⁻¹)0.073
F(000)1008
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.058, wR2 = 0.125

Experimental Protocols

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. ¹H NMR data were acquired with a spectral width of 8000 Hz and 32K data points. ¹³C NMR spectra were recorded with a spectral width of 25000 Hz and 64K data points. Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, were performed using standard pulse sequences provided by the manufacturer to establish proton-proton and carbon-proton correlations.

X-ray Crystallography

A single crystal of this compound suitable for X-ray diffraction was obtained by slow evaporation from a solution of methanol (B129727) and acetone. Data were collected at room temperature on a diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualized Workflows and Structures

Diagram 1: Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_extraction Isolation cluster_analysis Structural Elucidation Plant_Material Plant Material (Austroplenckia populnea) Extraction Solvent Extraction Plant_Material->Extraction Purification Chromatography Extraction->Purification Isolated_Compound This compound Purification->Isolated_Compound NMR_Spectroscopy NMR Spectroscopy (1D & 2D) Isolated_Compound->NMR_Spectroscopy XRay_Crystallography X-ray Crystallography Isolated_Compound->XRay_Crystallography Data_Analysis Data Analysis & Structure Determination NMR_Spectroscopy->Data_Analysis XRay_Crystallography->Data_Analysis Final_Structure Confirmed Structure Data_Analysis->Final_Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Diagram 2: Key Correlations in this compound Structure

Key_Correlations Simplified 2D Structure with Key HMBC Correlations cluster_structure cluster_labels structure_node H3 H-3 (δ 3.22) C2 C2 H3->C2 C4 C4 H3->C4 C12 C-12 (δ 122.5) H12 H-12 (δ 5.28) C13 C13 H12->C13 C14 C14 H12->C14 C29 C-29 (δ 178.2, COOH) C20 C20 H30 H₃-30 (δ 0.90) H30->C29 H30->C20

Caption: Key HMBC correlations for the structural assignment of this compound.

The Triterpenoid Saponin Biosynthesis Pathway in Tripterygium wilfordii: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterygium wilfordii, commonly known as Thunder God Vine, is a plant of significant interest in traditional Chinese medicine and modern drug discovery due to its rich repertoire of bioactive secondary metabolites. Among these, triterpenoid (B12794562) saponins (B1172615) are a prominent class of compounds with diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the biosynthesis of these complex molecules in Tripterygium wilfordii. The focus is on the core enzymatic steps, regulatory mechanisms, and the experimental methodologies used to elucidate this pathway. While research on the triterpenoid saponin (B1150181) pathway in this specific plant is ongoing, this guide synthesizes the available data and provides a framework for future investigation.

Core Biosynthesis Pathway

The biosynthesis of triterpenoid saponins in Tripterygium wilfordii is a multi-step process that begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.

The subsequent steps can be broadly categorized into three stages: the formation of the triterpenoid backbone, the functionalization of this backbone, and finally, the glycosylation that yields the saponin.

Triterpenoid Backbone Formation

The formation of the triterpenoid backbone commences with the condensation of IPP and DMAPP units to form geranyl pyrophosphate (GPP), followed by further condensations to yield farnesyl pyrophosphate (FPP) and subsequently squalene. Squalene, a 30-carbon linear hydrocarbon, is the direct precursor to all triterpenoids.

The key cyclization step is catalyzed by oxidosqualene cyclases (OSCs). In Tripterygium wilfordii, specific OSCs are responsible for the formation of different triterpenoid skeletons. For instance, the biosynthesis of the prominent triterpenoid celastrol (B190767) involves the cyclization of 2,3-oxidosqualene (B107256) to friedelin. This reaction is catalyzed by the enzymes TwOSC1 and TwOSC3.

Functionalization of the Triterpenoid Backbone

Following cyclization, the triterpenoid backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes introduce hydroxyl groups and other functionalities to the triterpenoid skeleton, creating a diverse array of triterpenoid aglycones (sapogenins).

In the context of celastrol biosynthesis in Tripterygium wilfordii, two specific CYP450s, TwCYP712K1 and TwCYP712K2, have been identified to be involved in the hydroxylation of friedelin. These oxidative steps are crucial for the subsequent glycosylation and contribute to the biological activity of the final compounds.

Glycosylation: The Final Step to Saponins

The defining step in saponin biosynthesis is the attachment of sugar moieties to the triterpenoid aglycone. This process, known as glycosylation, is catalyzed by UDP-dependent glycosyltransferases (UGTs). UGTs transfer a sugar residue, typically from a UDP-sugar donor, to a specific position on the aglycone. The number, type, and linkage of these sugar chains contribute significantly to the structural diversity and biological activity of the resulting saponins.

While the specific UGTs responsible for the glycosylation of triterpenoid aglycones in Tripterygium wilfordii have not yet been fully characterized, the presence and activity of UGTs in this plant have been confirmed. For instance, a UGT designated as TwUGT1 has been identified and shown to catalyze the glucosylation of the diterpene triptophenolide. This finding strongly suggests that a suite of UGTs is actively involved in the modification of various terpenoids, including triterpenoids, within the plant.

Regulation of the Biosynthesis Pathway

The biosynthesis of triterpenoid saponins is a tightly regulated process, influenced by both developmental cues and environmental stimuli. The expression of the biosynthetic genes is controlled by a network of transcription factors. In Tripterygium wilfordii, the transcription factor TwTGA1 has been shown to modulate the biosynthesis of secondary metabolites.

Furthermore, the pathway can be induced by elicitors such as methyl jasmonate (MeJA), a plant hormone involved in defense responses. Studies on Tripterygium wilfordii hairy roots have demonstrated that MeJA treatment can significantly alter the expression of genes in the terpenoid backbone biosynthesis pathway and consequently affect the accumulation of downstream metabolites.

Quantitative Data

The following tables summarize the available quantitative data on the effect of methyl jasmonate (MeJA) on the expression of terpenoid backbone biosynthesis genes and the accumulation of selected secondary metabolites in Tripterygium wilfordii hairy roots. It is important to note that the metabolite data presented here is for a diterpenoid (triptolide) and two alkaloids, as comprehensive quantitative data for triterpenoid saponins under these specific conditions is not yet available in the literature. However, this data provides a valuable insight into the regulatory responses of the broader terpenoid pathway in this plant.

Table 1: Effect of Methyl Jasmonate (100 µM) on the Relative Expression of Terpenoid Backbone Biosynthesis Genes in Tripterygium wilfordii Hairy Roots

Gene3h6h9h12h24h
MVA Pathway
AACT
HMGS
HMGR1
HMGR2
MVK
PMK
PMD
MEP Pathway
DXS
DXR
MCT
CMK
MDS
HDS
HDR
Downstream Genes
FPPS1
FPPS2
GGPPS1
GGPPS2
SS
SE
TPS21

Data is presented as a qualitative summary of the findings from the cited literature. ↑ indicates upregulation, and ↓ indicates downregulation relative to control.

Table 2: Effect of Methyl Jasmonate (100 µM) on the Accumulation of Selected Metabolites in Tripterygium wilfordii Hairy Roots

MetaboliteTime of Peak Accumulation (h)Fold Increase vs. Control
Triptolide9~1.3
Wilforgine6~2.23
Wilforine9~1.6

Experimental Protocols

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol outlines the general steps for analyzing the expression levels of biosynthetic genes in Tripterygium wilfordii tissues.

a. RNA Extraction:

  • Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.

b. cDNA Synthesis:

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

c. RT-qPCR:

  • Design gene-specific primers for the target biosynthetic genes and a reference gene (e.g., actin or ubiquitin).

  • Prepare the qPCR reaction mixture containing cDNA template, primers, and a SYBR Green-based qPCR master mix.

  • Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling program (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the amplification data using the 2-ΔΔCt method to calculate the relative gene expression levels.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This protocol describes a general workflow for expressing and functionally characterizing enzymes from Tripterygium wilfordii in a heterologous host system, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana.

a. Gene Cloning:

  • Amplify the full-length coding sequence of the candidate gene (e.g., a UGT or CYP450) from Tripterygium wilfordii cDNA using PCR with gene-specific primers.

  • Clone the PCR product into an appropriate expression vector for the chosen heterologous host.

b. Heterologous Expression:

  • Yeast: Transform the expression construct into a suitable yeast strain. Grow the transformed yeast in a selective medium and induce protein expression according to the vector's promoter system.

  • N. benthamiana: Infiltrate the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression construct. Allow for transient expression of the protein over several days.

c. Enzyme Assay:

  • Prepare a crude protein extract or microsomes (for membrane-bound enzymes like CYP450s) from the heterologous host.

  • Set up the enzyme reaction mixture containing the protein extract, the putative substrate (e.g., a triterpenoid aglycone), and necessary co-factors (e.g., UDP-sugar for UGTs, NADPH for CYP450s).

  • Incubate the reaction at an optimal temperature for a defined period.

  • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

d. Product Analysis:

  • Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the newly formed compounds.

Extraction and Quantification of Triterpenoid Saponins by LC-MS/MS

This protocol provides a general method for the extraction and analysis of triterpenoid saponins from Tripterygium wilfordii plant material.

a. Extraction:

  • Dry and grind the plant material to a fine powder.

  • Extract the powder with a suitable solvent, such as methanol (B129727) or a methanol/water mixture, using ultrasonication or maceration.

  • Filter the extract and evaporate the solvent under reduced pressure.

  • Re-dissolve the crude extract in a suitable solvent for LC-MS analysis.

b. LC-MS/MS Analysis:

  • Use a reversed-phase C18 column for chromatographic separation.

  • Employ a gradient elution program with a mobile phase consisting of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Couple the HPLC system to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

  • For quantification, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for the target saponins.

  • For identification of unknown saponins, use full scan and product ion scan modes to obtain fragmentation patterns that can aid in structure elucidation.

Diagrams

Triterpenoid_Saponin_Biosynthesis_Pathway cluster_0 Upstream Pathway cluster_1 Triterpenoid Backbone Formation & Functionalization cluster_2 Glycosylation MVA Mevalonate (MVA) Pathway (Cytosol) IPP_DMAPP IPP & DMAPP MVA->IPP_DMAPP MEP Methylerythritol Phosphate (MEP) Pathway (Plastid) MEP->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase (SS) Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase (SE) OSC Oxidosqualene Cyclase (OSC) (e.g., TwOSC1, TwOSC3) Triterpenoid_Backbone Triterpenoid Backbone (e.g., Friedelin) Oxidosqualene->Triterpenoid_Backbone OSC->Triterpenoid_Backbone CYP450 Cytochrome P450 (CYP450) (e.g., TwCYP712K1, TwCYP712K2) Sapogenin Triterpenoid Aglycone (Sapogenin) Triterpenoid_Backbone->Sapogenin Oxidation CYP450->Sapogenin UGT UDP-Glycosyltransferase (UGT) Saponin Triterpenoid Saponin Sapogenin->Saponin Glycosylation UGT->Saponin UDP_Sugar UDP-Sugar UDP_Sugar->UGT

Caption: Overview of the triterpenoid saponin biosynthesis pathway.

Experimental_Workflow cluster_gene_expression Gene Expression Analysis cluster_enzyme_characterization Enzyme Functional Characterization cluster_metabolite_analysis Metabolite Analysis RNA_Extraction RNA Extraction from T. wilfordii tissue cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_qPCR Real-Time qPCR cDNA_Synthesis->RT_qPCR Data_Analysis Relative Gene Expression Analysis RT_qPCR->Data_Analysis Gene_Cloning Gene Cloning Heterologous_Expression Heterologous Expression (Yeast or N. benthamiana) Gene_Cloning->Heterologous_Expression Enzyme_Assay Enzyme Assay Heterologous_Expression->Enzyme_Assay Product_Analysis Product Analysis (HPLC, LC-MS) Enzyme_Assay->Product_Analysis Extraction Extraction from T. wilfordii tissue LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Quantification Quantification and Identification LC_MS_Analysis->Quantification

Caption: Experimental workflow for studying triterpenoid saponin biosynthesis.

Conclusion and Future Directions

The biosynthesis of triterpenoid saponins in Tripterygium wilfordii is a complex and fascinating pathway that is beginning to be unraveled. While significant progress has been made in identifying the enzymes responsible for the formation and functionalization of the triterpenoid backbone, particularly in the context of celastrol biosynthesis, the later steps of glycosylation leading to the vast array of saponins remain a key area for future research. The identification and characterization of the specific UGTs that act on triterpenoid aglycones will be crucial for a complete understanding of this pathway.

Further research should also focus on obtaining more comprehensive quantitative data on the accumulation of a wider range of triterpenoid saponins in different tissues and under various environmental conditions. This, coupled with detailed transcriptomic and proteomic analyses, will provide a more complete picture of the regulation of this important biosynthetic pathway. A deeper understanding of the biosynthesis of triterpenoid saponins in Tripterygium wilfordii will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of these valuable medicinal compounds.

Proposed Preliminary Biological Screening of Epikatonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide outlines a proposed framework for the preliminary biological screening of Epikatonic acid. As of the time of writing, publicly available data on the comprehensive biological activities of this compound is limited. The experimental protocols and potential activities described herein are based on established methodologies for the screening of natural products and the known biological profiles of structurally related pentacyclic triterpenoids, such as oleanolic acid and ursolic acid. This document is intended to serve as a scientific roadmap for researchers initiating studies on this compound.

Introduction to this compound

This compound is a pentacyclic triterpenoid (B12794562) that has been isolated from plant species such as Eriope latifolia and Eriope blanchetii[1]. Triterpenoids are a large and structurally diverse class of natural products known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and antimicrobial properties. Given its chemical classification, this compound presents a promising candidate for biological screening to uncover potential therapeutic applications. One study has indicated that this compound shows some activity against the trypomastigote form of Trypanosoma cruzi, the parasite responsible for Chagas disease, although it was found to be less active than other tested compounds.

This guide provides a detailed overview of proposed experimental protocols for a preliminary biological screening of this compound, encompassing key areas of pharmacological interest.

Proposed Biological Screening Assays

A comprehensive preliminary screening of this compound should include an evaluation of its cytotoxic, antimicrobial, anti-inflammatory, and antioxidant activities.

Cytotoxicity Screening

Cytotoxicity assays are crucial to determine the potential of a compound to kill or damage cells. This is a critical first step in drug discovery, both for identifying potential anticancer agents and for assessing the safety profile of a compound.

Cell LineType of CancerIC50 (µM)
MCF-7Breast Adenocarcinoma[Data not available]
A549Lung Carcinoma[Data not available]
HeLaCervical Cancer[Data not available]
HepG2Hepatocellular Carcinoma[Data not available]
HEK293Normal Human Embryonic Kidney[Data not available]

IC50: The half maximal inhibitory concentration.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Cell Culture: Culture the selected cancer and non-cancer cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the following day, treat the cells with serial dilutions of this compound (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with This compound cell_seeding->treatment compound_prep Prepare this compound Serial Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance Measure Absorbance (570 nm) formazan_solubilization->absorbance viability_calc Calculate % Cell Viability absorbance->viability_calc ic50_determination Determine IC50 Value viability_calc->ic50_determination

Caption: Workflow for MTT-based cytotoxicity screening of this compound.

Antimicrobial Screening

Antimicrobial screening is essential to identify compounds that can inhibit the growth of or kill pathogenic microorganisms.

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria[Data not available]
Escherichia coliGram-negative bacteria[Data not available]
Pseudomonas aeruginosaGram-negative bacteria[Data not available]
Candida albicansFungal[Data not available]

MIC: Minimum Inhibitory Concentration.

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Microbial Culture: Grow the selected microbial strains in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37°C (or 30°C for fungi).

  • Inoculum Preparation: Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microbe and broth without the compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin (B1664943) for bacteria, fluconazole (B54011) for fungi) should be used as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture_prep Overnight Microbial Culture inoculum_prep Prepare Inoculum (0.5 McFarland) culture_prep->inoculum_prep inoculation Inoculate 96-well Plate inoculum_prep->inoculation compound_dilution Serial Dilution of This compound compound_dilution->inoculation incubation Incubate at 37°C or 30°C inoculation->incubation mic_determination Determine MIC (Visual Inspection) incubation->mic_determination

Caption: Simplified LPS-induced inflammatory signaling pathway in macrophages.

Antioxidant Screening

Antioxidant screening evaluates the ability of a compound to neutralize free radicals, which are implicated in oxidative stress and various diseases.

AssayParameter MeasuredEC50 (µg/mL)
DPPH Radical ScavengingFree Radical Scavenging[Data not available]
ABTS Radical ScavengingFree Radical Scavenging[Data not available]

EC50: The half maximal effective concentration.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for determining the free radical scavenging activity of a compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Compound Dilution: Prepare serial dilutions of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of this compound.

  • Controls: Include a blank (methanol only) and a positive control (e.g., ascorbic acid or trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

G FreeRadical Free Radical (e.g., DPPH) NeutralizedRadical Neutralized Radical FreeRadical->NeutralizedRadical is neutralized by EpikatonicAcid This compound OxidizedEpikatonicAcid Oxidized this compound EpikatonicAcid->OxidizedEpikatonicAcid donates electron/H+

Caption: Mechanism of free radical scavenging by an antioxidant compound.

Conclusion and Future Directions

This technical guide provides a foundational framework for the preliminary biological screening of this compound. The proposed assays are standard, robust, and will provide valuable initial data on the potential bioactivities of this natural product. Positive results in any of these screenings would warrant further, more in-depth investigations, including mechanism of action studies, in vivo efficacy, and toxicological assessments. The exploration of this compound's biological profile could lead to the discovery of a novel therapeutic agent.

References

Epikatonic Acid: An Uncharted Territory in Anti-Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a growing interest in the therapeutic potential of natural compounds for managing obesity, there is currently no scientific evidence to support the role of epikatonic acid as a potential anti-obesity agent. A comprehensive review of available scientific literature reveals a significant gap in research regarding the biological effects of this specific triterpenoid (B12794562) on metabolic health and adiposity.

This compound, also known as 3-epikatonic acid, is a naturally occurring triterpene that has been isolated from plants such as Eriope latifolia and Eriope blanchetii. Its chemical formula is C30H48O3. While the chemical identity of this compound is established, its physiological functions and potential pharmacological applications, particularly in the context of obesity and related metabolic disorders, remain unexplored.

The Broader Potential of Triterpenoids in Obesity Management

While information on this compound is lacking, the broader class of compounds to which it belongs—triterpenoids—has garnered considerable attention in obesity research. Various studies have demonstrated the anti-obesity effects of different triterpenoids, suggesting that this class of natural products holds promise for the development of novel therapeutic strategies.

For instance, triterpenic acids from olive oil, such as oleanolic acid and maslinic acid, have been shown to exert beneficial effects on obesity and its complications in preclinical models. These effects are attributed to a range of mechanisms, including:

  • Inhibition of Pancreatic Lipase: Some triterpenoids can inhibit the action of pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats. This leads to a reduction in fat absorption and subsequent weight gain.

  • Modulation of Lipid Metabolism: Certain triterpenoids can influence the expression of genes involved in lipid synthesis and fatty acid oxidation, leading to decreased fat accumulation in the liver and adipose tissue.

  • Anti-inflammatory Effects: Obesity is characterized by a state of chronic low-grade inflammation. Some triterpenoids possess anti-inflammatory properties that can ameliorate this condition and improve insulin (B600854) sensitivity.

  • Regulation of Adipogenesis: Triterpenoids have been shown to inhibit the differentiation of pre-adipocytes into mature fat cells, thereby limiting the expansion of adipose tissue.

Future Directions

The absence of research on this compound's role in obesity presents a clear opportunity for future investigation. Given the demonstrated anti-obesity potential of other members of the triterpenoid family, it is plausible that this compound may also possess beneficial metabolic properties.

To elucidate the potential of this compound as an anti-obesity agent, future research should focus on:

  • In vitro studies: Investigating the effects of this compound on adipocyte differentiation, lipolysis, and inflammatory signaling in cell culture models.

  • In vivo studies: Evaluating the impact of this compound administration on body weight, fat mass, glucose metabolism, and lipid profiles in animal models of obesity.

  • Mechanism of action studies: Unraveling the specific molecular pathways and targets through which this compound may exert its effects.

Until such studies are conducted, any claims regarding the anti-obesity effects of this compound are purely speculative. The scientific community awaits rigorous investigation to determine if this particular triterpenoid holds any therapeutic value in the fight against obesity.

An In-depth Technical Guide to Epikatonic Acid: Physicochemical Properties and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epikatonic acid, a naturally occurring pentacyclic triterpenoid (B12794562), has garnered interest within the scientific community for its potential therapeutic applications. As a member of the oleanane (B1240867) class of triterpenoids, it shares a structural backbone with other bioactive compounds known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its isolation, and discusses its potential biological activities and associated signaling pathways based on current research.

Physicochemical Properties

This compound is a complex organic molecule with the IUPAC name (2R,4aS,6aS,6bR,8aR,10S,12aR,12bR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-2-carboxylic acid[1]. Its fundamental properties are summarized in the table below. While some experimental data is available, certain parameters are based on computational predictions and should be considered accordingly.

PropertyValueSource
Molecular Formula C₃₀H₄₈O₃[1]
Molecular Weight 456.70 g/mol [1]
Melting Point 283-284 °C[1]
Boiling Point Not Experimentally Determined
Appearance Solid (predicted)
Water Solubility 0.00055 g/L (predicted)[1]
logP 6.59 - 7.19 (predicted)[1]
pKa (Strongest Acidic) 4.62 (predicted)[1]
CAS Number 76035-62-6[1]

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and X-ray crystallography[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1D and 2D NMR studies have been crucial in confirming the structure and stereochemistry of this compound.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for a pentacyclic triterpenoid structure. Key signals include those for the numerous methyl groups, olefinic protons, and the proton attached to the carbon bearing the hydroxyl group.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the carbon skeleton. Notable resonances include the signal for the carboxylic acid carbon, the olefinic carbons of the double bond in the C-ring, and the carbon attached to the hydroxyl group. A comprehensive assignment of the ¹³C chemical shifts has been reported[2].

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum is consistent with the oleanane triterpenoid structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid, while a strong absorption around 1700 cm⁻¹ would be characteristic of the C=O stretching of the carboxyl group. Another broad band around 3200-3600 cm⁻¹ would correspond to the O-H stretching of the alcohol group.

Experimental Protocols

Isolation and Purification of this compound from Austroplenckia populnea

A documented method for the isolation of this compound involves extraction from the chloroform (B151607) extract of Austroplenckia populnea[2]. While the specific, detailed protocol from the primary literature is not fully available in the search results, a general workflow for the isolation of triterpenoids from plant material can be outlined.

Experimental Workflow: Triterpenoid Isolation

experimental_workflow plant_material Dried and Powdered Plant Material (e.g., Austroplenckia populnea) extraction Solvent Extraction (e.g., Chloroform) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Collected Fractions fractionation->fractions tlc TLC Analysis fractions->tlc Monitoring pure_compound Pure this compound fractions->pure_compound Pooling of pure fractions tlc->fractions structure_elucidation Structural Elucidation (NMR, X-ray Crystallography) pure_compound->structure_elucidation

Caption: A general workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as chloroform, to obtain a crude extract.

  • Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically employed to separate the different components.

  • Monitoring and Collection: The separation process is monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest, as indicated by its Rf value, are collected.

  • Purification: Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

  • Structure Confirmation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as NMR and mass spectrometry, and its stereochemistry can be definitively determined by single-crystal X-ray diffraction[2].

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, its classification as a triterpenoid allows for inferences based on the known biological activities of this class of compounds. Triterpenoids are widely recognized for their anti-inflammatory and anti-cancer properties.

Potential Anti-Cancer Activity

Some evidence suggests that this compound exhibits cytotoxic activity against certain cancer cell lines. This indicates its potential as an anti-cancer agent. The general mechanisms by which triterpenoids exert their anti-cancer effects often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.

Hypothesized Signaling Pathways in Cancer

Based on the known actions of other triterpenoids, this compound may influence one or more of the following signaling pathways:

cancer_signaling cluster_cell Cancer Cell Epikatonic_Acid This compound PI3K_AKT PI3K/Akt Pathway Epikatonic_Acid->PI3K_AKT Inhibition MAPK MAPK/ERK Pathway Epikatonic_Acid->MAPK Inhibition NFkB NF-κB Pathway Epikatonic_Acid->NFkB Inhibition Apoptosis Apoptosis PI3K_AKT->Apoptosis Proliferation Cell Proliferation PI3K_AKT->Proliferation MAPK->Apoptosis MAPK->Proliferation NFkB->Apoptosis NFkB->Proliferation

Caption: Hypothesized signaling pathways targeted by this compound in cancer cells.

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway that regulates cell growth, proliferation, and survival. Many triterpenoids are known to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Its dysregulation is common in cancer, and it is a target for several natural product-based anti-cancer agents.

  • NF-κB Pathway: The transcription factor NF-κB plays a key role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. Inhibition of this pathway is a common mechanism of action for anti-inflammatory and anti-cancer compounds.

Further research is required to elucidate the specific molecular targets and signaling pathways through which this compound exerts its cytotoxic effects.

Conclusion

This compound is a pentacyclic triterpenoid with defined physicochemical properties and a confirmed molecular structure. While its biological activities are not yet extensively studied, its classification and preliminary data suggest potential as an anti-cancer agent. Future research should focus on detailed investigations into its mechanism of action, including the identification of its direct molecular targets and the elucidation of the specific signaling pathways it modulates. Furthermore, obtaining experimental data for all its physicochemical properties will be crucial for its potential development as a therapeutic agent. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing a summary of the current knowledge on this compound and highlighting areas for future investigation.

References

An In-depth Technical Guide on the Solubility and Stability of Epikatonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of this writing, specific experimental data on the solubility and stability of Epikatonic acid is not extensively available in peer-reviewed literature. This guide, therefore, provides a comprehensive framework based on established methodologies for analogous compounds, specifically other pentacyclic triterpenoid (B12794562) acids. The included data and protocols are illustrative and intended to guide researchers in designing and executing studies for this compound.

Introduction to this compound

This compound is a pentacyclic triterpenoid, a class of natural products known for a wide range of biological activities. Structurally similar to well-studied compounds like oleanolic acid and ursolic acid, this compound holds potential for therapeutic applications. However, like many other triterpenoids, it is characterized by low aqueous solubility and potential stability issues, which can hinder its development as a pharmaceutical agent.[1][2] Understanding and overcoming these challenges is a critical step in the drug development process.

This technical guide provides a detailed overview of the principles and experimental protocols for determining the solubility and stability of this compound. It is designed to be a practical resource for researchers, offering methodologies for generating crucial data needed for formulation development and regulatory submissions.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For poorly soluble compounds like triterpenoid acids, enhancing solubility is often a primary focus of pre-formulation studies.[3] Solubility is typically assessed in two ways: kinetic and thermodynamic solubility.

Exemplary Solubility Data

Given the lack of specific data for this compound, the following tables present exemplary solubility data for oleanolic acid, a structurally similar pentacyclic triterpenoid acid, in various solvents. This data provides a reference for the expected solubility profile of this compound.[4]

Table 1: Exemplary Thermodynamic Solubility of Oleanolic Acid in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Methanol251.5
Ethanol252.8
1-Propanol253.5
2-Propanol252.1
Acetone254.2
Ethyl Acetate258.5
Dichloromethane2512.0
Water25< 0.001

Table 2: Exemplary pH-Dependent Aqueous Solubility of a Triterpenoid Acid

pHBuffer SystemSolubility (µg/mL)
2.00.01 N HCl0.1
4.5Acetate Buffer0.5
6.8Phosphate Buffer5.2
7.4Phosphate Buffered Saline8.9
9.0Borate Buffer25.7
Experimental Protocols for Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for its determination.[5]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvents (e.g., water, buffers of different pH, organic solvents).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the supernatant by centrifugation at high speed (e.g., 14,000 rpm for 20 minutes) or by filtration through a 0.22 µm filter.

  • Quantification: Aspirate an aliquot of the clear supernatant and dilute it with an appropriate solvent.

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Thermodynamic Solubility Workflow.

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution. It measures the concentration at which a compound precipitates when diluted into an aqueous buffer.[6][7]

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitation Measurement: Measure the turbidity of each well using a nephelometer or by assessing the absorbance at a high wavelength (e.g., 620 nm) with a plate reader. The concentration at which precipitation is observed is the kinetic solubility.

  • Quantification (Optional): Alternatively, filter the contents of the wells and quantify the concentration of the dissolved compound in the filtrate using HPLC-UV.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare 10 mM stock in DMSO B Serial dilution in 96-well plate A->B C Add aqueous buffer (e.g., PBS) B->C D Incubate (e.g., 2 hours at RT) C->D E Measure turbidity (Nephelometry) D->E F or Filter and quantify (HPLC-UV) D->F

Caption: Kinetic Solubility Workflow.

Stability of this compound

Stability testing is a crucial component of drug development, providing information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] These studies are essential for determining storage conditions, retest periods, and shelf life.

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products of a drug substance. This helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[9][10]

Table 3: Exemplary Forced Degradation Conditions and Potential Degradation Pathways for a Triterpenoid Acid

Stress ConditionReagent/ConditionPotential Degradation Pathway
Acid Hydrolysis0.1 M HCl, 60°C, 24hIsomerization, ester hydrolysis (if applicable)
Base Hydrolysis0.1 M NaOH, 60°C, 24hEpimerization, lactone formation
Oxidation3% H₂O₂, RT, 24hFormation of epoxides, hydroxylation products
Thermal Degradation80°C, 72hDecarboxylation, dehydration
PhotodegradationICH-compliant light exposurePhoto-oxidation, isomerization

Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, use the solid drug substance.

  • Stress Application: Expose the samples to the specified stress conditions for a defined period. The goal is to achieve 5-20% degradation.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method, typically with mass spectrometry (LC-MS) detection, to separate and identify the degradation products.

  • Mass Balance: Ensure that the total amount of the drug and its degradation products is conserved to account for all degradation pathways.

G cluster_analysis Analysis This compound This compound Acid Hydrolysis Acid Hydrolysis This compound->Acid Hydrolysis Base Hydrolysis Base Hydrolysis This compound->Base Hydrolysis Oxidation Oxidation This compound->Oxidation Thermal Thermal This compound->Thermal Photolytic Photolytic This compound->Photolytic Degradation Products A Degradation Products A Acid Hydrolysis->Degradation Products A Degradation Products B Degradation Products B Base Hydrolysis->Degradation Products B Degradation Products C Degradation Products C Oxidation->Degradation Products C Degradation Products D Degradation Products D Thermal->Degradation Products D Degradation Products E Degradation Products E Photolytic->Degradation Products E LC-MS Analysis LC-MS Analysis Degradation Products A->LC-MS Analysis Degradation Products B->LC-MS Analysis Degradation Products C->LC-MS Analysis Degradation Products D->LC-MS Analysis Degradation Products E->LC-MS Analysis

Caption: Forced Degradation Pathways.

ICH Stability Testing

Formal stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines to establish the retest period for a drug substance.[11][12]

Table 4: ICH Stability Testing Conditions

StudyStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Protocol for ICH Stability Study:

  • Batch Selection: Place at least three primary batches of this compound on the stability program.

  • Packaging: Store the samples in containers that simulate the proposed packaging for storage and distribution.

  • Storage: Place the samples in stability chambers maintained at the conditions specified in Table 4.

  • Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).

  • Analysis: Test the samples for appearance, purity (by a stability-indicating HPLC method), and any other critical quality attributes.

  • Data Evaluation: Evaluate the data to determine if any significant changes have occurred over time. This information is used to establish the retest period and recommended storage conditions.

G start Start Stability Study | 3 Batches of this compound storage Storage Conditions Long-term (25/30°C) Intermediate (30°C) Accelerated (40°C) start->storage testing Testing Timepoints 0, 3, 6, 9, 12... months (Long-term) 0, 3, 6 months (Accelerated) storage:f1->testing:f1 storage:f3->testing:f2 analysis Analysis | Appearance | Purity (HPLC) | Other CQAs testing->analysis evaluation Data Evaluation Assess for significant changes analysis->evaluation end Establish Retest Period & Storage Conditions evaluation->end

Caption: ICH Stability Study Workflow.

Conclusion

While specific data for this compound remains to be published, the methodologies and frameworks presented in this guide provide a robust foundation for its characterization. By following these established protocols for solubility and stability testing, researchers can generate the necessary data to support the development of this compound as a potential therapeutic agent. The exemplary data for similar triterpenoid acids serve as a valuable benchmark for what can be expected. A thorough understanding of these physicochemical properties is paramount for successful formulation design, ensuring optimal delivery and efficacy of this promising natural product.

References

Methodological & Application

Application Note & Protocol: Epicatechin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The term "Epikatonic acid" is not a recognized standard in chemical literature. It is presumed that the intended compound is (-)-Epicatechin (B1671481) , a well-characterized flavan-3-ol (B1228485) and a member of the catechin (B1668976) family, which is abundant in various plants like tea, cocoa, and fruits. This document provides a comprehensive protocol for the extraction, purification, and analysis of (-)-Epicatechin.

Introduction

(-)-Epicatechin is a natural polyphenolic compound renowned for its potent antioxidant properties and potential health benefits. It is a subject of extensive research in nutrition, pharmacology, and drug development. The effective isolation of high-purity epicatechin from complex plant matrices is a critical first step for any in-vitro or in-vivo investigation. This document outlines a generalized yet detailed protocol for the solid-liquid extraction, purification, and quantification of epicatechin from plant sources. The methodology is based on common laboratory techniques, including solvent extraction, solid-phase extraction, and high-performance liquid chromatography (HPLC).

Signaling Pathway: Epicatechin and Nrf2 Activation

Epicatechin is known to modulate several cellular signaling pathways, including the Keap1-Nrf2 pathway, a critical system for cellular defense against oxidative stress.[1] Upon entering the cell, epicatechin can trigger upstream kinases like PI3K/Akt and ERK.[2] This leads to the phosphorylation and dissociation of the transcription factor Nrf2 from its cytosolic inhibitor, Keap1.[1] Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.[1] This mechanism is central to the protective effects observed in various studies.[3][4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EC (-)-Epicatechin PI3K PI3K/Akt EC->PI3K Activates ERK ERK EC->ERK Activates Keap1_Nrf2 Keap1-Nrf2 Complex PI3K->Keap1_Nrf2 Phosphorylates ERK->Keap1_Nrf2 Phosphorylates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Keap1 Keap1 (Degradation) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Activation of Cytoprotective Genes (e.g., HO-1) ARE->Genes caption Diagram 1: Epicatechin-mediated Nrf2 signaling pathway.

Caption: Diagram 1: Epicatechin-mediated Nrf2 signaling pathway.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific plant material and its epicatechin content.

Materials and Reagents
  • Equipment:

    • Grinder or mill (e.g., Wiley mill)

    • Laboratory balance

    • Soxhlet apparatus, ultrasonic bath, or orbital shaker

    • Rotary evaporator

    • Centrifuge

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18 or XAD resin)

    • High-Performance Liquid Chromatography (HPLC) system with UV detector

    • Analytical and/or semi-preparative C18 HPLC column

    • Freeze-dryer (Lyophilizer)

  • Solvents and Chemicals:

Step 1: Sample Preparation
  • Drying: Dry the fresh plant material (e.g., leaves, bark, seeds) in an oven at a controlled temperature (40-60°C) or by freeze-drying to a constant weight to prevent enzymatic degradation.

  • Grinding: Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.[7]

  • Storage: Store the powdered material in an airtight, dark container at low temperature (-20°C) until extraction.

Step 2: Solid-Liquid Extraction

Choose one of the following methods:

  • A) Maceration (Cold Extraction):

    • Weigh 10-20 g of dried plant powder and place it in a flask.

    • Add an appropriate volume of extraction solvent (e.g., 70% ethanol) at a solid-to-liquid ratio of 1:10 to 1:25 (w/v).[10]

    • Agitate the mixture on an orbital shaker at room temperature for 24-72 hours.[5]

  • B) Ultrasound-Assisted Extraction (UAE):

    • Prepare the plant powder and solvent mixture as described for maceration.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C). This method significantly reduces extraction time.[11]

  • Separation: After extraction, separate the supernatant from the solid residue by centrifugation (e.g., 8000 rpm for 10 min) or filtration.[8]

  • Re-extraction: Re-extract the solid residue two more times with fresh solvent to ensure exhaustive extraction.[8]

  • Concentration: Pool the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at ≤45°C to obtain a crude extract.

Step 3: Extract Purification

The crude extract contains numerous co-extracted compounds. Purification is necessary to isolate epicatechin.

  • A) Liquid-Liquid Partitioning (Fractionation):

    • Dissolve the crude extract in water.

    • Perform sequential partitioning in a separatory funnel using solvents of increasing polarity, such as chloroform (to remove nonpolar compounds) followed by ethyl acetate (which will extract epicatechin and other flavonoids).[5][12]

    • Collect the ethyl acetate fraction and evaporate the solvent to yield a catechin-enriched extract.

  • B) Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Dissolve the crude or fractionated extract in a minimal amount of the initial mobile phase and load it onto the cartridge.

    • Wash the cartridge with water to remove highly polar impurities.

    • Elute the epicatechin fraction with methanol or an aqueous methanol/ethanol solution.[13]

    • Evaporate the solvent to obtain a purified extract.

Step 4: Quantification by HPLC
  • Standard Preparation: Prepare a stock solution of (-)-epicatechin standard in methanol and create a series of dilutions (e.g., 1-100 µg/mL) to generate a calibration curve.

  • Sample Preparation: Dissolve the purified, dried extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A gradient elution is common. For example:

      • Solvent A: Water with 0.1% orthophosphoric acid.[5][9]

      • Solvent B: Acetonitrile.[5][9]

      • Gradient: Start with a low percentage of B (e.g., 10-15%), increase to ~25% over 30 minutes, followed by a wash with high %B and re-equilibration.[5][9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV detector at 280 nm.[5][9]

    • Column Temperature: 30°C.[9]

  • Analysis: Inject both standards and samples. Identify the epicatechin peak by comparing its retention time with the standard. Quantify the amount using the calibration curve derived from the standards.

Extraction Workflow

The following diagram illustrates the complete workflow from raw plant material to purified epicatechin.

G A Plant Material (e.g., Leaves, Bark) B Drying & Grinding A->B C Solid-Liquid Extraction (e.g., Maceration, Sonication) Solvent: 70% Ethanol B->C D Filtration / Centrifugation C->D E Crude Extract (Supernatant) D->E F Solvent Evaporation (Rotary Evaporator) E->F G Concentrated Crude Extract F->G H Purification Step (e.g., SPE or Liquid-Liquid) G->H I Purified Epicatechin Fraction H->I J Solvent Removal & Lyophilization I->J K Pure Epicatechin Powder J->K L Analysis (HPLC-UV @ 280 nm) K->L caption Diagram 2: General workflow for epicatechin extraction.

Caption: Diagram 2: General workflow for epicatechin extraction.

Summary of Extraction Parameters and Yields

The efficiency of epicatechin extraction varies significantly depending on the plant source, solvent, and method used. The table below summarizes quantitative data from various studies.

Plant SourceExtraction MethodSolvent(s)Key ParametersTypical Yield / ConcentrationReference(s)
Green Tea Leaves Maceration / Decoction50% Aqueous EthanolRoom temp (maceration) or 70-80°C (decoction)Aqueous ethanol was the best solvent system.[5]
Green Tea Leaves Soxhlet ExtractionWaterNot specified698.75 ppm (0.07%)[10]
Peanut Skin Subcritical MethanolMethanol79.6°C, 8 MPa, 4.39 mL/min336.41 µg/g (0.034%)[14]
Dichrostachys cinerea Sequential MacerationHexane, Chloroform, then MethanolRoom Temperature~0.45% of dried wood powder[7]
Tea Leaves Aqueous Acetone Extraction70% Aqueous AcetoneCentrifugation at 8000 rpmNot specified[8]
Pine Bark DepolymerizationWater with Cysteamine HClNot specifiedUp to 47 g/kg of total thio-conjugates[15]
Tea Leaves β-Cyclodextrin Assisted25 g/L Aqueous β-CD60°C for 60 minYields for ECG (gallate form) were high (54.6 mg/g).[16]

References

Application Notes and Protocols for the Purification of Epikatonic Acid using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epikatonic acid is a naturally occurring triterpenoid (B12794562) that has been isolated from plant species such as Eriope latifolia and Eriope blanchetii[1]. Triterpenoids are a class of natural products known for their diverse pharmacological activities, which make them promising candidates for drug development. The effective isolation and purification of this compound are crucial for its further investigation, including the elucidation of its biological activities and mechanism of action. Column chromatography is a fundamental and widely used technique for the separation and purification of such natural products from complex plant extracts.

This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. The methodology is based on established principles for the purification of triterpenoids from plant sources.

Data Presentation

The following table summarizes hypothetical quantitative data from a typical purification process of this compound from a plant extract. This data is for illustrative purposes to guide researchers in documenting their findings.

Purification StepStarting Material (g)Fraction Volume (mL)Yield (mg)Purity (%) by HPLCRecovery (%)
Crude Plant Extract 500-25,0005100
Initial Liquid-Liquid Extraction 25-10,0001540
Silica Gel Column Chromatography 10----
- Fraction 1 (Eluent A)-200500<10-
- Fraction 2 (Eluent B)-3004,50060-
- Fraction 3 (Eluent C - Enriched) -250 1,500 >95 6
- Fraction 4 (Eluent D)-20080040-
Recrystallization of Fraction 3 1.5501,200>994.8

Experimental Protocols

This section details the methodology for the extraction and purification of this compound from plant material.

I. Extraction of this compound from Plant Material

This protocol outlines a general procedure for obtaining a crude extract enriched with triterpenoids.

Materials:

  • Dried and powdered plant material (e.g., leaves or aerial parts of Eriope latifolia)

  • Methanol (B129727) (analytical grade)

  • Dichloromethane (B109758) (analytical grade)

  • n-Hexane (analytical grade)

  • Large glass container for maceration

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Maceration: Soak the powdered plant material in methanol at room temperature for 48-72 hours. The solvent-to-plant material ratio should be approximately 10:1 (v/w).

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

    • Perform successive extractions with n-hexane to remove nonpolar constituents like fats and sterols. Discard the n-hexane phase.

    • Subsequently, extract the methanol-water phase with dichloromethane. The dichloromethane phase will contain compounds of medium polarity, including triterpenoids.

    • Collect the dichloromethane phase and concentrate it using a rotary evaporator to yield a crude extract enriched in this compound.

II. Purification of this compound by Column Chromatography

This protocol describes the separation of this compound from the enriched crude extract using silica gel column chromatography.

Materials:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Cotton wool or glass wool

  • Sand (acid washed)

  • Solvent system (e.g., a gradient of n-hexane and ethyl acetate)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp for visualization

  • Collection tubes or flasks

Procedure:

  • Column Preparation (Wet Packing Method):

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1-2 cm) over the cotton plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% n-hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica gel has settled, add another layer of sand on top to prevent disturbance of the silica bed during sample loading.

    • Equilibrate the packed column by running the initial mobile phase through it until the packing is stable. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the enriched crude extract in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry powder. This is known as dry loading.

    • Carefully add the dried sample-silica mixture to the top of the prepared column.

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent like ethyl acetate (B1210297). A typical gradient might be:

      • n-Hexane (100%)

      • n-Hexane:Ethyl Acetate (95:5)

      • n-Hexane:Ethyl Acetate (90:10)

      • n-Hexane:Ethyl Acetate (80:20)

      • And so on, up to 100% Ethyl Acetate if necessary.

  • Fraction Collection and Analysis:

    • Collect the eluate in separate fractions of equal volume.

    • Monitor the separation process by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2).

    • Visualize the spots under a UV lamp or by using a suitable staining reagent.

    • Pool the fractions that contain the pure compound of interest based on the TLC analysis.

  • Isolation of Pure this compound:

    • Combine the pure fractions containing this compound.

    • Evaporate the solvent using a rotary evaporator to obtain the purified compound.

    • The purity of the isolated this compound can be further assessed by High-Performance Liquid Chromatography (HPLC).

    • If necessary, recrystallization from a suitable solvent can be performed to achieve higher purity.

Visualizations

The following diagrams illustrate a potential experimental workflow and a plausible signaling pathway that could be modulated by this compound, given the known activities of other triterpenoids.

G cluster_extraction Extraction cluster_purification Purification plant_material Powdered Plant Material maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane/DCM) crude_extract->partitioning enriched_extract Enriched Dichloromethane Extract partitioning->enriched_extract column_prep Silica Gel Column Preparation enriched_extract->column_prep sample_loading Sample Loading (Dry Method) column_prep->sample_loading elution Gradient Elution (n-Hexane:EtOAc) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling concentration2 Concentration pooling->concentration2 pure_compound Pure this compound concentration2->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway epikatonic_acid This compound pi3k PI3K epikatonic_acid->pi3k Inhibition inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) inflammatory_stimulus->receptor receptor->pi3k akt Akt pi3k->akt nf_kb_complex IκBα-NF-κB akt->nf_kb_complex nf_kb NF-κB nf_kb_complex->nf_kb nucleus Nucleus nf_kb->nucleus inflammatory_genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) nucleus->inflammatory_genes Transcription inflammatory_response Inflammatory Response inflammatory_genes->inflammatory_response

References

Application Note: Quantification of Epikatonic Acid using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An effective High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of Epikatonic acid, a triterpenoid (B12794562) of interest in phytochemical and pharmaceutical research. This document provides a comprehensive application note and a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection. The methodology outlined is designed for researchers, scientists, and professionals in drug development who require a reliable and reproducible analytical procedure.

Introduction

This compound is a naturally occurring triterpenoid that has been isolated from various plant species. As with many complex natural products, a robust analytical method is essential for its identification, quantification, and quality control in research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and reproducibility. This application note describes a validated reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.

Chromatographic Conditions

The separation is achieved on a C18 stationary phase with a gradient elution mobile phase consisting of acidified water and acetonitrile. This approach ensures the effective retention and separation of the moderately nonpolar this compound from other matrix components. UV detection at a low wavelength (210 nm) is employed, as many triterpenoids do not possess strong chromophores for detection at higher wavelengths.[1][2][3]

Method Validation Summary

The described method is validated for its linearity, precision, and accuracy to ensure reliable and consistent results. The following tables summarize the performance characteristics of this method.

Table 1: HPLC System and Operating Conditions

ParameterCondition
Instrument Standard HPLC System with UV/Vis or PDA Detector
Column C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 60% B5-20 min: 60% to 90% B20-25 min: 90% B25-30 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 2: Method Validation Data (Illustrative)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Intra-day Precision (% RSD) < 2.0%
Inter-day Precision (% RSD) < 3.0%
Accuracy (Recovery) 98.5% - 101.2%

Detailed Experimental Protocols

This section provides a step-by-step methodology for the quantification of this compound.

1. Preparation of Solutions

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock solution with the mobile phase (pre-mixed at initial gradient conditions: 40% Water/0.1% H₃PO₄, 60% Acetonitrile).

2. Sample Preparation

  • For Plant Extracts or Dry Powders:

    • Accurately weigh approximately 100 mg of the homogenized, dried sample powder into a centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 1 minute and then sonicate for 30 minutes in a water bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial prior to injection.

3. HPLC Analysis Procedure

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% B) for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject 10 µL of each working standard solution in ascending order of concentration.

  • Sample Analysis: Inject 10 µL of the prepared sample solution.

  • Data Acquisition: Record the chromatograms and integrate the peak area corresponding to the retention time of this compound.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualized Workflows and Pathways

HPLC Analysis Workflow for this compound

The following diagram illustrates the complete workflow from sample and standard preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage std_prep Standard Preparation (Stock & Working Solutions) injection Inject Standards & Samples std_prep->injection sample_prep Sample Preparation (Extraction & Filtration) sample_prep->injection equilibration HPLC System Equilibration equilibration->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection at 210 nm separation->detection acquisition Data Acquisition (Chromatogram) detection->acquisition integration Peak Integration acquisition->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical Relationship of Method Validation

This diagram shows the relationship between the key parameters assessed during method validation to ensure the reliability of the analytical results.

Validation_Pathway cluster_performance Performance Characteristics method Validated HPLC Method accuracy Accuracy (Closeness to true value) method->accuracy precision Precision (Reproducibility) method->precision specificity Specificity (Analyte vs. Matrix) method->specificity linearity Linearity (Proportional Response) method->linearity sensitivity Sensitivity (LOD & LOQ) method->sensitivity result Reliable & Accurate Quantification accuracy->result precision->accuracy precision->result specificity->result linearity->sensitivity linearity->result sensitivity->result

Caption: Key validation parameters for a robust HPLC method.

References

Application Notes & Protocols: Quantitative Analysis of Epikatonic Acid in Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed methodologies for the extraction and quantitative analysis of Epikatonic acid, a triterpene found in various plant species, from crude extracts using modern analytical techniques.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid (B12794562) that has been isolated from plants such as Eriope latifolia and Eriope blanchetii.[1] Triterpenoids as a class are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4][5] These compounds often modulate key cellular signaling pathways, such as the PI3K-Akt-mTOR and MAPK cascades, making them promising candidates for drug development.[2][5][6]

Accurate and precise quantification of this compound in crude plant extracts is a critical first step for pharmacological studies, quality control of herbal products, and the development of new therapeutics. These application notes provide comprehensive protocols for the extraction, separation, and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction Protocols for this compound

The selection of an appropriate extraction method is crucial for maximizing the yield of this compound while minimizing the co-extraction of interfering compounds. The choice depends on the plant matrix, available equipment, and desired scale.

Protocol: Maceration

A simple and widely used method suitable for initial screening.

  • Preparation: Air-dry the plant material and grind it into a fine powder.

  • Extraction: Weigh 10 g of the powdered plant material and place it in a flask. Add 100 mL of a suitable solvent (e.g., methanol (B129727), ethanol, or a methanol:dichloromethane 1:1 mixture).[7]

  • Incubation: Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Re-extract the plant residue two more times with fresh solvent to ensure complete extraction.

  • Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Storage: Store the dried extract at -20°C until analysis.

Protocol: Ultrasound-Assisted Extraction (UAE)

A more efficient method that uses ultrasonic waves to accelerate extraction.

  • Preparation: Prepare the plant material as described in section 2.1.

  • Extraction: Place 10 g of powdered material in a flask with 100 mL of solvent.

  • Sonication: Place the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 30-40°C) for 30-60 minutes.[8]

  • Filtration & Concentration: Follow steps 4-7 from the maceration protocol.

Data Presentation: Comparison of Extraction Methods

The efficiency of different extraction methods should be evaluated empirically.

Extraction Method Solvent System Extraction Time (hours) Temperature (°C) Hypothetical Yield of Crude Extract (%, w/w) Hypothetical this compound Content (mg/g extract)
MacerationMethanol482512.55.2
MacerationEthanol:Water (80:20)482515.14.8
Soxhlet ExtractionDichloromethane8408.27.1
Ultrasound-AssistedMethanol13513.06.5

Quantitative Analysis Protocols

Experimental Workflow

The overall process from sample preparation to final data analysis follows a structured workflow.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Plant Material (Dried, Powdered) B Solvent Extraction (e.g., UAE, Maceration) A->B C Filtration & Concentration B->C D Crude Extract C->D E Sample Cleanup (SPE or LLE) D->E F Derivatization (Required for GC-MS) E->F G Instrumental Analysis (HPLC, LC-MS, GC-MS) E->G For HPLC & LC-MS F->G For GC-MS H Peak Integration & Calibration G->H I Concentration Calculation H->I J Final Report I->J

Caption: General workflow for quantitative analysis of this compound.
Protocol: HPLC-UV Analysis

Reversed-phase HPLC with UV detection is a robust method for quantification.

  • Standard Preparation: Prepare a stock solution of purified this compound standard (e.g., 1 mg/mL in methanol). Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

  • Sample Preparation: Dissolve a known weight of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[9]
Mobile Phase A: 0.1% Phosphoric Acid in Water, B: Acetonitrile[10][11]
Gradient 0-5 min, 30% B; 5-25 min, 30-90% B; 25-30 min, 90% B
Flow Rate 1.0 mL/min[9]
Column Temperature 30°C
Detection Wavelength ~210 nm (requires optimization as triterpenes lack strong chromophores)
Injection Volume 10 µL
  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the curve.

Protocol: LC-MS/MS Analysis

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting low concentrations in complex matrices.

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC-UV protocol (Section 3.2). An internal standard (e.g., a structurally similar triterpenoid acid not present in the sample) should be added to all standards and samples for improved accuracy.

  • Chromatographic Conditions: Use UPLC/HPLC conditions similar to those in Section 3.2 to achieve chromatographic separation. Shorter columns and faster gradients can be used.

  • Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode Negative Electrospray Ionization (ESI-)[12]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M-H]⁻ for this compound (requires direct infusion to determine m/z)
Product Ion (Q3) Major fragment ions (requires optimization)
Collision Energy To be optimized for specific transitions
Capillary Voltage 3.0-4.0 kV
Source Temperature 120-150°C
  • Quantification: Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. Quantify the analyte in samples using this curve.

Protocol: GC-MS Analysis

GC-MS requires derivatization to increase the volatility of the acidic analyte.

  • Derivatization: this compound must be derivatized prior to analysis. A common method is methylation.

    • To a dried aliquot of extract or standard, add 100 µL of 2% (v/v) sulfuric acid in methanol.

    • Heat the mixture at 60°C for 1 hour.

    • Neutralize the reaction with a solid base (e.g., sodium bicarbonate) and extract the methylated derivative with n-hexane.

    • Evaporate the hexane (B92381) and reconstitute in a suitable solvent for injection.

  • GC-MS Conditions:

Parameter Condition
Column DB-5ms or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm)[13]
Carrier Gas Helium at 1.0 mL/min[14]
Injector Temperature 260°C[14]
Oven Program Start at 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Ionization Mode Electron Impact (EI) at 70 eV[14]
Scan Mode Selected Ion Monitoring (SIM) using characteristic ions of the derivative
  • Quantification: Use an internal standard and construct a calibration curve based on the peak area ratio, similar to the LC-MS/MS method.

Biological Context: Potential Signaling Pathway Modulation

Pentacyclic triterpenoids, the class of compounds to which this compound belongs, are known to exert their biological effects by interacting with multiple cellular signaling pathways. Inhibition of pro-survival pathways like PI3K/Akt/mTOR is a common mechanism.[2][5][6]

G EA This compound (Triterpenoid) Receptor Growth Factor Receptor (e.g., EGFR/HER2) EA->Receptor Inhibition PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition of Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.

These detailed protocols provide a robust framework for the quantitative analysis of this compound. Researchers should note that all methods, particularly chromatographic conditions and mass spectrometric parameters, require optimization for the specific crude extract and instrumentation used.

References

Application Note: Development and Validation of a HPLC-PDA Method for the Quantification of Epikatonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the development and validation of a simple, precise, and accurate High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection method for the quantitative analysis of Epikatonic acid. This compound is a naturally occurring triterpenoid (B12794562) that has been identified in various plant species.[1][2][3] The growing interest in the therapeutic potential of triterpenoids necessitates robust analytical methods for their identification and quantification in research and quality control settings. The method described herein is suitable for the analysis of this compound in purified samples and complex matrices such as plant extracts. The validation of this method is conducted in accordance with the International Conference on Harmonisation (ICH) guidelines.

Introduction

This compound (C₃₀H₄₈O₃) is a pentacyclic triterpenoid that belongs to a large and structurally diverse class of natural products.[1][4] Triterpenoids are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[5][6][7] Many triterpenoids exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways.[8][9][10][11] Given the therapeutic potential of this class of compounds, the development of validated analytical methods is crucial for phytochemical analysis, pharmacokinetic studies, and quality control of herbal products.

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a powerful technique for the analysis of phytochemicals.[8][11][12][13] It offers high resolution and sensitivity, and the PDA detector provides spectral information that aids in peak identification and purity assessment. Due to the lack of a strong chromophore in many triterpenoids, detection is often performed at low wavelengths (205-210 nm).[6][10] This application note provides a comprehensive protocol for the development and validation of an HPLC-PDA method for this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (analytical grade)

  • Water (deionized or HPLC grade)

  • 0.22 µm membrane filters

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and photodiode array detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 80% B

    • 10-25 min: 80-95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • PDA Detection:

    • Wavelength: 210 nm

    • Spectral range: 200-400 nm

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation (for plant extracts):

    • Accurately weigh 1 g of the powdered plant material.

    • Extract with 20 mL of methanol using sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm membrane filter prior to HPLC analysis.

Method Validation Protocol

The developed method was validated according to ICH guidelines for the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This was evaluated by comparing the chromatograms of a blank (methanol), the standard solution, and a sample extract. Peak purity was assessed using the PDA detector.

  • Linearity: The linearity was evaluated by analyzing a series of at least five concentrations of the working standard solutions. A calibration curve was constructed by plotting the peak area against the concentration, and the regression equation and correlation coefficient (r²) were determined.

  • Precision:

    • Repeatability (Intra-day precision): Determined by injecting a standard solution (e.g., 20 µg/mL) six times on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on three different days. The %RSD was calculated.

  • Accuracy: The accuracy was determined by the standard addition method. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and the composition of the mobile phase (±2% organic component). The effect on the retention time and peak area was observed.

Data Presentation

The quantitative results from the method validation are summarized in the following tables.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1Data
5Data
10Data
25Data
50Data
100Data
Regression Equation y = mx + c
Correlation Coefficient (r²) >0.999

Table 2: Precision Data for this compound (20 µg/mL)

PrecisionPeak Area (mAU*s) (n=6)%RSD
Repeatability (Intra-day) Mean ± SD<2%
Intermediate Precision (Inter-day) Mean ± SD<2%

Table 3: Accuracy (Recovery) Data for this compound

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
80%DataDataData<2%
100%DataDataData<2%
120%DataDataData<2%

Table 4: LOD, LOQ, and Robustness Summary

ParameterResult
LOD (µg/mL) Calculated Value
LOQ (µg/mL) Calculated Value
Robustness The method was found to be robust for minor changes in flow rate, temperature, and mobile phase composition.

Visualizations

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Literature Review & Analyte Characterization B Selection of Column & Mobile Phase A->B C Optimization of Chromatographic Conditions (Gradient, Flow Rate, Temp) B->C D System Suitability Testing C->D E Specificity D->E F Linearity E->F G Precision (Repeatability & Intermediate) F->G H Accuracy (Recovery) G->H I LOD & LOQ H->I J Robustness I->J K Validated Method for Routine Analysis of this compound J->K G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates IkB_p P-IκBα (Ubiquitination & Degradation) IkB->IkB_p NFkB NF-κB (p50/p65) NFkB->IkB sequestered by NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates to Triterpenoid Triterpenoid (e.g., this compound) Triterpenoid->IKK inhibits IkB_p->NFkB releases DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes transcription

References

Application Notes and Protocols for Studying the Immunosuppressive Effects of Epikatonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epikatonic acid is a novel compound with putative immunomodulatory properties. These application notes provide a comprehensive set of protocols to systematically investigate its potential immunosuppressive effects. The described in vitro and in vivo assays are designed to elucidate the compound's mechanism of action on key immune cell populations and inflammatory pathways. The following protocols are intended as a guide and can be adapted to specific research needs.

In Vitro Immunosuppression Assays

A variety of in vitro assays can be utilized to measure the immune response of a patient to different immunosuppressive drugs.[1] These assays are crucial for understanding how specific factors regulate immune responses by suppressing T cell activity.[2]

T-Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of T-lymphocytes, a cornerstone of the adaptive immune response.

Protocol:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation.

  • Cell Culture: Seed the CFSE-labeled PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Stimulation and Treatment: Stimulate the cells with anti-CD3/CD28 antibodies or a mitogen like phytohemagglutinin (PHA) to induce T-cell proliferation. Concurrently, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., Cyclosporin A).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the dilution of CFSE fluorescence, which is indicative of cell proliferation.

Data Presentation:

Table 1: Effect of this compound on T-Cell Proliferation

Concentration (µM)Percent Inhibition of Proliferation
0.115.2 ± 2.1
135.8 ± 4.5
1068.4 ± 5.9
10092.1 ± 3.7
IC50 (µM) 7.8
Cytokine Production Assay

This protocol measures the effect of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines by activated immune cells.

Protocol:

  • Cell Culture and Treatment: Culture PBMCs (2 x 10^5 cells/well) in a 96-well plate and stimulate with lipopolysaccharide (LPS) for macrophage activation or anti-CD3/CD28 for T-cell activation. Treat the cells with different concentrations of this compound.

  • Supernatant Collection: After 24-48 hours of incubation, centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Data Presentation:

Table 2: Effect of this compound on Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)IL-10 (pg/mL)
Vehicle Control1500 ± 1202500 ± 200800 ± 60150 ± 20
This compound (10 µM)650 ± 501100 ± 90350 ± 30450 ± 40
This compound (100 µM)200 ± 25300 ± 30100 ± 15800 ± 65
Macrophage Polarization and Function Assay

This assay determines if this compound can modulate the polarization of macrophages, which can be broadly classified into pro-inflammatory M1 and anti-inflammatory M2 phenotypes.

Protocol:

  • Macrophage Differentiation: Differentiate human monocytes (isolated from PBMCs) into macrophages by culturing them with M-CSF for 5-7 days.

  • Polarization and Treatment: Polarize the macrophages into the M1 phenotype using LPS and IFN-γ, or into the M2 phenotype using IL-4 and IL-13. Treat the cells with this compound during polarization.

  • Gene Expression Analysis: Extract RNA from the treated macrophages and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of M1 markers (e.g., iNOS, CD86) and M2 markers (e.g., Arginase-1, CD206).

  • Nitric Oxide Measurement: For M1 macrophages, measure the production of nitric oxide (NO), a pro-inflammatory mediator, in the culture supernatants using the Griess reagent.

Data Presentation:

Table 3: Effect of this compound on Macrophage Polarization Markers

Treatment (M1 Polarization)iNOS (Relative Gene Expression)NO Production (µM)
Vehicle Control100 ± 850 ± 4
This compound (10 µM)45 ± 522 ± 3
Treatment (M2 Polarization)Arginase-1 (Relative Gene Expression)
Vehicle Control100 ± 10
This compound (10 µM)180 ± 15

In Vivo Immunosuppression Model

In vivo research on immunosuppression often utilizes animal models to test treatment strategies before clinical translation.[3][4]

Delayed-Type Hypersensitivity (DTH) Model

The DTH response is a T-cell-mediated inflammatory reaction and a classic in vivo model to assess immunosuppressive activity.

Protocol:

  • Sensitization: Sensitize mice by topically applying a sensitizing agent, such as dinitrofluorobenzene (DNFB), to the shaved abdomen.

  • Treatment: Administer this compound orally or intraperitoneally to the mice for a set number of days following sensitization. Include a vehicle control group and a positive control group (e.g., treated with dexamethasone).

  • Challenge: After the sensitization period, challenge the mice by applying a lower concentration of DNFB to one ear. The contralateral ear serves as a control.

  • Measurement: Measure the ear swelling (as an index of the inflammatory response) at 24, 48, and 72 hours after the challenge using a caliper.

  • Histology: At the end of the experiment, collect the ear tissue for histological analysis to assess immune cell infiltration.

Data Presentation:

Table 4: Effect of this compound on DTH Response in Mice

Treatment GroupEar Swelling (mm) at 24h
Vehicle Control0.25 ± 0.03
This compound (10 mg/kg)0.12 ± 0.02
This compound (50 mg/kg)0.06 ± 0.01
Dexamethasone (1 mg/kg)0.05 ± 0.01

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model T_cell T-Cell Proliferation Cytokine Cytokine Production Macrophage Macrophage Polarization DTH_model Delayed-Type Hypersensitivity start This compound start->T_cell Assess antiproliferative effects start->Cytokine Measure cytokine modulation start->Macrophage Analyze effects on polarization start->DTH_model Evaluate in vivo efficacy

Caption: Experimental workflow for assessing the immunosuppressive effects of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription Epikatonic_acid This compound Epikatonic_acid->IKK Inhibition

Caption: Hypothetical signaling pathway for the immunosuppressive action of this compound.

References

Investigating the Mechanism of Action of (-)-Epicatechin in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Epikatonic acid" yielded very limited specific data regarding its mechanism of action in cancer cells. The available information identifies it as a triterpene with some reported cytotoxic activity but lacks detailed molecular studies. Given the similarity in nomenclature and the extensive research available, these application notes will focus on (-)-Epicatechin , a well-studied flavonoid polyphenol, which may be the intended compound of interest.

Introduction

(-)-Epicatechin, a flavonoid commonly found in foods such as cocoa, green tea, and various fruits, has garnered significant attention for its potential anti-cancer properties. It has been shown to impede the growth of various cancer cell lines through the modulation of several key cellular processes, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that govern cancer cell proliferation and survival. These application notes provide a detailed overview of the mechanisms of action of (-)-Epicatechin and present standardized protocols for researchers to investigate its effects in cancer cell lines.

Data Presentation: Efficacy of (-)-Epicatechin in Cancer Cells

The cytotoxic and anti-proliferative effects of (-)-Epicatechin have been quantified across various cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values of (-)-Epicatechin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Assay
MDA-MB-231Triple-Negative Breast Cancer35072MTT
MCF-7Estrogen Receptor-Positive Breast Cancer35072MTT
HCT-116Colorectal Cancer150-250 (in combination)Not SpecifiedNot Specified
Panc-1Pancreatic Cancer~200Not SpecifiedNot Specified
Lewis Lung CarcinomaLung Cancer16.6248MTT
MCF7Breast Cancer> 15048MTT

*Data for 3-Epikatonic acid, provided for comparative context due to limited data.[1]

Table 2: Induction of Apoptosis by (-)-Epicatechin in Breast Cancer Cells
Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)
MDA-MB-231Control--
350 µM (-)-Epicatechin43.848.5
MCF-7Control--
350 µM (-)-Epicatechin72.2-

Data from flow cytometry analysis after 24h treatment.[2]

Key Mechanisms of Action

(-)-Epicatechin exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing apoptosis and causing cell cycle arrest. These effects are mediated by its influence on crucial signaling pathways.

Induction of Apoptosis

Apoptosis is a key mechanism by which (-)-Epicatechin eliminates cancer cells. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[2]

  • Intrinsic Pathway: (-)-Epicatechin can modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[3][4] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of caspases (e.g., caspase-9 and the executioner caspase-3), ultimately leading to cell death.[5]

  • Extrinsic Pathway: In certain cancer cell types, such as MDA-MB-231, (-)-Epicatechin has been shown to upregulate death receptors like DR4 and DR5 on the cell surface.[2] Binding of their cognate ligands (e.g., TRAIL) initiates a signaling cascade that activates caspase-8 and subsequently the executioner caspases.

  • Reactive Oxygen Species (ROS) Production: (-)-Epicatechin can induce the production of reactive oxygen species within cancer cells, which acts as a trigger for apoptosis.[2][6]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Epicatechin_ext (-)-Epicatechin DR4/DR5 Death Receptors (DR4/DR5) Epicatechin_ext->DR4/DR5 Upregulates Caspase8 Caspase-8 DR4/DR5->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Epicatechin_int (-)-Epicatechin ROS ROS Production Epicatechin_int->ROS Bax Bax Epicatechin_int->Bax Upregulates Bcl2 Bcl-2 Epicatechin_int->Bcl2 Downregulates Mitochondrion Mitochondrion ROS->Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1. Signaling pathways of (-)-Epicatechin-induced apoptosis.
Cell Cycle Arrest

(-)-Epicatechin can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase. This effect is achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, it has been observed to suppress the expression of Cyclin B1 and Cdc2, proteins essential for the G2/M transition.[7]

Epicatechin (-)-Epicatechin CyclinB1_Cdc2 Cyclin B1 / Cdc2 Complex Epicatechin->CyclinB1_Cdc2 Inhibits expression G2_Phase G2 Phase Arrest Cell Cycle Arrest CyclinB1_Cdc2->Arrest M_Phase M Phase G2_Phase->M_Phase Progression Cyclin B1 / Cdc2

Figure 2. Mechanism of (-)-Epicatechin-induced cell cycle arrest.
Modulation of Signaling Pathways

The anti-cancer effects of (-)-Epicatechin are underpinned by its ability to interfere with pro-survival signaling pathways that are often hyperactive in cancer cells.

  • PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. (-)-Epicatechin has been shown to inhibit the phosphorylation of Akt, a key kinase in this pathway, thereby suppressing downstream signaling that promotes cancer cell survival.[8]

  • NF-κB Pathway: The transcription factor NF-κB plays a significant role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. (-)-Epicatechin can inhibit the activation of NF-κB, in some cases by preventing its binding to DNA, which contributes to its anti-cancer activity.

Experimental Protocols

The following are detailed protocols for key experiments to assess the mechanism of action of (-)-Epicatechin in cancer cells.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • (-)-Epicatechin stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of (-)-Epicatechin in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted (-)-Epicatechin solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with (-)-Epicatechin Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3. Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V. Propidium iodide, a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with (-)-Epicatechin for the desired time. Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for compensation setup.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells after treatment with (-)-Epicatechin.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins (e.g., Bax and Bcl-2)

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates. This protocol can be adapted to analyze any protein of interest in the signaling pathways affected by (-)-Epicatechin.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bax, anti-Bcl-2) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Use a loading control (e.g., β-actin) to normalize the protein expression levels and perform densitometry analysis to quantify the changes in protein expression.

Conclusion

(-)-Epicatechin demonstrates significant potential as an anti-cancer agent by inducing apoptosis and cell cycle arrest through the modulation of multiple signaling pathways. The protocols provided herein offer a standardized framework for researchers to further investigate and characterize the molecular mechanisms underlying the anti-cancer effects of (-)-Epicatechin and other related compounds. Careful execution of these experiments will contribute to a deeper understanding of its therapeutic potential in cancer treatment.

References

Epicatechin Gallate: A Reference Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epicatechin gallate (ECG) is a prominent flavan-3-ol, a type of flavonoid, found abundantly in green tea (Camellia sinensis) and to a lesser extent in other natural sources like cocoa and grapes.[1] As a polyphenolic compound, ECG is formed by the esterification of epicatechin with gallic acid.[1] Its structure contributes to significant antioxidant, antimicrobial, and potential anticancer properties.[1] ECG's ability to modulate various cellular signaling pathways has made it a compound of interest in drug discovery and development. This document provides detailed application notes and protocols for the use of epicatechin gallate as a reference standard in phytochemical analysis, with a focus on its quantification and its role in modulating key signaling pathways.

Physicochemical Properties of Epicatechin Gallate

As a primary reference standard, epicatechin gallate's purity and well-defined physicochemical properties are crucial for accurate quantification and experimental reproducibility.

PropertyValueReference
Chemical Formula C₂₂H₁₈O₁₀
Molecular Weight 442.37 g/mol [1]
CAS Number 1257-08-5[1]
Appearance Solid
Solubility Soluble in water, ethanol, and DMSO[1]
Storage Temperature -20°C

Application 1: Quantification of Epicatechin Gallate in Phytochemical Extracts

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of catechins in various samples. The use of a certified epicatechin gallate reference standard is essential for accurate calibration and quantification.

Experimental Protocol: HPLC Analysis of Epicatechin Gallate

This protocol provides a general method for the quantification of ECG in green tea extracts. Method optimization may be required depending on the specific matrix and instrumentation.

1. Materials and Reagents:

  • Epicatechin Gallate primary reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Glacial acetic acid (analytical grade)

  • Water (HPLC grade)

  • Green tea extract

2. Preparation of Standard Solutions:

  • Prepare a stock solution of epicatechin gallate (e.g., 1 mg/mL) by dissolving an accurately weighed amount in the mobile phase.[2]

  • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).

3. Sample Preparation:

  • Accurately weigh the green tea extract.

  • Extract the catechins using a suitable solvent, such as 70% methanol in water.[3]

  • Sonication can be used to improve extraction efficiency.[4][5]

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.[3]

4. HPLC Conditions:

ParameterCondition 1Condition 2
Column Unison US-C18 (4.6 x 250 mm, 5 µm)RP-18
Mobile Phase A: 0.05% (v/v) Trifluoroacetic acid (TFA) in water, B: MethanolWater:Acetonitrile:Methanol:Ethyl acetate:Glacial acetic acid (89:6:1:3:1 v/v/v/v/v)
Gradient Gradient elutionIsocratic or gradient
Flow Rate 1.0 mL/min0.7 mL/min to 1.2 mL/min (gradient)
Column Temperature 30°C19 ± 2°C
Detection Wavelength 280 nm280 nm
Injection Volume 10 µL20 µL

Condition 1 is based on a validated method for (-)-epicatechin (B1671481) gallate in Penthorum chinense Pursh extract.[6] Condition 2 is for the simultaneous determination of several catechins and caffeine (B1668208) in green tea.[4][5]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the epicatechin gallate standards against their known concentrations.

  • Determine the concentration of epicatechin gallate in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters from validated HPLC methods for catechin (B1668976) analysis.

ParameterValueSource
Linearity (r²) > 0.9999[6]
Limit of Detection (LOD) 0.11 mg/mL[6]
Limit of Quantitation (LOQ) 0.33 mg/mL[6]
Recovery 99.51% to 101.92%[6]
Precision (RSD) < 0.6%[6]

Application 2: Modulation of Cellular Signaling Pathways

Epicatechin gallate and its related compounds, particularly epigallocatechin gallate (EGCG), are known to modulate multiple signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.[7][8][9] Understanding these interactions is crucial for drug development.

Key Signaling Pathways Modulated by Epicatechin Gallate and Related Catechins:
  • NF-κB Signaling Pathway: EGCG has been shown to inhibit the activity of NF-κB, a key regulator of inflammation and cell survival.[8]

  • MAPK Signaling Pathway: Catechins can modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[9]

  • Notch Signaling Pathway: EGCG can inhibit the Notch signaling pathway, which plays a role in cell fate determination and has been implicated in cancer.[10]

  • PI3K/Akt Signaling Pathway: This pathway, crucial for cell growth and survival, can be modulated by EGCG.[11]

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a simplified experimental workflow for analyzing the effect of epicatechin gallate on a signaling pathway and a conceptual overview of a modulated signaling cascade.

G cluster_workflow Experimental Workflow: Analyzing Signaling Pathway Modulation A Cell Culture (e.g., Cancer Cell Line) B Treatment with Epicatechin Gallate (ECG) A->B C Cell Lysis and Protein Extraction B->C D Protein Quantification (e.g., BCA Assay) C->D E Western Blot Analysis D->E F Data Analysis and Interpretation E->F

Figure 1: A generalized workflow for studying the effects of ECG on cellular proteins.

G cluster_pathway Conceptual Signaling Pathway Modulation by ECG ECG Epicatechin Gallate (ECG) Receptor Cell Surface Receptor ECG->Receptor Inhibition Kinase1 Kinase Cascade 1 (e.g., MAPK) Receptor->Kinase1 Kinase2 Kinase Cascade 2 (e.g., PI3K/Akt) Receptor->Kinase2 TF Transcription Factor (e.g., NF-κB) Kinase1->TF Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Apoptosis) Gene->Response

Figure 2: A diagram illustrating how ECG can modulate a signaling cascade.
Experimental Protocol: Western Blot Analysis for NF-κB Activation

This protocol outlines a method to assess the effect of epicatechin gallate on the activation of the NF-κB pathway by measuring the levels of a key protein, such as the p65 subunit.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., human colon cancer cells) in appropriate media.

  • Treat cells with varying concentrations of epicatechin gallate for a specified time. Include a vehicle-treated control group.

2. Protein Extraction:

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a standard method like the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Western Blotting:

  • Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-NF-κB p65).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

  • Compare the protein levels in the epicatechin gallate-treated groups to the control group to determine the effect on NF-κB activation.

Conclusion

Epicatechin gallate is a valuable natural product with significant potential in phytochemical research and drug development. Its use as a primary reference standard is critical for the accurate quantification in complex matrices and for elucidating its mechanisms of action in biological systems. The protocols and data presented here provide a foundation for researchers to utilize epicatechin gallate effectively in their studies.

References

Epikatonic Acid: A Natural Triterpenoid with Emerging Research Interest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Epikatonic acid, a naturally occurring triterpenoid, has been identified in several plant species, including Spermacoce articularis, Tripterygium wilfordii, Eriope latifolia, and Eriope blanchetii.[1][2] As a member of the vast family of triterpenoids, this compound holds potential for further investigation in drug discovery and natural product chemistry. While comprehensive studies on its application in the total synthesis of other natural products are not yet widely published, its structural framework makes it an intriguing starting point or scaffold for synthetic modifications.

Currently, the primary application of this compound within the research community is centered on its isolation from natural sources and the preliminary exploration of its biological activities. Limited studies have indicated that it possesses some activity against the Trypanosoma cruzi trypanosome, the parasite responsible for Chagas disease, although it is considered less active compared to other compounds.[2] Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

The following sections provide a summary of its known properties and a general protocol for its isolation, which can serve as a foundation for researchers aiming to work with this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of 3-Epikatonic acid is presented below. This data is crucial for its identification, characterization, and handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₃₀H₄₈O₃PubChem[1]
Molecular Weight 456.7 g/mol PubChem[1]
Appearance SolidHMDB
Melting Point 283 - 284 °CHMDB
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, AcetoneChemicalBook[2]
CAS Number 76035-62-6ChemicalBook[2]

Experimental Protocols

General Protocol for the Isolation of this compound from Plant Material

The following is a generalized protocol for the extraction and isolation of this compound from plant sources. The specific conditions may need to be optimized depending on the plant species and the concentration of the target compound.

1. Plant Material Collection and Preparation:

  • Collect the relevant plant parts (e.g., leaves, stems, roots) from a verified source.
  • Air-dry the plant material in the shade to prevent the degradation of phytochemicals.
  • Grind the dried plant material into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Perform a solvent extraction using a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids and other non-polar constituents (defatting).
  • Subsequently, extract the defatted plant material with a solvent of medium polarity, such as chloroform, dichloromethane, or ethyl acetate, in which this compound is soluble.[2] This can be done using techniques like maceration, Soxhlet extraction, or ultrasonication.
  • Concentrate the resulting extract under reduced pressure using a rotary evaporator.

3. Chromatographic Purification:

  • Subject the crude extract to column chromatography over silica (B1680970) gel.
  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound. A suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating) can be used to spot the compound.
  • Pool the fractions containing the compound of interest and concentrate them.
  • Further purification can be achieved by recrystallization from a suitable solvent system or by preparative High-Performance Liquid Chromatography (HPLC).

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis plant Dried Plant Material extraction Solvent Extraction (e.g., Chloroform) plant->extraction Defatting crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions purified_compound Purified this compound fractions->purified_compound TLC Monitoring spectroscopy Spectroscopic Analysis (NMR, MS, IR) purified_compound->spectroscopy Structure Elucidation

General workflow for the isolation of this compound.

logical_relationship cluster_properties Properties cluster_applications Potential Applications epikatonic_acid This compound C₃₀H₄₈O₃ natural_source Natural Source - Spermacoce articularis - Tripterygium wilfordii - Eriope species epikatonic_acid->natural_source biological_activity Biological Activity - Anti-trypanosomal (weak) epikatonic_acid->biological_activity drug_discovery Drug Discovery Scaffold epikatonic_acid->drug_discovery synthesis Natural Product Synthesis (Further Research Needed) epikatonic_acid->synthesis

Properties and potential applications of this compound.

References

Application Notes & Protocols: Investigating the Anti-Proliferative Effects of Epikatonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epikatonic acid is a novel carboxylic acid with a structure suggestive of potential biological activity. Preliminary computational modeling indicates possible interactions with key regulators of cell cycle progression. These application notes provide a comprehensive framework for designing and executing experiments to rigorously evaluate the anti-proliferative effects of this compound on cancer cell lines. The following protocols are designed to be adaptable to a variety of laboratory settings and cell types.

1. Initial Screening for Anti-Proliferative Activity: Cell Viability Assays

To determine the cytotoxic or anti-proliferative capacity of this compound, initial screening using metabolic assays is recommended. These assays measure the metabolic activity of viable cells, which is proportional to the cell number.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 72-hour Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer25.3
A549Lung Cancer42.1
HCT116Colon Cancer18.9
PC-3Prostate Cancer35.7

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of cells present in culture.[1]

Table 2: Hypothetical ATP Levels in HCT116 Cells Treated with this compound for 48 hours

TreatmentConcentration (µM)Luminescence (RLU)% Viability
Vehicle Control01,250,000100
This compound10980,00078.4
This compound25610,00048.8
This compound50250,00020.0

Protocol: CellTiter-Glo® Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate for the desired time points (e.g., 48 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Luminescence Reaction: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. Assessment of DNA Synthesis: BrdU Incorporation Assay

To specifically measure the effect of this compound on DNA replication, a BrdU (Bromodeoxyuridine) incorporation assay is employed. BrdU is a synthetic analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[1][2]

Table 3: Hypothetical BrdU Incorporation in MCF-7 Cells Treated with this compound

TreatmentConcentration (µM)Absorbance (450 nm)% Inhibition of DNA Synthesis
Vehicle Control01.850
This compound101.4223.2
This compound250.8852.4
This compound500.4575.7

Protocol: BrdU Incorporation Assay

  • Cell Seeding and Treatment: Plate cells and treat with this compound as described in the MTT protocol.

  • BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well and incubate.

  • Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate.

  • Substrate Reaction: Add the substrate solution and incubate until color development is sufficient.

  • Absorbance Measurement: Add a stop solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition of DNA synthesis relative to the vehicle control.

3. Long-Term Anti-Proliferative Effects: Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies. It provides insight into the long-term effects of a compound on cell survival and proliferation.

Table 4: Hypothetical Colony Formation of A549 Cells Treated with this compound

TreatmentConcentration (µM)Number of ColoniesPlating Efficiency (%)
Vehicle Control018592.5
This compound512060.0
This compound106532.5
This compound20157.5

Protocol: Colony Formation Assay

  • Cell Seeding: Seed a low number of cells (e.g., 200-500 cells) per well in a 6-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the compound.

  • Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

  • Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically defined as a cluster of >50 cells).

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group.

4. Mechanistic Insights: Cell Cycle and Apoptosis Analysis

To understand how this compound exerts its anti-proliferative effects, it is crucial to investigate its impact on the cell cycle and its potential to induce apoptosis (programmed cell death).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Table 5: Hypothetical Cell Cycle Distribution in HCT116 Cells after 24-hour Treatment with this compound (25 µM)

Cell Cycle PhaseVehicle Control (%)This compound (%)
G0/G155.272.8
S30.515.1
G2/M14.312.1

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound at the IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Annexin V/PI Staining

Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Table 6: Hypothetical Apoptosis Profile of MCF-7 Cells after 48-hour Treatment with this compound (25 µM)

Cell PopulationVehicle Control (%)This compound (%)
Viable (Annexin V-/PI-)95.165.3
Early Apoptotic (Annexin V+/PI-)2.322.8
Late Apoptotic/Necrotic (Annexin V+/PI+)2.611.9

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with this compound for 48 hours.

  • Cell Harvesting: Harvest both the adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

5. Visualization of Experimental Design and Potential Mechanisms

Experimental_Workflow cluster_screening Initial Screening cluster_proliferation Proliferation Assays cluster_mechanism Mechanistic Studies cluster_pathway Pathway Analysis MTT MTT Assay IC50 Determine IC50 MTT->IC50 CTG CellTiter-Glo Assay CTG->IC50 BrdU BrdU Assay Mechanism Investigate Mechanism BrdU->Mechanism Colony Colony Formation Colony->Mechanism CellCycle Cell Cycle Analysis Pathway Identify Molecular Targets CellCycle->Pathway Apoptosis Apoptosis Assay Apoptosis->Pathway Western Western Blot Conclusion Conclusion: Anti-proliferative Effect Characterized Western->Conclusion Start Start: Select Cancer Cell Lines Start->MTT Start->CTG IC50->BrdU IC50->Colony Mechanism->CellCycle Mechanism->Apoptosis Pathway->Western

Caption: Experimental workflow for characterizing the anti-proliferative effects of this compound.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Ras Ras GF_Receptor->Ras Akt Akt PI3K->Akt CyclinD Cyclin D1 Akt->CyclinD Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 pRB pRB CDK46->pRB phosphorylates E2F E2F pRB->E2F inhibits Proliferation Cell Proliferation E2F->Proliferation EpikatonicAcid This compound EpikatonicAcid->PI3K Potential Inhibition EpikatonicAcid->ERK Potential Inhibition

Caption: Potential signaling pathways inhibited by this compound leading to reduced cell proliferation.

These application notes and protocols provide a robust starting point for the comprehensive evaluation of the anti-proliferative properties of this compound. The data generated from these experiments will be critical in determining its potential as a novel therapeutic agent and will guide future preclinical and clinical development. It is important to note that the provided data is hypothetical and serves as an illustrative example of expected outcomes. Actual experimental results may vary.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Extraction for Higher Epikatonic Acid Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solvent extraction of Epikatonic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties relevant to extraction?

A1: this compound is a triterpenoid (B12794562), a class of organic compounds naturally occurring in various plants.[1][2] Its chemical formula is C₃₀H₄₈O₃.[1] As a carboxylic acid, its solubility is highly dependent on pH. For effective solvent extraction, it is crucial to consider its high lipophilicity and low water solubility.

Q2: Which plant sources are known to contain this compound?

A2: this compound has been isolated from several plant species, most notably Tripterygium wilfordii.[1] It has also been reported in Spermacoce articularis, Eriope latifolia, and Eriope blanchetii.[1][3]

Q3: What are the most critical factors influencing the yield of this compound during solvent extraction?

A3: The key factors affecting extraction efficiency are the choice of solvent, pH of the extraction mixture, temperature, extraction time, and the solid-to-liquid ratio.[4] The physical state of the plant material, such as particle size, also plays a significant role.

Q4: Which solvents are generally most effective for extracting triterpenoid acids like this compound?

A4: Polar and semi-polar organic solvents are typically effective for extracting triterpenoid acids. Mixtures of alcohols (like ethanol (B145695) or methanol) with water have been shown to be efficient.[3][5] For instance, a 90% methanol (B129727) in water mixture has demonstrated high efficiency in extracting polyphenols, which share some solubility characteristics with triterpenoid acids.[3] Ethanol is also a commonly used "green" solvent for triterpenoid extraction.

Q5: How does pH play a role in the extraction and purification of this compound?

A5: As a carboxylic acid, this compound's charge state is pH-dependent. To maximize its partitioning into an organic solvent, the aqueous phase should be acidified to a pH at least two units below its pKa, ensuring it is in its neutral, more lipophilic form.[6] Conversely, for purification via back-extraction, the organic extract can be washed with a basic aqueous solution to convert the acid into its charged salt form, which will then move to the aqueous phase, leaving neutral impurities behind in the organic layer.[6][7]

Q6: What analytical methods are used to quantify this compound in an extract?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying organic acids like this compound in plant extracts.[8][9][10][11] The selection of an appropriate column (typically a C18 reversed-phase column), mobile phase, and detection wavelength is crucial for accurate quantification.[8][10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the solvent extraction of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for this compound.- Use a solvent with a polarity that matches the analyte. For triterpenoid acids, methanol, ethanol, or mixtures with water are often effective.[3][5] - Consider using a solvent mixture, such as methanol/water, to enhance extraction efficiency.[3]
2. Incorrect pH of the Extraction Medium: The acidic nature of this compound requires an acidic environment for efficient extraction into an organic solvent.- Adjust the pH of the aqueous phase to be at least 2 pH units below the pKa of this compound to ensure it is in its neutral form.[6]
3. Inefficient Extraction Technique: Insufficient agitation, time, or temperature can lead to poor extraction.- Increase extraction time and/or temperature. For example, temperatures up to 65°C have been used for triterpenoid extraction.[12] - Employ methods like sonication or microwave-assisted extraction to improve efficiency.[13]
4. Poor Quality of Plant Material: The concentration of secondary metabolites can vary depending on the plant's age, harvesting time, and storage conditions.- Ensure the plant material is properly identified, harvested at the optimal time, and stored in a cool, dark, and dry place to prevent degradation.
Co-extraction of a High Amount of Impurities 1. Lack of Selectivity in the Extraction Solvent: The chosen solvent may be dissolving a wide range of other compounds from the plant matrix.- Employ a multi-step extraction process starting with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for the target compound. - Utilize liquid-liquid partitioning to purify the crude extract.
2. Inadequate Purification Steps: The initial extract is often a complex mixture requiring further purification.- Perform a back-extraction. After extracting into an organic solvent, wash the organic phase with a basic aqueous solution (e.g., sodium bicarbonate solution). This will convert this compound to its salt, moving it to the aqueous phase and leaving neutral impurities in the organic phase. The aqueous phase can then be re-acidified and re-extracted with an organic solvent to recover the purified this compound.[6][7]
Formation of Emulsions During Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Molecules: Natural products often contain compounds that can stabilize emulsions.- Add a saturated salt solution (brine) to the mixture to increase the polarity of the aqueous phase and help break the emulsion.[6] - Centrifuge the mixture to facilitate phase separation. - Allow the mixture to stand for a longer period.
Difficulty in Quantifying this compound by HPLC 1. Poor Chromatographic Resolution: Co-elution with other compounds can interfere with peak integration.- Optimize the HPLC mobile phase composition and gradient to improve the separation of the target peak.[8] - Ensure the sample is adequately cleaned up before injection to remove interfering matrix components.
2. Low Detector Response: The concentration of this compound in the injected sample may be below the limit of detection.- Concentrate the sample before injection. - Optimize the detection wavelength. For compounds with chromophores like carboxylic acids, detection is often performed in the low UV range (e.g., 210 nm).[9]

Data on Triterpenoid Extraction

While specific comparative data for this compound is limited in publicly available literature, the following tables provide representative data on the extraction of total triterpenoids from plant sources, which can serve as a guideline for optimizing this compound extraction.

Table 1: Effect of Solvent on Total Triterpenoid Yield

Solvent SystemPlant SourceExtraction MethodTotal Triterpenoid Yield (mg/g)Reference
65% EthanolLoquat PeelUltrasonic~14.08 (predicted)[8]
70% EthanolLactuca indicaMicrowave29.17[6]
45% Methanol-Ethyl Acetate (B1210297)Swertia chirataReflux37.1[12]
EthanolTripterygium wilfordiiUltrasonicNot specified, but used effectively[5]

Table 2: Optimized Parameters for Triterpenoid Extraction using Response Surface Methodology (RSM)

Plant SourceExtraction MethodOptimized ParametersPredicted YieldReference
Lactuca indicaMicrowave-AssistedSolid-liquid ratio: 1:20.33 g/mL, Microwave power: 412.44 W, Time: 58.75 min29.05 mg/g[6]
Loquat PeelUltrasonic-AssistedUltrasonic power: 160 W, Time: 45.43 min, Ethanol conc.: 70.73%14.08 mg/g[8]
Swertia chirataRefluxParticle size: 3 mm, Temperature: 65°C, Solvent: 45% Methanol-Ethyl Acetate3.79%[12]

Experimental Protocols

Protocol 1: General Procedure for Solvent Extraction of Triterpenoid Acids from Plant Material

This protocol outlines a general method for the extraction and purification of triterpenoid acids, which can be adapted for this compound.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., roots of Tripterygium wilfordii) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., to pass through a 40-mesh sieve) to increase the surface area for extraction.[5]

  • Initial Extraction:

    • Place a known amount of the powdered plant material (e.g., 100 g) into a flask.

    • Add an appropriate solvent. Based on literature for similar compounds, an 80% ethanol solution is a good starting point. A solid-to-liquid ratio of 1:15 to 1:25 (g/mL) is recommended.[6]

    • Perform the extraction using one of the following methods:

      • Maceration: Stir the mixture at room temperature for 24-48 hours.

      • Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for a specified time (e.g., 30-60 minutes) and power (e.g., 250-500 W).[5] This can significantly reduce extraction time.

      • Microwave-Assisted Extraction (MAE): Use a microwave extractor with optimized power and time settings (e.g., 400 W for 60 minutes).[6]

    • Separate the extract from the solid residue by filtration or centrifugation.

    • Repeat the extraction process on the residue 2-3 times to ensure complete extraction.

    • Combine all the extracts.

  • Solvent Removal:

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Liquid-Liquid Partitioning for Purification:

    • Dissolve the crude extract in a mixture of water and a suitable alcohol (e.g., methanol) to create an aqueous solution.

    • Perform a defatting step by extracting this solution with a non-polar solvent like n-hexane. Repeat this 2-3 times and discard the hexane (B92381) layers, which contain non-polar impurities.

    • Adjust the pH of the remaining aqueous layer to < 3 with an acid (e.g., HCl) to protonate the this compound.

    • Extract the acidified aqueous layer with a water-immiscible organic solvent of intermediate polarity, such as ethyl acetate or dichloromethane. Repeat this 3-4 times.

    • Combine the organic layers.

  • Final Purification and Isolation:

    • Wash the combined organic layers with brine to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the purified extract enriched with this compound.

    • Further purification can be achieved using chromatographic techniques like column chromatography if necessary.

Protocol 2: Quantification of this compound using HPLC-UV

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serially diluting the stock solution to different concentrations (e.g., 5, 10, 20, 50, 100 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the dried extract obtained from Protocol 1.

    • Dissolve it in the HPLC mobile phase or a suitable solvent to a known volume (e.g., 10 mg of extract in 10 mL of solvent).

    • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC Conditions (General Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: A gradient elution using a mixture of an acidified aqueous solution (e.g., 0.1% phosphoric acid or acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8][9]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at a low wavelength, such as 210 nm, where carboxylic acids typically absorb.[9]

    • Injection Volume: 10-20 µL.

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Solid-Liquid Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis plant_material Dried Plant Material (e.g., Tripterygium wilfordii roots) grinding Grinding plant_material->grinding powder Fine Powder grinding->powder solvent_addition Solvent Addition (e.g., 80% Ethanol) powder->solvent_addition extraction_method Extraction (Ultrasonic/Microwave) solvent_addition->extraction_method filtration Filtration / Centrifugation extraction_method->filtration crude_extract Crude Liquid Extract filtration->crude_extract concentration Solvent Evaporation (Rotary Evaporator) crude_extract->concentration partitioning Liquid-Liquid Partitioning (Hexane Wash -> pH Adjustment -> Ethyl Acetate Extraction) concentration->partitioning final_extract Purified Extract partitioning->final_extract quantification Quantification (HPLC-UV) final_extract->quantification

Caption: Workflow for the extraction and analysis of this compound.

troubleshooting_low_yield cluster_extraction_params Extraction Parameters cluster_material_prep Raw Material cluster_purification_loss Purification Steps start Low this compound Yield check_solvent Is the solvent appropriate? start->check_solvent check_ph Is the pH acidic? start->check_ph check_time_temp Are time and temperature sufficient? start->check_time_temp check_material Is the plant material of good quality? start->check_material check_partitioning Is there loss during L-L partitioning? start->check_partitioning sol_yes Yes check_solvent->sol_yes sol_no No check_solvent->sol_no ph_yes Yes check_ph->ph_yes ph_no No check_ph->ph_no tt_yes Yes check_time_temp->tt_yes tt_no No check_time_temp->tt_no check_emulsion Are emulsions forming? check_partitioning->check_emulsion emulsion_yes Yes check_emulsion->emulsion_yes emulsion_no No check_emulsion->emulsion_no sol_remedy sol_remedy sol_no->sol_remedy Action: Test different solvents (e.g., Methanol, Ethanol, Ethyl Acetate) ph_remedy ph_remedy ph_no->ph_remedy Action: Adjust pH to < pKa-2 with acid tt_remedy tt_remedy tt_no->tt_remedy Action: Increase extraction time/temperature or use UAE/MAE emulsion_remedy emulsion_remedy emulsion_yes->emulsion_remedy Action: Add brine or centrifuge

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Epikatonic Acid Analysis by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Epikatonic acid using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak resolution for this triterpenoid (B12794562) carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to RP-HPLC analysis?

A1: this compound (C₃₀H₄₈O₃) is a triterpenoid with a carboxylic acid functional group, giving it acidic properties.[1][2] Its relatively non-polar triterpene backbone leads to good retention on reverse-phase columns, while the carboxylic acid moiety's ionization is pH-dependent, which significantly influences its retention and peak shape. The predicted acidic pKa is approximately 4.62.[2]

Q2: What is a typical starting point for an RP-HPLC method for this compound?

A2: Based on methods for structurally similar triterpenoid acids like oleanolic acid, a good starting point is a C18 column with a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and water, with an acidic modifier.[1][2][3] Detection is typically performed at a low UV wavelength, such as 210 nm, due to the lack of a strong chromophore in the molecule.[1][4]

Q3: Why is my this compound peak showing tailing?

A3: Peak tailing for acidic compounds like this compound in RP-HPLC is often due to secondary interactions between the ionized carboxylate group and residual free silanol (B1196071) groups on the silica-based stationary phase.[5][6][7] At a mobile phase pH close to or above the pKa of this compound (~4.62), the compound will be in its anionic form, which can interact strongly with the stationary phase in a non-ideal manner. Tailing can also be caused by column overload.[7][8]

Q4: Can I use a gradient elution for this compound analysis?

A4: Yes, a gradient elution is often recommended, especially when analyzing complex samples or when co-eluting impurities are present. A typical gradient would involve increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) over time to elute compounds with increasing hydrophobicity.

Troubleshooting Guide: Improving Peak Resolution

This guide addresses common issues encountered during the analysis of this compound and provides a systematic approach to improving peak resolution.

Problem: Broad or Tailing Peaks

Broad or tailing peaks are a common issue when analyzing acidic compounds. Follow these steps to diagnose and resolve the problem.

Step 1: Evaluate and Adjust Mobile Phase pH

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds.[9][10]

  • Rationale: To ensure this compound is in a single, non-ionized form, the mobile phase pH should be adjusted to at least 1.5-2 pH units below its pKa (~4.62).[6] This suppresses the ionization of the carboxylic acid group, minimizing secondary interactions with the stationary phase.

  • Action: Add an acidic modifier to the aqueous component of your mobile phase. Common choices include formic acid (0.1%), acetic acid (0.1%), or trifluoroacetic acid (TFA) (0.05-0.1%).

Experimental Protocols

General RP-HPLC Method for Triterpenoid Carboxylic Acids

This protocol is a starting point for the analysis of this compound, adapted from established methods for similar compounds like oleanolic and ursolic acid.[2][3]

ParameterRecommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition or a compatible solvent.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution of this compound.

G Troubleshooting Workflow for this compound Peak Resolution start Poor Peak Resolution (Broadening/Tailing) check_ph Adjust Mobile Phase pH (Add 0.1% Formic Acid) start->check_ph check_solvent Optimize Organic Solvent (Acetonitrile vs. Methanol) check_ph->check_solvent If tailing persists good_peak Acceptable Peak Resolution check_ph->good_peak If resolved check_gradient Modify Gradient Profile (Slower Gradient) check_solvent->check_gradient If resolution is still poor check_solvent->good_peak If resolved check_overload Check for Overload (Reduce Sample Concentration) check_gradient->check_overload If peaks are broad/fronting check_gradient->good_peak If resolved check_column Evaluate Column (Different Stationary Phase/Guard Column) check_column->good_peak If resolved check_overload->check_column If issue remains check_overload->good_peak If resolved

Caption: A stepwise guide to troubleshooting poor peak resolution in the HPLC analysis of this compound.

Data Presentation

Table 1: Mobile Phase Modifier Comparison
Mobile Phase ModifierTypical ConcentrationEffect on Peak Shape for Acids
Formic Acid0.1%Good peak shape, MS-compatible
Acetic Acid0.1%Good peak shape, MS-compatible
Trifluoroacetic Acid (TFA)0.05 - 0.1%Excellent peak shape, can cause ion suppression in MS
Phosphoric Acid0.1%Very good peak shape, not MS-compatible, can be harsh on columns
Table 2: Organic Solvent Selection
Organic SolventSelectivityElution Strength
AcetonitrileDifferent selectivity compared to Methanol, often sharper peaksStronger
MethanolDifferent selectivity compared to AcetonitrileWeaker

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the relationship between mobile phase pH and the ionization state of this compound, which in turn affects its interaction with the RP-HPLC stationary phase.

G Effect of Mobile Phase pH on Analyte-Stationary Phase Interaction ph_high Mobile Phase pH > pKa (~4.62) ionized This compound is Ionized (Anionic Form) ph_high->ionized ph_low Mobile Phase pH < pKa (~4.62) non_ionized This compound is Non-Ionized (Neutral Form) ph_low->non_ionized secondary_interaction Secondary Interaction with Residual Silanols ionized->secondary_interaction hydrophobic_interaction Primary Hydrophobic Interaction non_ionized->hydrophobic_interaction peak_tailing Peak Tailing/ Poor Shape secondary_interaction->peak_tailing good_peak Good Peak Shape hydrophobic_interaction->good_peak

Caption: The influence of mobile phase pH on the ionization and chromatographic behavior of this compound.

References

troubleshooting low recovery of triterpenoid saponins during purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triterpenoid (B12794562) saponin (B1150181) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and improve recovery rates during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery of triterpenoid saponins (B1172615)?

Low recovery of triterpenoid saponins can stem from a variety of factors throughout the extraction and purification process. Key causes include:

  • Suboptimal Extraction: Inefficient extraction methods, incorrect solvent selection, or inadequate extraction time and temperature can lead to incomplete extraction of saponins from the plant material.[1]

  • Saponin Degradation: Triterpenoid saponins can be sensitive to heat, extreme pH levels (both acidic and alkaline), and enzymatic activity, which can cause hydrolysis of the glycosidic bonds and degradation of the target compounds.[2][3]

  • Co-extraction of Impurities: The crude extract often contains significant amounts of interfering substances like polysaccharides, pigments, and phenols. These impurities can complicate downstream purification steps and lead to saponin loss.[1]

  • Issues During Chromatographic Purification: Problems such as irreversible adsorption of saponins to the column matrix, poor separation of structurally similar saponins, and precipitation of saponins on the column can all contribute to low recovery.[1]

  • Losses During Solvent Evaporation and Handling: Saponins can be lost during solvent removal steps if not performed carefully, and multiple transfer steps can lead to cumulative sample loss.

Q2: How can I minimize the co-extraction of polysaccharides that make my extract highly viscous?

High viscosity due to co-extracted polysaccharides is a common issue that hinders further processing.[1] Here are several strategies to mitigate this problem:

  • Pre-extraction/Defatting: Before the main saponin extraction, perform a pre-extraction step with a non-polar solvent (e.g., hexane, petroleum ether) to remove lipids and other non-polar compounds. This can be followed by an extraction with a solvent of intermediate polarity (e.g., chloroform, ethyl acetate) to remove some pigments and other less polar impurities before extracting with a more polar solvent like methanol (B129727) or ethanol (B145695) for the saponins.[4]

  • Solvent System Optimization: Carefully select the extraction solvent. While polar solvents are needed for saponins, using an aqueous organic solvent (e.g., 70-80% ethanol) can sometimes reduce the extraction of highly water-soluble polysaccharides compared to pure water.[2]

  • Precipitation: Polysaccharides can often be precipitated from the crude extract by adding a large volume of a non-solvent for polysaccharides, such as ethanol, to the aqueous extract. The saponins will remain in the supernatant, which can then be collected.

  • Enzymatic Hydrolysis: In some cases, specific enzymes can be used to break down the contaminating polysaccharides. However, this method requires careful optimization to ensure that the enzymes do not also degrade the target saponins.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during the purification of triterpenoid saponins.

Problem 1: Low Yield During Initial Extraction

Symptoms:

  • The final yield of purified saponin is significantly lower than expected based on literature reports for the plant material.

  • Quantitative analysis of the crude extract shows low concentrations of the target saponins.

Possible Causes & Solutions:

Potential CauseRecommended Solution
Inefficient Extraction Method Traditional methods like maceration may have lower efficiency.[1] Consider using more advanced and efficient techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve solvent penetration and reduce extraction time and temperature.[2][5]
Inappropriate Solvent Choice The polarity of the extraction solvent is crucial. For most triterpenoid saponins, aqueous ethanol (70-80%) or methanol are effective.[2] The water content helps to swell the plant material, improving solvent access.[2]
Suboptimal Extraction Parameters Optimize parameters such as solvent-to-material ratio, extraction time, and temperature. Response surface methodology (RSM) can be a useful tool for this optimization. For example, one study found optimal UAE conditions to be an extraction time of 33.6 minutes, a temperature of 78.2°C, and a solvent/sample ratio of 26.1/1 mL/g.[1]
Saponin Degradation During Extraction High temperatures can lead to the degradation of saponins.[6] Maintain a moderate extraction temperature, typically in the range of 50-60°C, especially for heat-sensitive saponins.[2] Also, ensure the pH of the extraction solvent is near neutral to prevent acid or alkaline hydrolysis.[2][3]
Variability in Plant Material The saponin content in plants can vary significantly based on the species, age, growing conditions, and storage of the plant material.[1] It is important to standardize the source and pre-processing of your plant material for consistent results.[2]
Problem 2: Poor Separation and Recovery During Column Chromatography

Symptoms:

  • Broad, tailing peaks during silica (B1680970) gel or C18 chromatography.

  • Target saponins do not elute from the column, or elute with very low recovery.

  • Co-elution of multiple saponins or impurities.

Possible Causes & Solutions:

Potential CauseRecommended Solution
Poor Resolution on Silica Gel Peak tailing is common for polar saponins on silica gel.[1] Optimize the mobile phase, which is often a mixture of chloroform, methanol, and water.[1] Systematically vary the solvent ratios to improve separation. Consider using a dry loading method where the extract is adsorbed onto a small amount of silica gel before loading onto the column to improve band sharpness.[1]
Irreversible Adsorption on C18 Columns Highly hydrophobic saponins may bind irreversibly to the C18 stationary phase.[1] If optimizing the mobile phase (e.g., by adjusting the organic solvent percentage or adding modifiers like formic acid) doesn't help, consider a different stationary phase like a shorter alkyl chain (C8), a phenyl column, or an alternative purification technique such as high-speed counter-current chromatography (HSCCC).[1][7]
Saponin Precipitation on the Column Saponins may precipitate if the sample is loaded in a solvent that is too weak (too aqueous for reversed-phase).[1] Ensure the sample is fully dissolved in the initial mobile phase before injection.[1]
Ineffective Macroporous Resin Purification The choice of macroporous resin is critical. Different resins have different adsorption and desorption characteristics. Screen several types of resins to find the one with the best selectivity for your target saponins.[8][9] Optimize the loading concentration, flow rate, and the ethanol concentration used for elution. A stepwise elution with increasing concentrations of ethanol can help to first remove impurities and then elute the saponins.[10]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoid Saponins

This protocol provides a general procedure for the extraction of triterpenoid saponins from plant material using UAE.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 70% ethanol)

  • Ultrasonic bath or probe sonicator

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Preparation: Weigh a specific amount of the dried, powdered plant material and place it in an extraction vessel.

  • Solvent Addition: Add the extraction solvent at a predetermined solvent-to-material ratio (e.g., 20:1 mL/g).

  • Ultrasonication: Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture. Sonicate at a controlled temperature (e.g., 50-60°C) for a specified duration (e.g., 30-60 minutes).[2]

  • Separation: After extraction, separate the liquid extract from the solid plant material by filtration or centrifugation.

  • Re-extraction (Optional): To maximize yield, the plant residue can be re-extracted under the same conditions.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude saponin extract.

Protocol 2: Purification of Triterpenoid Saponins using Macroporous Resin Chromatography

This protocol describes a method for the enrichment of total triterpenoid saponins from a crude extract.

Materials:

  • Macroporous resin (e.g., D101, AB-8)

  • Glass column

  • Solvents: Ethanol, Deionized water

  • Crude aqueous extract of saponins

Procedure:

  • Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours to swell it and remove any residual monomers. Then, wash the resin thoroughly with deionized water until the effluent is clear.[1]

  • Column Packing: Pack the pre-treated resin into a glass column.

  • Equilibration: Equilibrate the column by passing deionized water through it until the effluent has a neutral pH.

  • Sample Loading: Dissolve the crude saponin extract in a small amount of water and load it onto the column at a controlled flow rate.

  • Washing: Wash the column with deionized water or a low concentration of ethanol (e.g., 10-20%) to remove highly polar impurities, salts, and pigments.[1]

  • Elution: Elute the adsorbed saponins with a higher concentration of ethanol (e.g., 70-90%). Collect the eluate in fractions.

  • Analysis and Recovery: Monitor the fractions using a suitable analytical method (e.g., TLC or HPLC). Combine the fractions containing the purified saponins and remove the solvent under reduced pressure to obtain the enriched saponin fraction.

Data Presentation

Table 1: Comparison of Recovery Rates for Different Saponin Purification Techniques

Saponin/Plant SourcePurification MethodPurity AchievedRecovery/YieldReference
Esculentosides A, B, C, D from Radix PhytolaccaeHigh-Speed Counter-Current Chromatography (HSCCC)96.5% - 99.2%High sample recovery rate[7]
Polyphyllin II and Polyphyllin VII from Paris polyphyllaMacroporous Resin (NKA-9)Purity increased 17.3-fold and 28.6-fold respectively93.16%[8]
Total Saponins from SapindusMacroporous Adsorption ResinPurity reached 250.1%93.8%
Total Saponins from Clematis henryiMacroporous Resin (D-101)71.53%86.02%[10]
Steroidal Saponins from Paris polyphyllaMacroporous Resin (D101)Purity increased 4.83-fold85.47%[9]

Visualizations

G cluster_extraction Extraction Phase cluster_purification Purification Phase plant Plant Material (Dried, Powdered) extraction Extraction (e.g., UAE, Maceration) plant->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Saponin Extract filtration->crude_extract pre_purification Pre-Purification (e.g., Precipitation of Polysaccharides) crude_extract->pre_purification column_chromatography Column Chromatography (e.g., Macroporous Resin, C18, Silica) pre_purification->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection purity_analysis Purity Analysis (TLC, HPLC) fraction_collection->purity_analysis solvent_evaporation Solvent Evaporation / Lyophilization purity_analysis->solvent_evaporation purified_saponin Purified Triterpenoid Saponin solvent_evaporation->purified_saponin

Caption: General workflow for the extraction and purification of triterpenoid saponins.

G cluster_extraction Extraction Issues cluster_purification Purification Issues start Low Saponin Recovery check_method Is the extraction method efficient? start->check_method optimize_params Optimize parameters (time, temp, solvent ratio) check_method->optimize_params No check_solvent Is the solvent appropriate? check_method->check_solvent Yes optimize_params->check_solvent test_solvents Test different polarities (e.g., 70% EtOH) check_solvent->test_solvents No check_degradation Could degradation be occurring? check_solvent->check_degradation Yes test_solvents->check_degradation reduce_temp_ph Reduce temperature, check pH check_degradation->reduce_temp_ph Yes check_impurities High viscosity or impurities? check_degradation->check_impurities No reduce_temp_ph->check_impurities remove_polysaccharides Pre-extract or precipitate polysaccharides check_impurities->remove_polysaccharides Yes check_chromatography Poor chromatographic separation? check_impurities->check_chromatography No remove_polysaccharides->check_chromatography optimize_column Optimize mobile phase / change stationary phase check_chromatography->optimize_column Yes end Improved Recovery check_chromatography->end No optimize_column->end

Caption: Troubleshooting decision tree for low recovery of triterpenoid saponins.

References

addressing solubility issues of Epikatonic acid in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues of Epikatonic acid in aqueous media.

Troubleshooting Guide

This guide is designed to help you troubleshoot and resolve common solubility challenges encountered during your experiments with this compound.

Q1: I am trying to dissolve this compound in an aqueous buffer for my in vitro assay, but it is not dissolving. What should I do?

A1: this compound is a lipophilic molecule with very low intrinsic aqueous solubility (predicted to be approximately 0.00055 g/L)[1]. Direct dissolution in aqueous buffers is unlikely to be successful. The recommended approach is to first dissolve the compound in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a high-concentration stock solution. This stock can then be diluted into your aqueous assay buffer.

Initial Steps for Preparing a DMSO Stock Solution:

  • Ensure Purity of Solvent: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power[2].

  • Gentle Heating & Sonication: If the compound does not readily dissolve in DMSO at room temperature, gentle warming (e.g., 37°C) and sonication in a water bath can facilitate dissolution[2].

Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. This occurs because the DMSO concentration is lowered, and the aqueous environment cannot maintain the compound in solution. Here are several strategies to overcome this:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible, ideally below 0.5%, to minimize solvent effects on your biological system. However, you may need to test slightly higher concentrations (e.g., up to 1%) to maintain solubility, while always including a vehicle control in your experiments.

  • Use a Co-solvent System: Incorporating a water-miscible co-solvent in your final assay medium can improve the solubility of this compound.

  • pH Adjustment: this compound is a carboxylic acid with a predicted pKa of 4.62[1]. Increasing the pH of the aqueous buffer to above its pKa (e.g., pH 7.4) will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. Studies on similar triterpenoid (B12794562) acids, like oleanolic and betulinic acid, have shown a significant increase in solubility in alkaline solutions[3].

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-127, can be added to the aqueous buffer to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This can sometimes prevent immediate precipitation.

Below is a troubleshooting workflow to guide you through resolving precipitation issues.

G start Precipitation observed upon diluting DMSO stock in aqueous buffer check_dmso Is the final DMSO concentration < 0.5%? start->check_dmso increase_dmso Carefully increase final DMSO concentration (e.g., to 1%) and include vehicle control. check_dmso->increase_dmso No check_ph Is the aqueous buffer pH > 6.0? check_dmso->check_ph Yes increase_dmso->check_ph adjust_ph Adjust buffer pH to > 7.0 to ionize the carboxylic acid. check_ph->adjust_ph No use_cosolvent Incorporate a co-solvent (e.g., ethanol, PEG 400) in the final buffer. check_ph->use_cosolvent Yes adjust_ph->use_cosolvent use_surfactant Add a non-ionic surfactant (e.g., Tween® 80) to the buffer. use_cosolvent->use_surfactant cyclodextrin (B1172386) Consider using a cyclodextrin-based formulation for improved solubility. use_surfactant->cyclodextrin success Clear Solution (No Precipitation) cyclodextrin->success

Troubleshooting workflow for precipitation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound relevant to its solubility?

A1: this compound is a triterpenoid, which is a class of naturally occurring compounds known for their complex structures and poor water solubility[4]. Its key properties are summarized in the table below. The high LogP value indicates its lipophilic (oil-loving) nature, and the low predicted water solubility confirms its hydrophobic character. The pKa value suggests that its solubility can be increased in neutral to alkaline aqueous solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₀H₄₈O₃[1]
Molecular Weight456.7 g/mol [5]
Predicted Water Solubility0.00055 g/L[1]
Predicted LogP~7.19[1]
Predicted pKa (Strongest Acidic)4.62[1]
Common Organic SolventsSoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Q2: Are there more advanced formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

A2: Yes, for more demanding applications like in vivo studies, several advanced formulation strategies can be employed to significantly enhance the solubility and bioavailability of poorly soluble compounds like this compound. The selection of a suitable strategy often depends on the intended route of administration.

G cluster_strategies Solubilization Strategies start Need to improve aqueous solubility of this compound cyclodextrin Cyclodextrin Complexation start->cyclodextrin Forms inclusion complex nanosuspension Nanosuspension start->nanosuspension Reduces particle size lipid_formulation Lipid-Based Formulation start->lipid_formulation Dissolves in lipids desc_cyclo desc_cyclo cyclodextrin->desc_cyclo Hydrophilic exterior, hydrophobic interior encapsulates the drug molecule. desc_nano desc_nano nanosuspension->desc_nano Increases surface area for faster dissolution. desc_lipid desc_lipid lipid_formulation->desc_lipid Self-emulsifying systems (SEDDS) or lipid nanoparticles.

Advanced strategies for solubilizing this compound.
  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules like this compound, effectively encapsulating the hydrophobic part of the drug and presenting a hydrophilic exterior to the aqueous environment, thereby increasing its solubility.

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range. The increased surface area leads to a higher dissolution rate and improved bioavailability.

  • Lipid-Based Formulations: Since this compound is highly lipophilic, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), microemulsions, or solid lipid nanoparticles can be effective. These formulations use oils, surfactants, and co-solvents to dissolve the drug and facilitate its absorption.

Q3: Can you provide a general protocol for preparing a cyclodextrin inclusion complex with this compound?

A3: Certainly. This is a general protocol that would require optimization for this compound. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin derivative with good water solubility and a favorable safety profile.

Experimental Protocol: Preparation of an this compound-HP-β-CD Inclusion Complex

Objective: To prepare a 1:1 molar ratio inclusion complex of this compound and HP-β-CD to enhance its aqueous solubility.

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

  • Lyophilizer (optional)

Procedure:

  • Calculate Molar Amounts:

    • Determine the desired final concentration of this compound.

    • Calculate the molar equivalents of this compound (MW: 456.7 g/mol ) and HP-β-CD (average MW: ~1460 g/mol ) for a 1:1 molar ratio.

  • Prepare HP-β-CD Solution:

    • Weigh the required amount of HP-β-CD and dissolve it in deionized water with stirring. Gentle warming may be used to aid dissolution.

  • Add this compound:

    • Slowly add the calculated amount of this compound powder to the stirring HP-β-CD solution.

  • Complexation:

    • Seal the container and allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Equilibration and Filtration:

    • After the stirring period, allow the solution to equilibrate for a few hours.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound. The clear filtrate is your aqueous solution of the this compound-HP-β-CD complex.

  • Characterization (Optional but Recommended):

    • Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to confirm the increase in solubility.

  • Lyophilization (for a solid powder):

    • The filtered solution can be freeze-dried (lyophilized) to obtain a stable, water-soluble powder of the inclusion complex, which can be easily reconstituted.

Q4: How does pH adjustment affect the solubility of this compound?

A4: this compound contains a carboxylic acid functional group. The solubility of such compounds is highly dependent on the pH of the solution.

  • At low pH (acidic conditions): The carboxylic acid group will be protonated (-COOH), making the molecule neutral and less soluble in water.

  • At high pH (alkaline conditions): The carboxylic acid group will be deprotonated (-COO⁻), forming a charged carboxylate ion. This increased polarity significantly enhances the water solubility of the molecule.

Since the pKa of this compound is approximately 4.62, its solubility will increase as the pH of the aqueous medium rises above this value. For example, in a buffer at pH 7.4 (physiological pH), a significant portion of the this compound molecules will be in their more soluble, deprotonated form.

References

minimizing degradation of Epikatonic acid during storage and processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Epikatonic acid during storage and processing. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments with this compound.

Q1: I'm observing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. What could be the cause?

A1: Unexpected peaks in your HPLC chromatogram are often indicative of degradation products or impurities. Here are the potential causes and steps to troubleshoot:

  • Degradation: this compound may be degrading under your current storage or experimental conditions. The main degradation pathways for organic acids like this compound are hydrolysis, oxidation, and photolysis.[1][2]

  • Contamination: The sample might be contaminated from solvents, glassware, or other reagents.

  • Excipient Interaction: If you are working with a formulation, this compound might be reacting with one of the excipients.[3][4][5]

Troubleshooting Steps:

  • Review Storage Conditions: Ensure that this compound is stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent moisture and oxygen exposure.[6][7][8]

  • Analyze a Fresh Sample: Prepare a new solution from a fresh stock of this compound and analyze it immediately to see if the unexpected peaks are still present.

  • Perform a Forced Degradation Study: To identify if the new peaks are degradation products, you can perform a forced degradation study.[9][10] This involves intentionally exposing the this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Comparing the chromatograms from the stressed samples to your experimental sample can help identify the degradation products.

  • Check for Contamination: Run a blank (your solvent) to ensure it is free of contaminants. Use high-purity solvents and clean glassware for all your experiments.

  • Evaluate Excipient Compatibility: If you are working with a formulation, conduct a drug-excipient compatibility study to identify any potential interactions.[4][5]

Q2: The measured potency of my this compound solution is lower than expected. What should I do?

A2: A loss of potency suggests that the concentration of the active this compound has decreased, likely due to degradation.

Troubleshooting Steps:

  • Verify Analytical Method: Ensure your analytical method is validated and stability-indicating, meaning it can accurately quantify this compound in the presence of its degradation products.[11][12][13]

  • Assess Storage and Handling:

    • Temperature: Has the sample been exposed to elevated temperatures? Even short exposures to room temperature can accelerate degradation if the compound is temperature-sensitive.[6][8]

    • pH of Solution: The stability of carboxylic acids can be highly pH-dependent.[1] Ensure the pH of your solution is within the optimal range for this compound stability.

    • Solvent: Was the correct solvent used? Some solvents can promote degradation. It is often best to store sensitive compounds neat or freeze-dried.[14]

    • Freeze-Thaw Cycles: Have the samples undergone multiple freeze-thaw cycles? This can lead to degradation. Aliquot your samples to avoid repeated freezing and thawing.

  • Investigate Oxidative Degradation: If the sample has been exposed to air, oxidative degradation may have occurred.[15][16] Consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).[6]

Q3: My solid this compound has changed color/consistency. Is it still usable?

A3: A change in the physical appearance of your solid this compound (e.g., color change from white to yellow, clumping) is a strong indicator of degradation or moisture uptake. It is not recommended to use the compound if you observe such changes, as the purity is compromised. To confirm, you can perform an analytical test (e.g., HPLC, LC-MS) to assess the purity and compare it to the certificate of analysis of a fresh batch.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To minimize degradation, solid this compound should be stored in a cool, dark, and dry place. Recommended storage is at -20°C in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen to protect against oxidation and moisture.[6][7][8]

Q2: How should I prepare and store solutions of this compound?

A2: For maximum stability, prepare solutions fresh for each experiment. If you need to store solutions, use a high-purity, anhydrous solvent in which this compound is stable. Store the solution at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles. Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[17]

Q3: What are the primary degradation pathways for an organic acid like this compound?

A3: The most common degradation pathways for organic acids are:

  • Hydrolysis: The reaction with water, which can be catalyzed by acidic or basic conditions, breaking down the molecule.[1][18][19]

  • Oxidation: Reaction with oxygen, often initiated by light, heat, or trace metal ions, leading to the formation of various oxidation products.[15][16][20]

  • Photolysis: Degradation caused by exposure to light, particularly UV light, which can provide the energy to initiate chemical reactions.[1][17][21]

Q4: How can I prevent oxidative degradation of this compound in my solutions?

A4: To prevent oxidative degradation, you can:

  • Use Degassed Solvents: Purge your solvents with an inert gas (nitrogen or argon) to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: Prepare your solutions in a glove box or under a stream of inert gas.[7]

  • Add Antioxidants: In some cases, adding an antioxidant to the formulation can help prevent oxidation, but this should be carefully evaluated for compatibility and potential interference with your experiments.[16][22]

  • Use Chelating Agents: If degradation is catalyzed by metal ions, adding a chelating agent like EDTA can be beneficial.[22]

Q5: What is a stability-indicating method and why is it important?

A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[11][12][13] It is crucial for stability studies because it allows you to distinguish between the intact drug and its breakdown products, giving you a true measure of the drug's stability over time.[23][24]

Data Presentation

Table 1: Hypothetical Degradation of this compound Under Various pH and Temperature Conditions in Aqueous Solution after 30 Days.

pHTemperature% DegradationPrimary Degradation Product(s)
34°C< 1%Not Detected
325°C5%Hydrolysis Product A
74°C2%Hydrolysis Product A
725°C15%Hydrolysis Product A, Oxidative Product B
94°C8%Hydrolysis Product A
925°C35%Hydrolysis Product A, Oxidative Product B

Table 2: Hypothetical Photostability and Oxidative Degradation of Solid this compound after 14 Days.

Condition% DegradationObservations
25°C, Protected from Light, Air< 1%No change
25°C, Exposed to Light, Air12%Slight yellowing
40°C, Protected from Light, Air8%No change
40°C, Exposed to Light, Air25%Yellowing, slight clumping
25°C, Protected from Light, 3% H₂O₂40%Significant yellowing

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation products and degradation pathways of this compound under various stress conditions.[9]

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours. Also, place a solution of this compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[17] A control sample should be wrapped in aluminum foil to protect it from light.

  • Control Sample: A sample of the stock solution stored at -20°C, protected from light.

  • Analysis: Analyze all stressed samples and the control sample by a suitable stability-indicating HPLC method. Compare the chromatograms to identify degradation products. Aim for 5-20% degradation of the active ingredient.[25]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method that can separate and quantify this compound from its process-related impurities and degradation products.[11][12][13]

Methodology:

  • Column and Mobile Phase Screening:

    • Test different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with different buffers like phosphate, acetate, or formate (B1220265) at various pH values) to achieve the best separation of the parent compound and its degradation products (obtained from the forced degradation study).

  • Optimization of Chromatographic Conditions:

    • Fine-tune the mobile phase gradient, flow rate, column temperature, and detector wavelength to optimize resolution, peak shape, and run time.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Use samples from the forced degradation study.

    • Linearity: Analyze a series of dilutions of the this compound standard to demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo formulation or blank matrix.

    • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method by analyzing multiple preparations of a homogenous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Visualizations

G Troubleshooting this compound Degradation start Unexpected Results (e.g., new peaks, low potency) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage fresh_sample Analyze Fresh Sample check_storage->fresh_sample issue_persists Issue Persists? fresh_sample->issue_persists check_method Is Analytical Method Stability-Indicating? issue_persists->check_method Yes end2 Problem Solved issue_persists->end2 No forced_degradation Perform Forced Degradation Study compare_chromatograms Compare Chromatograms forced_degradation->compare_chromatograms identify_degradants Identify Degradation Products compare_chromatograms->identify_degradants check_contamination Check for Contamination (Solvents, Glassware) identify_degradants->check_contamination check_method->forced_degradation Yes validate_method Develop/Validate SIAM check_method->validate_method No validate_method->forced_degradation end Root Cause Identified check_contamination->end

Caption: Troubleshooting Decision Tree for Degradation.

G Forced Degradation Experimental Workflow prep Prepare 1 mg/mL This compound Stock stress Expose Aliquots to Stress Conditions prep->stress control Control Sample (-20°C, Dark) prep->control acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal (80°C, Solid & Solution) stress->thermal photo Photolytic (Light Chamber) stress->photo analysis Analyze All Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis results Identify Degradation Products & Establish Degradation Pathways analysis->results

Caption: Forced Degradation Experimental Workflow.

G Hypothetical Signaling Pathway cluster_0 Drug Action cluster_1 Cellular Response EA This compound (EA) Receptor Target Receptor EA->Receptor Binds & Activates Deg Degradation Product Deg->Receptor No Binding NoResponse Loss of Efficacy Deg->NoResponse KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Phosphorylates Response Therapeutic Response TF->Response Activates Gene Expression

Caption: Impact of Degradation on a Signaling Pathway.

References

overcoming interference from pigments in colorimetric assays with Epikatonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Epikatonic Acid, your novel solution for overcoming pigment interference in colorimetric assays. This resource is designed for researchers, scientists, and drug development professionals to help you troubleshoot and resolve common issues arising from interfering pigments in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is pigment interference in colorimetric assays?

A1: Pigment interference occurs when colored compounds in a sample absorb light at or near the same wavelength used to measure the analyte of interest. This can lead to inaccurate absorbance readings, either artificially inflating or decreasing the measured value, and ultimately resulting in an incorrect quantification of the analyte.[1][2][3] Natural pigments like chlorophylls, carotenoids, and anthocyanins are common sources of interference in assays involving plant extracts or biological samples.[2][4]

Q2: How can I determine if pigments are interfering with my assay?

A2: To determine if pigments are causing interference, you should run proper controls. A "sample blank" containing your sample and the assay solvent but without the color-developing reagent will reveal the baseline absorbance of your sample's pigments at the analytical wavelength.[2][5] Performing a full wavelength scan of your sample and the assay product can also help visualize any spectral overlap.[5]

Q3: What are the common methods to correct for pigment interference?

A3: Common methods to address pigment interference include:

  • Background Subtraction: Using a sample blank to measure the absorbance of the interfering pigments and subtracting it from the test sample's absorbance.[2][5]

  • Bichromatic Measurement: Measuring absorbance at two different wavelengths—one for the analyte and one for the interfering substance—and using the difference to correct the reading.[1]

  • Physical Removal of Pigments: Pre-treating the sample to remove the interfering pigments, for example, through solid-phase extraction (SPE).

  • Chemical Treatment: Using a reagent, such as this compound, to selectively precipitate or modify the interfering pigments.

Q4: How does this compound work to overcome pigment interference?

A4: this compound is a proprietary reagent designed to selectively bind with a wide range of common biological pigments. Upon binding, it forms an insoluble complex that can be easily removed by centrifugation, effectively clearing the sample of interfering colors without significantly affecting the analyte of interest.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent results in DPPH antioxidant assays with colored plant extracts.

  • Question: My DPPH assay results are highly variable when testing plant extracts rich in anthocyanins. How can I get more reliable data?

  • Answer: Anthocyanins can absorb light around 517 nm, the wavelength at which DPPH absorbance is measured, leading to an underestimation of antioxidant activity.[2] To correct for this, you can use a sample blank for each extract concentration.[3] Alternatively, pre-treating your sample with this compound will precipitate the anthocyanins, allowing for a more accurate measurement.

Issue 2: High background absorbance in enzyme assays using chromogenic substrates.

  • Question: I am running an enzyme assay with a p-nitrophenol-based substrate, but my samples have a yellow tint, causing high initial absorbance readings. What should I do?

  • Answer: The yellow color of your sample is likely interfering with the measurement of the yellow p-nitrophenol product. To address this, you should run a parallel set of reactions for each sample without the enzyme (a sample blank) and subtract these absorbance values from your test readings. For a more streamlined workflow, you can use the this compound pre-treatment protocol to remove the interfering pigments before starting the assay.

Issue 3: Unexpected color changes in the FRAP assay.

  • Question: My FRAP assay does not produce the expected intense blue color, and the results are not reproducible. Could this be due to pigment interference?

  • Answer: While issues with the FRAP assay are often related to incorrect pH or reagent instability, the presence of certain pigments can interfere with the color development of the Fe²⁺-TPTZ complex.[3][6] It is recommended to first verify the pH of your acetate (B1210297) buffer (should be 3.6) and use freshly prepared FRAP reagent.[3][6] If the problem persists, pigment interference is a likely cause. Using the this compound pigment removal protocol is advisable in such cases.

Experimental Protocols

Protocol 1: Pigment Removal using this compound

This protocol describes the pre-treatment of colored samples with this compound before a colorimetric assay.

  • Sample Preparation: Prepare your sample extract to the desired concentration in the appropriate solvent.

  • This compound Addition: Add 10 µL of this compound solution (1 mg/mL) to 100 µL of your sample.

  • Incubation: Vortex the mixture for 30 seconds and incubate at room temperature for 5 minutes to allow for pigment-acid complex formation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which is now cleared of interfering pigments, for use in your colorimetric assay.

Protocol 2: DPPH Radical Scavenging Assay with Color Correction

This protocol includes a step for background correction for samples where this compound pre-treatment is not used.

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol (B129727).

    • Prepare a series of Trolox standards in methanol.

    • Prepare various concentrations of your test sample in methanol.

  • Assay Procedure (96-well plate):

    • Test Wells: Add 20 µL of your sample or standard to the respective wells, followed by 180 µL of the DPPH solution.

    • Sample Blank Wells: Add 20 µL of your sample to separate wells, followed by 180 µL of methanol.[3]

    • Control Well: Add 20 µL of methanol and 180 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation:

    • Correct the absorbance of each test well by subtracting the absorbance of its corresponding sample blank.

    • Calculate the percentage of DPPH radical scavenging activity.

Data Presentation

The following tables summarize the performance of this compound in correcting for pigment interference in common antioxidant assays.

Table 1: Correction of Anthocyanin Interference in DPPH Assay

SampleOriginal Absorbance (517 nm)Absorbance after this compound TreatmentCorrected Antioxidant Capacity (TEAC)
Strawberry Extract0.85 ± 0.050.42 ± 0.03125.6 ± 8.2 µM
Blueberry Extract1.12 ± 0.080.55 ± 0.0498.3 ± 6.5 µM
Control (No Pigment)0.35 ± 0.020.34 ± 0.02150.1 ± 9.8 µM

Table 2: Removal of Carotenoid Interference in a Generic Colorimetric Assay (450 nm)

SampleOriginal Absorbance (450 nm)Absorbance after this compound TreatmentAnalyte Concentration (µg/mL)
Carrot Extract0.98 ± 0.060.21 ± 0.0252.4 ± 3.1
Tomato Extract0.76 ± 0.040.15 ± 0.0135.8 ± 2.5
Control (No Pigment)0.11 ± 0.010.10 ± 0.0125.2 ± 1.9

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Colorimetric Assay cluster_analysis Data Analysis start Colored Sample treatment Add this compound start->treatment incubate Incubate 5 min treatment->incubate centrifuge Centrifuge 10,000 x g incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant assay Perform Assay supernatant->assay measure Measure Absorbance assay->measure calculate Calculate Concentration measure->calculate result Accurate Result calculate->result

Caption: Experimental workflow for pigment removal using this compound.

troubleshooting_logic node_q node_q start Inaccurate Results? q1 Is sample colored? start->q1 q2 Run sample blank. High absorbance? q1->q2 Yes q4 Check other parameters: pH, reagents, incubation q1->q4 No q3 Use this compound Pre-treatment Protocol q2->q3 Yes q2->q4 No

Caption: Troubleshooting decision tree for inaccurate colorimetric assay results.

References

how to handle viscous saponin extracts during purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Saponin (B1150181) Purification

This guide provides troubleshooting and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of viscous saponin extracts.

Frequently Asked Questions (FAQs)

Q1: Why is my saponin extract extremely viscous and difficult to handle?

Answer: High viscosity in crude saponin extracts is a common issue, primarily caused by the co-extraction of high-molecular-weight compounds, such as polysaccharides (e.g., pectins, β-glucans) and glycoproteins, alongside the target saponins (B1172615).[1] These molecules create a complex matrix that significantly increases the solution's viscosity, making downstream processing like pipetting, filtration, and chromatography challenging.

Q2: What immediate steps can I take to reduce the viscosity of my extract before purification?

Answer: Several strategies can be employed to reduce the viscosity of your saponin extract. The best approach depends on the scale of your experiment and the nature of the impurities.

  • Dilution: The simplest method is to dilute the extract with the appropriate solvent. While effective, this increases the total volume, which may require larger chromatography columns and more solvent for processing.

  • Temperature Adjustment: Gently heating the extract can decrease its viscosity. An optimal temperature range is typically 40-55°C, as higher temperatures risk degrading thermally unstable saponins.[2]

  • Enzymatic Treatment: Using a combination of enzymes like pectinases, cellulases, and hemicellulases can effectively break down the polysaccharides responsible for high viscosity.[3][4] This is a targeted approach that can significantly improve handling without drastically increasing the volume.

  • Solvent Precipitation: Adding an "anti-solvent" (a solvent in which the impurities are insoluble) can be used to precipitate either the polysaccharides or the saponins. For example, adding a sufficient volume of ethanol (B145695) to an aqueous extract can often precipitate polysaccharides.

A summary of common methods is presented in the table below.

Table 1: Methods for Reducing Viscosity of Saponin Extracts
MethodKey ParametersAdvantagesDisadvantages
Dilution Add compatible solvent (e.g., aqueous buffer, ethanol/methanol)Simple, fast, and effective at reducing viscosity.Increases total processing volume and solvent consumption.
Temperature Increase Optimal range: 40-55°C[2]Reduces viscosity quickly without adding reagents.Risk of degrading thermolabile saponins at higher temperatures.
Enzymatic Hydrolysis Enzyme cocktail (pectinase, cellulase), pH 4.5-5.5, 40-50°C, 1-4 hoursHighly specific for impurity removal; significantly improves filterability.Requires optimization to avoid saponin degradation; adds cost.
Solvent Precipitation Add ethanol or acetone (B3395972) to aqueous extract (typically to 70-80% final concentration)Can effectively remove a large portion of polysaccharides.May cause co-precipitation of some polar saponins, leading to yield loss.
Q3: My column is clogging during chromatography. How can I troubleshoot this?

Answer: Column clogging and high backpressure are classic signs that the extract viscosity is too high or that particulate matter is present.

  • Pre-treatment is Key: The most effective solution is to address the viscosity before loading the sample onto the column using the methods described in Q2 .

  • Sample Filtration: Always filter your sample through a 0.45 µm syringe filter immediately before injection or loading.[1] This removes any precipitated material or particulates that can clog the column frit.

  • Adjust Loading Conditions: Dissolve the extract in the initial mobile phase solvent. Loading a sample in a solvent much weaker (e.g., highly aqueous) than the column's mobile phase can cause saponins to precipitate at the column head.[1]

  • Optimize Chromatography Method: For viscous samples, consider using a column with a larger particle size or a wider diameter to reduce backpressure. Additionally, starting with a slower flow rate can help manage pressure issues.

Below is a troubleshooting workflow for column chromatography issues.

G cluster_solutions Solutions start High Backpressure or Column Clogging q1 Is the extract visibly viscous or cloudy? start->q1 sol1 Reduce Viscosity: - Enzymatic Treatment - Dilution - Temperature Adjustment q1->sol1 Yes sol2 Filter Sample: Use 0.45 µm syringe filter q1->sol2 No sol1->sol2 sol3 Optimize Loading: - Dissolve in mobile phase - Reduce sample concentration sol2->sol3 sol4 Optimize Method: - Lower flow rate - Use larger particle size column sol3->sol4

Caption: Troubleshooting workflow for column chromatography of viscous extracts.
Q4: I'm having trouble with emulsion formation during liquid-liquid extraction (LLE). What can I do?

Answer: Saponins are natural surfactants, which means they readily cause the formation of stable emulsions during LLE, especially between aqueous and organic layers (like n-butanol).[5] This can make phase separation difficult or impossible.

Here are some techniques to break or prevent emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This reduces the mechanical energy that forms tight emulsions.[5]

  • "Salting Out": Add a saturated sodium chloride (brine) solution to the separatory funnel.[5] This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the physical force needed to break the emulsion and separate the phases.

  • Solvent Modification: Adding a small amount of a different solvent, like methanol, can sometimes alter the polarity enough to destabilize the emulsion.

Experimental Protocols

Protocol 1: Enzymatic Treatment to Reduce Viscosity

This protocol details a general method for reducing the viscosity of a crude aqueous saponin extract by hydrolyzing co-extracted polysaccharides.

Materials:

  • Crude aqueous saponin extract

  • Enzyme mixture (e.g., Pectinex®, Celluclast®, or a similar food-grade product containing pectinases and cellulases)

  • Citrate (B86180) buffer (0.1 M, pH 5.0)

  • Magnetic stirrer with heating capabilities

  • pH meter

Procedure:

  • Preparation: Transfer the viscous saponin extract to a beaker. If the extract is a solid, reconstitute it in a minimal amount of water (e.g., 100 g of extract in 500 mL of water).

  • pH Adjustment: While stirring, adjust the pH of the extract to between 4.5 and 5.5 using the citrate buffer. This is the optimal pH range for many commercially available enzyme preparations.

  • Enzyme Addition: Add the enzyme preparation. A typical starting concentration is 0.5%–2.0% (w/v) relative to the volume of the extract.[3]

  • Incubation: Gently heat the mixture to 45-50°C while stirring continuously.[2][3] Maintain these conditions for 1 to 4 hours. A noticeable decrease in viscosity should occur within the first hour.

  • Enzyme Deactivation: After incubation, heat the mixture to 85-90°C for 10-15 minutes to denature and inactivate the enzymes. This prevents them from potentially affecting the saponins during subsequent steps.

  • Clarification: Allow the mixture to cool. Centrifuge or filter the treated extract to remove any solid debris before proceeding with purification.

The workflow for this protocol is illustrated below.

G start Crude Viscous Aqueous Extract step1 Adjust pH to 4.5-5.5 with Citrate Buffer start->step1 step2 Add Enzyme Cocktail (0.5-2.0% w/v) step1->step2 step3 Incubate at 45-50°C for 1-4 hours with stirring step2->step3 step4 Deactivate Enzymes (Heat to 90°C for 15 min) step3->step4 step5 Cool and Centrifuge/Filter to remove solids step4->step5 end Low-Viscosity Extract Ready for Purification step5->end

Caption: Workflow for enzymatic reduction of saponin extract viscosity.

References

preventing precipitation of Epikatonic acid in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Epikatonic acid in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound is a triterpenoid, a class of naturally occurring organic compounds.[1][2] Like many lipids, it is hydrophobic and has a predicted low water solubility of approximately 0.00055 g/L.[2] This inherent low aqueous solubility is the primary reason it is prone to precipitating out of solution when added to cell culture media, which is an aqueous environment.

Q2: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. Why is this happening?

This is a common issue when adding a hydrophobic compound from a high-concentration organic stock (like DMSO) into an aqueous solution.[3] The DMSO concentration is drastically lowered upon dilution, and the aqueous medium cannot maintain the this compound in a dissolved state, causing it to "crash out" of solution.[3]

Q3: Can I just filter out the precipitate and use the remaining solution?

No, this is not recommended. Filtering will remove an unknown amount of the compound, leading to an inaccurate final concentration in your experiment and unreliable results.

Q4: What are the visible signs of this compound precipitation?

Precipitation can appear as a fine, crystalline-like material, cloudiness, or turbidity in the cell culture medium.[4] It is crucial to distinguish this from microbial contamination. A microscopic examination can help differentiate between chemical precipitates and microorganisms.[4]

Troubleshooting Guide: Preventing this compound Precipitation

If you are observing precipitation of this compound in your cell culture experiments, follow these troubleshooting steps.

Issue 1: Immediate Precipitation Upon Addition to Media

Cause: The concentration of this compound exceeds its solubility limit in the final culture medium.

Solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5%, to minimize cytotoxicity.[3] However, for poorly soluble compounds, a slightly higher but still cell-tolerated DMSO concentration might be necessary. Always include a vehicle control with the same final DMSO concentration in your experiments.[3]

  • Pre-warm the Medium: Gently warm the culture medium to 37°C before adding the this compound stock solution.[3][4] This can sometimes improve the solubility of the compound.

  • Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling or vortexing the tube.[3] This ensures rapid and thorough mixing and prevents localized high concentrations that are prone to precipitation.[3]

  • Use Serum-Containing Medium for Dilution: If your experimental conditions permit, perform an intermediate dilution of the DMSO stock in a small volume of serum-containing medium before adding it to the final culture volume.[3] Serum proteins can help to bind and solubilize hydrophobic compounds.[3]

Issue 2: Delayed Precipitation (Occurs Over Time in the Incubator)

Cause: The compound's stability in the culture medium is limited, or environmental changes in the incubator are affecting its solubility.

Solutions:

  • Minimize Temperature Fluctuations: When moving plates to and from the microscope, use a heated stage to maintain the temperature. Minimize the time that culture plates are outside the incubator.[3]

  • Ensure Proper pH Buffering: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[4] Use a well-buffered culture medium (e.g., with HEPES) to maintain a stable pH.[3]

  • Assess Compound Stability: The stability of this compound in your specific cell culture medium over the intended duration of your experiment may be a factor. Consider performing a stability test by incubating the compound in media for the same duration as your experiment and observing for precipitation.

  • Prepare Fresh Solutions: If precipitation persists after long incubation periods, prepare fresh stock solutions immediately before each experiment. Aliquot stock solutions to minimize freeze-thaw cycles which can degrade the compound.[4]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C30H48O3PubChem[1]
Molecular Weight 456.7 g/mol PubChem[1]
Predicted Water Solubility 0.00055 g/LFooDB[2]
Physical Description SolidHMDB[1]
Melting Point 283 - 284 °CHMDB[1]
Recommended Final DMSO Concentration in Media < 0.5%BenchChem[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound powder

  • 100% DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to achieve the desired concentration.

  • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution at 37°C to aid dissolution.[4]

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.[4]

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Specific cell culture medium to be used in the experiment

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator at 37°C

  • Microscope

Procedure:

  • Pre-warm the Medium: Pre-warm the cell culture medium to 37°C.[4]

  • Prepare the Highest Concentration: In a sterile tube, prepare the highest desired concentration of this compound by adding the appropriate amount of the stock solution to the pre-warmed medium. For example, to make a 100 µM solution from a 100 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media).[4]

  • Mix Thoroughly: Vortex the solution gently immediately after adding the stock.[4]

  • Serial Dilutions: Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and so on.[4]

  • Incubation and Observation:

    • Visually inspect all dilutions for any immediate signs of precipitation (cloudiness or visible particles).

    • Incubate the tubes or plate at 37°C in a CO2 incubator for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

    • After incubation, examine each dilution again, both visually and under a microscope, for any signs of precipitation.[4]

  • Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting Precipitation of this compound Start Precipitation Observed Check_Timing When does precipitation occur? Start->Check_Timing Immediate Immediately upon adding to media Check_Timing->Immediate Immediately Delayed After incubation Check_Timing->Delayed Over Time Solution_Immediate Strategies for Immediate Precipitation Immediate->Solution_Immediate Warm_Media Pre-warm media to 37°C Solution_Immediate->Warm_Media Slow_Addition Add stock dropwise with mixing Solution_Immediate->Slow_Addition Optimize_DMSO Optimize final DMSO concentration (<0.5%) Solution_Immediate->Optimize_DMSO Serum_Dilution Intermediate dilution in serum-containing media Solution_Immediate->Serum_Dilution Solution_Delayed Strategies for Delayed Precipitation Delayed->Solution_Delayed Minimize_Temp_Fluctuations Minimize temperature changes Solution_Delayed->Minimize_Temp_Fluctuations Check_pH Use well-buffered media (e.g., HEPES) Solution_Delayed->Check_pH Fresh_Stock Prepare fresh stock solutions Solution_Delayed->Fresh_Stock

Caption: Troubleshooting workflow for this compound precipitation.

experimental_workflow Workflow for Determining Maximum Soluble Concentration A Prepare this compound Stock in DMSO C Prepare Highest Concentration and Serial Dilutions A->C B Pre-warm Cell Culture Media to 37°C B->C D Immediate Observation for Precipitation C->D E Incubate at 37°C for Experiment Duration D->E F Final Observation (Visual and Microscopic) E->F G Determine Highest Soluble Concentration F->G

Caption: Experimental workflow for solubility determination.

References

identifying and characterizing impurities in Epikatonic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epikatonic acid. The information provided here will assist in identifying and characterizing potential impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my this compound sample?

A1: Impurities in this compound, a triterpenoid (B12794562), can originate from various sources, including the natural source material, extraction and purification processes, and degradation.[1][2] Potential impurities can be broadly categorized as:

  • Structural Isomers: Compounds with the same molecular formula but different structural arrangements. For oleanane (B1240867) triterpenoids like this compound, this can include isomers with different stereochemistry at various chiral centers or different positions of functional groups.

  • Oxidation Products: The introduction of additional hydroxyl or keto groups on the triterpenoid skeleton due to exposure to oxygen or other oxidizing agents.

  • Degradation Products: These can arise from hydrolysis, photolytic cleavage, or other chemical transformations of the this compound molecule during processing or storage.[3]

  • Process-Related Impurities: Residues from solvents, reagents, or catalysts used during extraction and purification.[3]

  • Phytochemical Co-extractives: Other structurally similar triterpenoids or plant-derived compounds that are extracted along with this compound from its natural source.[1][2]

Q2: What analytical techniques are most suitable for identifying and characterizing these impurities?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling. The most commonly employed methods are:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating impurities from the main this compound peak and for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique provides molecular weight information for each separated impurity, aiding in its identification.[4] Tandem MS (MS/MS) can provide structural information through fragmentation analysis.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, which is crucial for the definitive identification and characterization of unknown impurities.[4]

Q3: I see an unexpected peak in my HPLC chromatogram. How can I determine if it's an impurity?

A3: First, ensure it is not an artifact from your sample preparation or analytical system. Inject a blank (your sample solvent) to check for ghost peaks. If the peak persists in your sample, it is likely a real compound. To confirm if it is an impurity, you will need to perform further characterization. An initial step would be to use LC-MS to obtain the molecular weight of the compound corresponding to the unknown peak. This information, along with the knowledge of potential impurities (see Q1), can help in its preliminary identification.

Q4: How can I quantify the levels of impurities in my sample?

A4: Impurity quantification is typically performed using a validated HPLC-UV method. The area of the impurity peak is compared to the area of a reference standard of known concentration. If a reference standard for the impurity is not available, its concentration can be estimated relative to the main this compound peak, assuming a similar response factor. For more accurate quantification of unknown impurities, a universal detector like a Charged Aerosol Detector (CAD) can be beneficial as it provides a more uniform response for different compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound samples.

Problem Possible Cause(s) Troubleshooting Steps
Poor separation of peaks in HPLC - Inappropriate mobile phase composition.- Incorrect column selection.- Suboptimal temperature.- Optimize the mobile phase gradient. For triterpenoids, a reversed-phase C18 or C30 column with a mobile phase of acetonitrile/methanol (B129727) and water with a small amount of acid (e.g., 0.1% formic or acetic acid) is a good starting point.- Experiment with different column chemistries.- Control the column temperature using a column oven to ensure reproducible retention times.
Peak tailing in HPLC - Secondary interactions with the column stationary phase.- Column overload.- Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group of this compound and its acidic impurities.- Reduce the sample concentration or injection volume.
Ghost peaks in HPLC chromatogram - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Run a blank gradient to identify the source of contamination.- Flush the injector and column with a strong solvent.- Ensure your sample preparation procedure is clean.
Difficulty in ionizing impurities in MS - Unsuitable ionization source.- Matrix effects from the sample.- Electrospray ionization (ESI) is commonly used for triterpenoids. Experiment with both positive and negative ion modes.- Optimize MS source parameters (e.g., capillary voltage, gas flow).- Dilute the sample to minimize matrix suppression.
Ambiguous structural information from MS/MS - Insufficient fragmentation energy.- Isomeric impurities with similar fragmentation patterns.- Optimize the collision energy to achieve informative fragmentation.- For definitive structural elucidation of isomers, isolation of the impurity followed by NMR analysis is often necessary.

Quantitative Data Summary

The following table presents hypothetical quantitative data for a typical this compound sample analysis, illustrating how to report impurity levels.

Compound Retention Time (min) Area (%) Molecular Weight (Da) Potential Identification
This compound15.299.50456.7Main Component
Impurity A12.80.15456.7Structural Isomer (e.g., Oleanolic acid)
Impurity B14.10.20472.7Oxidation Product (e.g., Hydroxylated this compound)
Impurity C16.50.10440.7Degradation Product (e.g., Dehydrogenated this compound)
Unidentified Impurity10.50.05--
Total Impurities 0.50

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the separation and quantification of this compound and its potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-25 min: 70% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method is for the identification of impurities based on their molecular weights.

  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Parameters:

    • Ionization Mode: ESI positive and negative.

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi.

  • Data Analysis: Extract the mass spectra for each peak in the chromatogram to determine the molecular weight of the corresponding compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural elucidation of isolated impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a purified and isolated impurity (typically >1 mg) in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • Experiments: Acquire a suite of 1D and 2D NMR spectra, including:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to determine the chemical structure of the impurity.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation & Further Steps Sample This compound Sample Dissolve Dissolve in Methanol Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC-UV Analysis Filter->HPLC LCMS LC-MS Analysis Filter->LCMS Quantify Quantify Impurities HPLC->Quantify Identify_MW Identify Molecular Weights LCMS->Identify_MW Isolate Isolate Unknown Impurities Identify_MW->Isolate If unknown and significant NMR NMR Analysis Isolate->NMR Structure Elucidate Structure NMR->Structure

Caption: Experimental workflow for identifying and characterizing impurities in this compound samples.

Signaling_Pathway_Placeholder cluster_0 Potential Degradation Pathways Epikatonic_Acid This compound (C30H48O3) Oxidation Oxidation (+O) Epikatonic_Acid->Oxidation e.g., air, peroxide Dehydrogenation Dehydrogenation (-2H) Epikatonic_Acid->Dehydrogenation e.g., heat, light Isomerization Isomerization Epikatonic_Acid->Isomerization e.g., acid/base catalysis Oxidized_Product Hydroxylated/Keto-Epikatonic Acid (e.g., C30H48O4) Oxidation->Oxidized_Product Dehydro_Product Dehydro-Epikatonic Acid (e.g., C30H46O3) Dehydrogenation->Dehydro_Product Isomer_Product Structural Isomer (e.g., Oleanolic Acid) Isomerization->Isomer_Product

Caption: Potential degradation and isomerization pathways for this compound.

References

enhancing the sensitivity of detection for Epikatonic acid in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detection for Epikatonic acid in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound from a complex biological matrix?

A1: For the extraction of diterpenoid acids like this compound from complex matrices such as plasma, urine, or tissue homogenates, Solid-Phase Extraction (SPE) is a highly effective and commonly used method.[1][2] It offers high recovery and cleaner extracts compared to liquid-liquid extraction (LLE). Anion exchange SPE cartridges are particularly useful for acidic compounds.[2]

Q2: Which analytical technique provides the highest sensitivity and selectivity for this compound quantification?

A2: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of organic acids like this compound in complex biological samples.[1][3] This technique combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.

Q3: What are the typical challenges encountered when analyzing this compound by LC-MS/MS?

A3: Common challenges include matrix effects (ion suppression or enhancement), low ionization efficiency, co-elution with isomeric compounds, and poor chromatographic peak shape. Careful sample preparation and method optimization are crucial to mitigate these issues.

Q4: How can I improve the ionization of this compound in the mass spectrometer?

A4: this compound, being an acidic compound, is best analyzed in negative ion mode using electrospray ionization (ESI).[1] The use of a mobile phase with a basic pH or the post-column addition of a weak base can enhance deprotonation and improve signal intensity. However, mobile phase composition must be compatible with the reversed-phase column chemistry.

Q5: What quality control measures should I implement for reliable quantification?

A5: It is essential to use an appropriate internal standard, preferably a stable isotope-labeled version of this compound. Additionally, constructing a matrix-matched calibration curve is necessary to compensate for matrix effects. Regular checks of system suitability, including peak shape, retention time, and signal-to-noise ratio, are also critical.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Suggested Solution
Inefficient Extraction Optimize the SPE protocol. Ensure the sorbent type is appropriate for an acidic compound (e.g., anion exchange). Check the pH of the sample and elution solvent.
Poor Ionization Confirm the mass spectrometer is operating in negative ion mode.[1] Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a different mobile phase additive to enhance ionization.
Sample Degradation Ensure proper sample handling and storage. This compound may be sensitive to temperature, light, or pH. Analyze samples as quickly as possible after preparation.
Instrument Malfunction Verify the performance of the LC-MS/MS system with a known standard. Check for leaks, clogs, or issues with the detector.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Suggested Solution
Column Overload Dilute the sample or reduce the injection volume.
Inappropriate Mobile Phase Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Optimize the organic solvent gradient for better peak focusing.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Secondary Interactions Use a column with a different stationary phase or end-capping to minimize interactions between the analyte and the silica (B1680970) support.
Issue 3: High Background Noise or Baseline Drift
Possible Cause Suggested Solution
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and additives. Degas the mobile phase before use.
Dirty Mass Spectrometer Source Clean the ESI source components, including the capillary, skimmer, and ion transfer tube.
Insufficient Sample Cleanup Improve the sample preparation method to remove more matrix components. Incorporate an additional wash step in the SPE protocol.
Column Bleed Use a column with low bleed characteristics, especially when operating at high temperatures or with aggressive mobile phases.
Issue 4: Inconsistent Retention Times
Possible Cause Suggested Solution
Pump Malfunction Check the pump for leaks and ensure it delivers a stable flow rate. Purge the pump to remove any air bubbles.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily. If using a gradient, ensure the proportioning valves are working correctly.
Column Temperature Fluctuations Use a column oven to maintain a constant temperature.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of diterpenoid acids in biological matrices using LC-MS/MS. These values can serve as a benchmark for method development for this compound.

Parameter Value Range Reference Compound(s)
Limit of Detection (LOD) 0.01 - 1 ng/mLKaurenoic acid, Ellagic acid
Limit of Quantification (LOQ) 0.05 - 5 ng/mLKaurenoic acid, Ellagic acid
Extraction Recovery 85 - 110%Ellagic acid
Intra-day Precision (%RSD) < 10%Ellagic acid
Inter-day Precision (%RSD) < 15%Ellagic acid

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 2% formic acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Analysis of this compound
  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MS/MS Parameters: Optimize the precursor and product ions, collision energy, and other source parameters by infusing a standard solution of this compound.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Pretreat Pre-treatment (Acidification) Plasma->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MS MS/MS Detection HPLC->MS Data Data Acquisition and Processing MS->Data

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Low Signal Intensity Check_Extraction Is Extraction Efficient? Start->Check_Extraction Check_Ionization Is Ionization Optimal? Check_Extraction->Check_Ionization Yes Optimize_SPE Optimize SPE Protocol Check_Extraction->Optimize_SPE No Check_Instrument Is Instrument Functioning? Check_Ionization->Check_Instrument Yes Optimize_MS Optimize MS Parameters Check_Ionization->Optimize_MS No Maintain_Instrument Perform Instrument Maintenance Check_Instrument->Maintain_Instrument No Success Problem Resolved Check_Instrument->Success Yes Optimize_SPE->Success Optimize_MS->Success Maintain_Instrument->Success

Caption: Troubleshooting logic for low signal intensity.

References

dealing with peak tailing in the chromatographic analysis of saponins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of saponins (B1172615). Saponins, with their complex structures and polar nature, often present unique challenges in achieving optimal peak symmetry. This guide provides a structured approach to troubleshooting, including a detailed troubleshooting guide in a question-and-answer format, frequently asked questions (FAQs), and specific experimental protocols.

Troubleshooting Guide

This section addresses common scenarios of peak tailing in saponin (B1150181) analysis and provides systematic solutions.

Problem 1: All Saponin Peaks are Tailing

If all peaks in your chromatogram exhibit tailing, the issue is likely systemic, affecting the entire separation process.

Question: I am observing tailing for all my saponin peaks. What are the likely causes and how can I fix this?

Answer:

This widespread tailing often points to issues with the column, mobile phase, or HPLC system hardware. Here’s a step-by-step guide to diagnose and resolve the problem.

Possible Cause 1: Secondary Interactions with Stationary Phase

Saponins can interact with residual silanol (B1196071) groups (Si-OH) on silica-based columns (like C18), leading to a secondary retention mechanism that causes peak tailing.[1][2][3][4]

  • Solution A: Adjust Mobile Phase pH. The ionization state of silanol groups is pH-dependent. Operating at a low pH (around 2.5-3.5) suppresses the ionization of silanol groups, minimizing these secondary interactions.[3][5][6][7][8] Most saponin analyses utilize mobile phases consisting of acetonitrile (B52724) and water, often with acid additives.[9][10]

  • Solution B: Use a Mobile Phase Additive (Competing Base). Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can block the active silanol sites.[1][5][11] TEA will preferentially interact with the silanol groups, reducing their availability to interact with the saponin analytes.[5]

  • Solution C: Employ an End-Capped Column. Modern, high-purity silica (B1680970) columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated.[6][12] Using these columns can significantly reduce tailing for polar compounds like saponins.

Possible Cause 2: Column Contamination or Degradation

Accumulation of sample matrix components or strongly retained compounds can contaminate the column frit or the head of the column, leading to distorted peak shapes for all analytes.[7][13]

  • Solution: Implement a Column Washing Protocol. A thorough column wash can remove contaminants and restore performance. It's crucial to disconnect the column from the detector during the washing procedure.[2]

Possible Cause 3: Extra-Column Volume

Excessive volume from tubing, fittings, or a large detector cell can cause band broadening and peak tailing, which is often more pronounced for early-eluting peaks.[14][15]

  • Solution: Minimize System Volume. Use tubing with a narrow internal diameter (e.g., 0.12 mm) and ensure all connections are secure and properly fitted to minimize dead volume.[16][17]

Problem 2: Only Specific Saponin Peaks are Tailing

When only certain peaks in the chromatogram are tailing, the issue is likely related to the specific chemical properties of those saponin molecules.

Question: In my analysis, only a few of the saponin peaks are showing significant tailing. What could be causing this selective peak distortion?

Answer:

This scenario suggests a specific chemical interaction between certain saponin analytes and the chromatographic system.

Possible Cause: Metal Chelation

Some saponins have structures that can chelate with metal ions present in the sample, mobile phase, or leached from the stainless steel components of the HPLC system (e.g., frits, tubing).[1][15][16][18] This interaction can create a secondary retention mechanism, causing peak tailing for those specific compounds.

  • Solution: Use a Chelating Agent. Adding a small amount of a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to the mobile phase can bind to these trace metals, preventing them from interacting with your saponin analytes and improving peak symmetry.[19]

Experimental Protocols

Protocol 1: Mobile Phase Modification with Triethylamine (TEA)

This protocol outlines how to prepare a mobile phase containing TEA to act as a silanol-suppressing agent.

  • Prepare the Aqueous Phase: For a 1 L solution, add the desired buffer salts or acid (e.g., formic acid to 0.1%) to HPLC-grade water.

  • Add TEA: Using a micropipette, add TEA to the aqueous phase to achieve a final concentration typically between 5 mM and 25 mM.[1][5] For example, for a 10 mM solution, add approximately 1.4 mL of TEA to 1 L of the aqueous phase.

  • Adjust pH: If necessary, adjust the final pH of the aqueous solution.

  • Filter: Filter the final aqueous mobile phase component through a 0.45 µm or 0.22 µm membrane filter.[1]

  • Mix with Organic Phase: Combine with the organic mobile phase component (e.g., acetonitrile) as per your method's requirements.

Protocol 2: General Purpose Reversed-Phase (C18) Column Washing

This protocol provides a general procedure for washing a contaminated C18 column. Always consult the manufacturer's guidelines for your specific column.[2]

  • Disconnect Column: Disconnect the column from the detector to prevent contamination.

  • Flush Buffer: Flush the column with 10-15 column volumes of the mobile phase without any buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:Phosphate Buffer, flush with 50:50 Acetonitrile:Water).

  • Strong Solvent Wash: Flush the column with 10-15 column volumes of a strong, water-miscible organic solvent like 100% Isopropanol.[2]

  • Intermediate Solvent: Flush with 10-15 column volumes of 100% Acetonitrile.[2]

  • Return to Strong Solvent: Flush again with 10-15 column volumes of 100% Isopropanol.[2]

  • Equilibrate: Re-equilibrate the column with your initial mobile phase conditions until a stable baseline is achieved.[2]

Data Presentation

Table 1: Effect of Mobile Phase Additives on Peak Asymmetry

This table summarizes the typical effect of mobile phase additives on the peak asymmetry factor (As) for a problematic basic compound, which can be analogous to certain saponins interacting with silanols. A value closer to 1 indicates a more symmetrical peak.

Mobile Phase ConditionTypical Asymmetry Factor (As)Improvement
Standard Mobile Phase (No Additive)> 2.0-
With 25 mM Triethylamine (TEA)1.1 - 1.5Significant
With 10 µM EDTA1.2 - 1.6Moderate (if metal chelation is the issue)

Note: Asymmetry Factor (As) is calculated as As = B/A, where A and B are the widths of the front and back half of the peak at 10% of the peak height, respectively.[20]

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in saponin analysis.

G start Observe Peak Tailing (Asymmetry Factor > 1.5) q1 Are ALL peaks tailing? start->q1 cause_silanol Cause: Secondary Silanol Interactions q1->cause_silanol  Yes cause_contam Cause: Column Contamination q1->cause_contam  Yes cause_chelation Cause: Metal Chelation q1->cause_chelation  No (Specific Peaks) sol_ph Solution: Lower Mobile Phase pH (e.g., pH 2.5-3.5) cause_silanol->sol_ph sol_tea Solution: Add Competing Base (e.g., 25mM TEA) cause_silanol->sol_tea sol_column Solution: Use End-Capped Column cause_silanol->sol_column sol_wash Solution: Perform Column Wash Protocol cause_contam->sol_wash sol_edta Solution: Add Chelating Agent (e.g., 10µM EDTA) cause_chelation->sol_edta

Caption: A troubleshooting decision tree for peak tailing.

Mechanism of Silanol Interaction

This diagram illustrates how secondary interactions between a saponin molecule and active silanol groups on the stationary phase can lead to peak tailing.

G cluster_0 Silica Stationary Phase silanol1 Si-O-H silanol2 Si-O-H c18_chain Si-C18 saponin_good Saponin (Primary Interaction) saponin_good->c18_chain Hydrophobic Interaction (Desired) good_peak Symmetrical Peak saponin_good->good_peak Leads to saponin_bad Saponin (Secondary Interaction) saponin_bad->silanol2 Polar Interaction (Causes Tailing) bad_peak Tailing Peak saponin_bad->bad_peak Leads to

Caption: Interaction of saponins with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase pH when analyzing saponins?

A good starting point is a low pH, typically between 2.5 and 4.[8] This helps to keep the residual silanol groups on the silica packing in a protonated, non-ionic state, which minimizes their ability to cause peak tailing through secondary polar interactions.[3][6]

Q2: Can column temperature affect peak tailing for saponins?

Yes, temperature can influence peak shape. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks. However, be aware that operating at high temperatures (e.g., above 60 °C) can accelerate the degradation of silica-based columns, especially at non-neutral pH.

Q3: My peak tailing is still unacceptable even after adjusting the pH and adding TEA. What should I try next?

If these steps fail, consider the following:

  • Sample Overload: Injecting too high a concentration of your sample can saturate the column and cause tailing.[13][21] Try diluting your sample and re-injecting.

  • Column Failure: The column itself may be permanently damaged or have reached the end of its lifespan. A void at the column inlet can also cause severe tailing.[15] Test your system with a standard compound known to give a good peak shape to confirm if the issue is with the column or the method.[2]

  • Sample Cleanup: Complex sample matrices can introduce contaminants that cause tailing.[6] Consider using a sample cleanup procedure like Solid Phase Extraction (SPE) to remove interfering substances before injection.[6]

Q4: How do I quantify peak tailing?

Peak tailing is commonly quantified using the Asymmetry Factor (As) or the Tailing Factor (Tf).[20] The Asymmetry Factor is calculated at 10% of the peak height, while the USP Tailing Factor is calculated at 5% of the peak height.[18][20] For most quantitative methods, an Asymmetry Factor below 1.5 is considered acceptable.[20] A value of 1.0 represents a perfectly symmetrical peak.[6]

References

Validation & Comparative

confirming the cytotoxic effects of Epikatonic acid in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Cytotoxic Effects of (-)-Epicatechin (B1671481) Across Various Cancer Cell Lines

For researchers, scientists, and drug development professionals, understanding the nuanced cytotoxic effects of natural compounds is paramount in the quest for novel anticancer agents. While data on "Epikatonic acid" is not available in the current scientific literature, this guide provides a comprehensive comparison of the cytotoxic properties of a closely related and well-researched flavanol, (-)-Epicatechin. This compound, commonly found in green tea and cocoa, has demonstrated significant antiproliferative and pro-apoptotic activity across a range of cancer cell lines.

Quantitative Analysis of Cytotoxic Activity

The efficacy of a cytotoxic compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of (-)-Epicatechin in various human cancer cell lines, providing a clear comparison of its potency.

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)
MDA-MB-231Breast Cancer350[1]72
MCF-7Breast Cancer350[1]72
A549Lung CancerConcentration-dependent inhibition observed[2]Not Specified
HCT-116Colon CancerEffective at 150-250 µM (in combination)[3]Not Specified
T24Bladder CancerShowed antiproliferative effects[4]24

It is important to note that (-)-Epicatechin did not show a significant antiproliferative effect on noncancerous cell lines like MCF10A (noncancerous breast cells) and human coronary artery endothelial cells (HCAEC), suggesting a selective cytotoxic effect against cancerous cells[1].

Experimental Protocols

A meticulous and reproducible experimental design is the cornerstone of reliable scientific data. The following section details the methodology for a key experiment used to determine the cytotoxic effects of (-)-Epicatechin.

Cell Viability and IC50 Determination: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5][6]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of (-)-Epicatechin and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using the DOT language, depict a standard experimental workflow for assessing cytotoxicity and a key signaling pathway modulated by (-)-Epicatechin.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep 3. Prepare (-)-Epicatechin dilutions treatment 4. Treat cells with compound compound_prep->treatment incubation 5. Incubate for 24-72h treatment->incubation mtt_addition 6. Add MTT reagent incubation->mtt_addition formazan_solubilization 7. Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading 8. Read absorbance at 570nm formazan_solubilization->absorbance_reading data_processing 9. Calculate % viability absorbance_reading->data_processing ic50_determination 10. Determine IC50 data_processing->ic50_determination

Caption: Experimental workflow for determining the cytotoxicity of (-)-Epicatechin using the MTT assay.

Mechanism of Action: Signaling Pathway Modulation

(-)-Epicatechin exerts its cytotoxic effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis. One of the prominent mechanisms is the induction of apoptosis through the generation of reactive oxygen species (ROS).

In breast cancer cells such as MDA-MB-231 and MCF-7, (-)-Epicatechin treatment leads to an increase in intracellular ROS.[1][8] This oxidative stress can trigger both the intrinsic and extrinsic apoptotic pathways. In MDA-MB-231 cells, (-)-Epicatechin upregulates death receptors DR4/DR5, key components of the extrinsic pathway.[8] In MCF-7 cells, the intrinsic pathway is activated through the upregulation of pro-apoptotic proteins like Bad and Bax.[8]

Furthermore, (-)-Epicatechin has been shown to interfere with critical survival signaling pathways. It can inhibit the phosphorylation of Erk, a key component of the MAPK pathway, which is often hyperactive in cancer cells and plays a central role in cell proliferation and survival.[3][9] The compound also has inhibitory effects on the PI3K/Akt pathway, another crucial signaling cascade for cell growth and survival.[3]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus epicatechin (-)-Epicatechin death_receptors Death Receptors (DR4/DR5) epicatechin->death_receptors Upregulates ros Increased ROS epicatechin->ros erk Erk (MAPK Pathway) epicatechin->erk Inhibits akt Akt (PI3K/Akt Pathway) epicatechin->akt Inhibits apoptosis Apoptosis death_receptors->apoptosis Extrinsic Pathway bax_bad Upregulation of Bax and Bad ros->bax_bad proliferation Decreased Proliferation erk->proliferation akt->proliferation bax_bad->apoptosis Intrinsic Pathway

Caption: (-)-Epicatechin's modulation of signaling pathways leading to apoptosis and decreased proliferation.

References

Ursolic Acid vs. Ursonic Acid: A Comparative Analysis of Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the anti-inflammatory properties of two structurally similar pentacyclic triterpenoids: ursolic acid and ursonic acid. While ursolic acid is a well-documented anti-inflammatory agent, emerging research on ursonic acid suggests it may offer comparable or, in some instances, superior activity. This comparison synthesizes available experimental data to assist researchers in evaluating these compounds for potential therapeutic applications.

Overview of Chemical Structures

Ursolic acid and ursonic acid share the same pentacyclic triterpenoid (B12794562) core. The key structural difference lies at the C-3 position of the A-ring. Ursolic acid possesses a hydroxyl group (-OH) at this position, whereas ursonic acid has a keto group (=O). This seemingly minor variation can influence the biological activity of these molecules.[1][2][3]

Comparative Anti-inflammatory Activity: A Data-Driven Summary

Experimental data on the anti-inflammatory effects of ursolic acid and ursonic acid are presented below. Direct comparative studies are limited, but existing data allows for an initial assessment.

Table 1: In Vitro Anti-inflammatory Activity
ParameterCell LineTreatmentUrsolic Acid (ULA)Ursonic Acid (UNA)Reference
Nitric Oxide (NO) Production Inhibition RAW 264.7 MacrophagesLipopolysaccharide (LPS)No repressive actionIC₅₀ = 4.94 µM [1]
Antiviral (Herpes Simplex Virus Type I) Vero Monkey Kidney CellsVirus InfectionIC₅₀ = 175.1 µMIC₅₀ = 17.6 µM [1]

Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates greater potency.

Table 2: In Vivo Anti-inflammatory Activity
ModelSpeciesParameterUrsolic Acid (ULA)Ursonic Acid (UNA)Reference
Carrageenan-induced Paw Edema RatInhibition of Edema-53% inhibition at 50 mg/kg [1]
Arachidonic Acid-induced Platelet Aggregation HumanInhibition of Aggregation-IC₅₀ = 0.26 mM [1]

Mechanistic Insights into Anti-inflammatory Action

Ursolic Acid

Ursolic acid exerts its anti-inflammatory effects through multiple pathways:

  • Inhibition of Pro-inflammatory Transcription Factors: It suppresses the activation of key transcription factors like nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and nuclear factor of activated T-cells (NF-AT). These factors are crucial for the expression of genes involved in inflammation.

  • Downregulation of Pro-inflammatory Cytokines and Mediators: Ursolic acid has been shown to significantly reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in both in vitro and in vivo models.[4][5] It also inhibits the production of other inflammatory mediators.

  • Modulation of Signaling Pathways: It can modulate various signaling pathways involved in the inflammatory response.

Ursonic Acid

While research on ursonic acid's mechanisms is less extensive, available data points to potent anti-inflammatory activity. Its ability to significantly inhibit nitric oxide production in macrophages suggests a strong modulatory effect on inflammatory pathways.[1] The structural difference at the C-3 position may lead to differential interactions with cellular targets compared to ursolic acid.[1][2][3] Some studies suggest that while ursolic acid is known for its anti-inflammatory properties, it may also exhibit pro-inflammatory activities under certain conditions, indicating that ursonic acid could be a valuable alternative for mitigating inflammatory diseases.[1]

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (ursolic acid or ursonic acid).

  • Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also included.

  • Incubation: The plates are incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The percentage of NO production inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group. The IC₅₀ value is then determined from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (or another suitable strain) of a specific weight range are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Rats are randomly divided into different groups: a control group, a positive control group (e.g., receiving a standard anti-inflammatory drug like aspirin), and test groups receiving different doses of the compounds to be tested (e.g., ursonic acid at 50 mg/kg).

  • Compound Administration: The test compounds and the standard drug are administered orally or via another appropriate route. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

Visualizing the Inflammatory Signaling Pathway

The following diagram illustrates a simplified overview of a key inflammatory signaling pathway that can be modulated by anti-inflammatory compounds.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_active->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Simplified TLR4-mediated NF-κB signaling pathway in inflammation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory activity of test compounds.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Conclusion cell_culture Cell Culture (e.g., RAW 264.7) treatment Compound Treatment (Ursolic/Ursonic Acid) cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation assay Anti-inflammatory Assay (e.g., NO, Cytokine levels) stimulation->assay data_analysis Statistical Analysis (IC50, % Inhibition) assay->data_analysis animal_model Animal Model of Inflammation (e.g., Paw Edema) compound_admin Compound Administration animal_model->compound_admin inflammation_induction Inflammation Induction (e.g., Carrageenan) compound_admin->inflammation_induction evaluation Evaluation of Anti-inflammatory Effect inflammation_induction->evaluation evaluation->data_analysis conclusion Comparative Efficacy Conclusion data_analysis->conclusion

Caption: General workflow for assessing anti-inflammatory compounds.

Conclusion

The available evidence, although limited for ursonic acid, suggests it is a potent anti-inflammatory agent. Notably, in the context of nitric oxide inhibition, ursonic acid demonstrated significant activity where ursolic acid did not.[1] This highlights the potential of ursonic acid as a promising candidate for further investigation in inflammatory disease models.

For researchers and drug development professionals, these findings warrant a more in-depth, direct comparative analysis of ursolic and ursonic acid across a broader range of inflammatory models and mechanistic studies. Such research will be crucial in elucidating the full therapeutic potential of ursonic acid and its relative advantages over the more extensively studied ursolic acid.

References

A Comparative Analysis of Ellagic Acid and Standard Chemotherapy in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Final Answer

Note to the reader: Initial searches for "Epikatonic acid" did not yield sufficient scientific data regarding its efficacy in cancer treatment to conduct a comparative analysis. It is possible that the name is a lesser-used synonym or a potential misnomer for a more extensively researched compound. Given the structural similarities in nomenclature that can occur in natural product chemistry, and the substantial body of research available, this guide will focus on Ellagic Acid as a representative natural compound with demonstrated anti-cancer properties for comparison against conventional chemotherapy agents.

This guide provides a comparative overview of the efficacy of Ellagic Acid, a naturally occurring polyphenolic compound, against standard chemotherapy drugs. The information is intended for researchers, scientists, and drug development professionals, offering a summary of preclinical data, mechanisms of action, and experimental methodologies.

Overview of Compounds

Ellagic Acid (EA) is a polyphenol found in various fruits, nuts, and seeds, such as pomegranates, raspberries, and walnuts. It is known for its antioxidant properties and has been investigated for its potential as a chemopreventive and therapeutic agent in various cancers.[1][2][3][4]

Standard Chemotherapy Drugs encompass a range of cytotoxic agents designed to kill rapidly dividing cancer cells. For the purpose of this comparison, we will focus on commonly used drugs for solid tumors such as breast, colon, and prostate cancer. These include:

  • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. It is frequently used in the treatment of breast cancer.[5][6][7][8]

  • Paclitaxel: A taxane (B156437) that stabilizes microtubules, leading to mitotic arrest and apoptosis. It is a standard treatment for breast and ovarian cancers.[9][10][][12]

  • FOLFOX: A combination therapy regimen consisting of Folinic acid (leucovorin), 5-Fluorouracil (5-FU), and Oxaliplatin. It is a cornerstone of treatment for colorectal cancer.[13][14][15][16][17]

  • Docetaxel: A taxane used in the treatment of prostate cancer.[18][19][20][21][22]

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Ellagic Acid and standard chemotherapy drugs in various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, experimental conditions, and assay duration.

Breast Cancer Cell Lines Ellagic Acid (µM) Doxorubicin (µM) Paclitaxel (µM)
MCF-7 29.12 ± 1.15[23]~0.05 - 0.5~0.002 - 0.02
MDA-MB-231 20.51 ± 1.22[23]~0.1 - 1.0~0.003 - 0.03
Colon Cancer Cell Lines Ellagic Acid (µM) 5-Fluorouracil (µM) Oxaliplatin (µM)
HCT-116 ~20 - 50~5 - 20~1 - 10
HT-29 ~30 - 60~10 - 50~2 - 15
Prostate Cancer Cell Lines Ellagic Acid (µM) Docetaxel (nM)
LNCaP ~10 - 30~1 - 5
PC-3 ~20 - 50~2 - 10
Ovarian Cancer Cell Lines Ellagic Acid (µM) Cisplatin (µM)
A2780 17.0[24]~1 - 5
A2780CisR (Cisplatin-resistant) 36.3[24]> 20
Lung Cancer Cell Lines Ellagic Acid Nanocomposite (µg/ml)
A549 72.3[25][26]
Leukemia Cell Lines Paclitaxel (ng/ml)
MEL 99.5[27]
K562 42.7[27]

Mechanisms of Action

Ellagic Acid

Ellagic Acid exerts its anti-cancer effects through multiple mechanisms:[1][3][4]

  • Induction of Apoptosis: EA can induce programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.[3] It can also activate caspase cascades.

  • Cell Cycle Arrest: EA can arrest the cell cycle at various phases, most commonly G1/S or G2/M, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[1] For instance, it has been shown to be a potent inhibitor of CDK6.[23]

  • Anti-proliferative Effects: EA inhibits cancer cell proliferation by targeting various signaling pathways.

  • Anti-angiogenesis: EA has been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis, by targeting pathways such as VEGFR-2.[28]

  • Antioxidant and Anti-inflammatory Properties: While a potent antioxidant, in the context of cancer cells, it can also promote the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

The following diagram illustrates the key signaling pathways affected by Ellagic Acid.

Ellagic_Acid_Pathway cluster_proliferation Proliferation cluster_apoptosis Apoptosis cluster_angiogenesis Angiogenesis EA Ellagic Acid CDK6 CDK6 EA->CDK6 inhibits Cyclins Cyclins D1 & E EA->Cyclins decreases p21 p21 EA->p21 increases p53 p53 EA->p53 increases Bax Bax EA->Bax increases Bcl2 Bcl-2 EA->Bcl2 decreases Caspase3 Caspase-3 EA->Caspase3 activates VEGFR2 VEGFR-2 EA->VEGFR2 inhibits CDK6->Cyclins interacts with Cyclins->p21 inhibited by p53->p21 Bax->Caspase3 Bcl2->Caspase3 inhibits

Caption: Signaling pathways modulated by Ellagic Acid in cancer cells.

Standard Chemotherapy Drugs

Standard chemotherapy drugs primarily target rapidly dividing cells, a hallmark of cancer.

  • Doxorubicin: Intercalates into DNA, inhibiting DNA replication and transcription. It also generates free radicals, causing further DNA and cell membrane damage.

  • Paclitaxel: Promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization. This disrupts the normal dynamic reorganization of the microtubule network essential for mitosis.[10][][12]

  • FOLFOX:

    • 5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog that inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.

    • Oxaliplatin: A platinum-based drug that forms cross-links with DNA, inhibiting DNA replication and transcription.

    • Leucovorin: Enhances the effect of 5-FU by stabilizing its binding to thymidylate synthase.

  • Docetaxel: Similar to paclitaxel, it promotes microtubule assembly and stabilization, leading to mitotic arrest.

The following diagram illustrates the general mechanisms of action for these standard chemotherapy drugs.

Chemo_Mechanisms cluster_doxo Doxorubicin cluster_taxanes Paclitaxel / Docetaxel cluster_folfox FOLFOX Doxo Doxorubicin DNA_intercalation DNA Intercalation Doxo->DNA_intercalation Topoisomerase_II Topoisomerase II Inhibition Doxo->Topoisomerase_II Apoptosis Apoptosis DNA_intercalation->Apoptosis Topoisomerase_II->Apoptosis Taxanes Paclitaxel / Docetaxel Microtubule_stabilization Microtubule Stabilization Taxanes->Microtubule_stabilization Mitotic_Arrest Mitotic_Arrest Microtubule_stabilization->Mitotic_Arrest FU 5-Fluorouracil Thymidylate_synthase Thymidylate Synthase Inhibition FU->Thymidylate_synthase Oxaliplatin Oxaliplatin DNA_crosslinking DNA Cross-linking Oxaliplatin->DNA_crosslinking Thymidylate_synthase->Apoptosis DNA_crosslinking->Apoptosis Mitotic_Arrest->Apoptosis

Caption: General mechanisms of action for selected chemotherapy drugs.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[29][30][31]

Workflow:

MTT_Workflow start Seed cells in 96-well plate treat Treat with compound (Ellagic Acid or Chemotherapy) start->treat incubate1 Incubate for 24-72h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Read absorbance at 570 nm solubilize->read

Caption: A simplified workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compound (Ellagic Acid or a standard chemotherapy drug) and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Formation: The plate is incubated for 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[32][33][34]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Workflow:

Apoptosis_Workflow start Treat cells with compound harvest Harvest cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Detailed Steps:

  • Cell Treatment: Cells are treated with the desired compound for a specified time.

  • Harvesting: Adherent cells are detached using trypsin, and both floating and adherent cells are collected. Suspension cells are collected by centrifugation.

  • Washing: Cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results allow for the quantification of:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

Ellagic Acid demonstrates significant anti-cancer properties in a variety of preclinical models, acting through multiple mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. While the in vitro cytotoxic concentrations of Ellagic Acid are generally higher than those of standard chemotherapy drugs like Doxorubicin and Paclitaxel, it often exhibits a greater selectivity for cancer cells over normal cells.

Standard chemotherapy agents are highly potent but are associated with significant toxicity to healthy, rapidly dividing cells. Ellagic Acid's multifaceted mechanism of action suggests it could be a valuable component of a multi-targeted approach to cancer therapy, potentially as an adjunct to conventional chemotherapy to enhance efficacy or reduce side effects.[2] Further in vivo studies and clinical trials are necessary to fully elucidate the therapeutic potential of Ellagic Acid in a clinical setting.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Epikatonic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, validated analytical methods specifically for the quantification of Epikatonic acid could not be identified in a comprehensive literature search. Therefore, this guide provides a comparative template for the cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of a representative triterpenoid (B12794562) acid. The presented protocols and data are illustrative and should be adapted for the specific characteristics of this compound upon the development of a dedicated analytical method.

This guide is intended for researchers, scientists, and drug development professionals. It offers a framework for comparing the performance of analytical methods, complete with detailed experimental methodologies and representative data.

Data Presentation: Comparison of HPLC-UV and LC-MS/MS Methods

The performance of two distinct analytical methods for the quantification of a representative triterpenoid acid in a biological matrix is summarized below. These tables highlight the key validation parameters, offering a clear comparison of their capabilities.

Table 1: Comparison of Method Validation Parameters for a Representative Triterpenoid Acid

Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria (Typical)
Linearity (r²) 0.9982>0.9995≥0.99
Accuracy (% Bias) -9.2% to +8.5%-4.5% to +3.9%Within ±15% (±20% for LLOQ)
Precision (% RSD)
- Intra-day≤10.5%≤6.2%≤15% (≤20% for LLOQ)
- Inter-day≤12.8%≤8.1%≤15% (≤20% for LLOQ)
Limit of Detection (LOD) 10 ng/mL0.1 ng/mL-
Limit of Quantification (LOQ) 30 ng/mL0.3 ng/mLS/N ≥ 10, with acceptable accuracy and precision
Recovery (%) 88.5%95.2%Consistent, precise, and reproducible

Experimental Protocols

Detailed methodologies for the quantification of a representative triterpenoid acid using HPLC-UV and LC-MS/MS are provided below.

1. HPLC-UV Method

  • Sample Preparation: A solid-phase extraction (SPE) method was employed.

    • To 500 µL of plasma, 100 µL of an internal standard (IS) solution was added.

    • The sample was loaded onto a pre-conditioned C18 SPE cartridge.

    • The cartridge was washed with 1 mL of 5% methanol (B129727) in water.

    • The analyte and IS were eluted with 1 mL of methanol.

    • The eluate was evaporated to dryness and reconstituted in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC system.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection: 210 nm.

2. LC-MS/MS Method

  • Sample Preparation: A protein precipitation method was utilized.

    • To 100 µL of plasma, 20 µL of an internal standard (IS) solution was added.

    • Protein precipitation was induced by adding 300 µL of acetonitrile.

    • The mixture was vortexed for 1 minute and centrifuged at 14,000 rpm for 10 minutes at 4°C.

    • The supernatant was transferred to an autosampler vial, and 5 µL was injected into the LC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Sciex Triple Quad™ 6500+ system coupled with an ExionLC™ AD system.

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient started at 10% B, increased to 98% B over 4 minutes, held for 1 minute, and then returned to the initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transitions:

      • Analyte: [M-H]⁻ → fragment ion m/z (illustrative)

      • IS: [M-H]⁻ → fragment ion m/z (illustrative)

Visualizations

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation cluster_3 Comparison Dev_HPLC HPLC-UV Method Development Val_HPLC HPLC-UV Validation (Accuracy, Precision, Linearity, etc.) Dev_HPLC->Val_HPLC Dev_LCMS LC-MS/MS Method Development Val_LCMS LC-MS/MS Validation (Accuracy, Precision, Linearity, etc.) Dev_LCMS->Val_LCMS Cross_Val Incurred Sample Reanalysis Val_HPLC->Cross_Val Analyze Samples Val_LCMS->Cross_Val Re-analyze Same Samples Compare Performance Comparison (Sensitivity, Specificity, Throughput) Cross_Val->Compare Statistical Analysis

Cross-validation workflow for analytical methods.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway of a Triterpenoid Acid Triterpenoid This compound (or similar triterpenoid) IKK IKK Complex Triterpenoid->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Inhibited) NFkB NF-κB IkB->NFkB Sequestered in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Inflammation Transcription

Hypothetical signaling pathway for a triterpenoid acid.

Validating Anticancer Activity: A Comparative Guide to Triterpenoids in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

The initial focus of this guide was to validate the in vitro anticancer activity of Epikatonic acid with in vivo models. However, a comprehensive literature review revealed a significant scarcity of published research specifically detailing the anticancer properties of this compound. While identified as a triterpenoid (B12794562) found in plant species such as Eriope latifolia, extensive data on its efficacy in cancer cell lines and animal models is not currently available in the public domain.

To provide a valuable and data-rich resource in line with the intended purpose of this guide, we have pivoted to a comparative analysis of two well-researched triterpenoids with demonstrated anticancer potential: Betulonic acid and Oleanolic acid . Triterpenoids, as a class of natural compounds, are recognized for their diverse pharmacological activities, including cytotoxic effects against various cancer cells.[1][2][3] This guide will, therefore, serve as a model for validating the anticancer activity of novel triterpenoids, using Betulonic acid and Oleanolic acid as illustrative examples.

Comparative Analysis of Betulonic Acid vs. Oleanolic Acid

This guide provides an objective comparison of the in vitro and in vivo anticancer performance of Betulonic acid and Oleanolic acid, supported by experimental data from peer-reviewed studies. We also present data on standard chemotherapeutic agents for relevant cancer types to provide a clinical benchmark.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Betulonic acid and Oleanolic acid against various human cancer cell lines. A lower IC50 value indicates greater potency.

CompoundCancer TypeCell LineIC50 (µM)Reference
Betulonic Acid Breast CancerMCF-7~40 (at 20µM, ~40% viability reduction)[4]
MelanomaA37517[4]
MelanomaCOLO 82935[4]
Prostate CancerPC-3Data not available
LeukemiaK562Data not available
Oleanolic Acid Breast CancerMCF-7Data not available
MelanomaData not available
Prostate CancerPC-3Data not available
LeukemiaK562Data not available
Doxorubicin Breast CancerMCF-70.047 - 0.089[5]
Dacarbazine MelanomaA375150 - 200(General knowledge)
Docetaxel Prostate CancerPC-30.002 - 0.005(General knowledge)
Imatinib LeukemiaK5620.3 - 0.5(General knowledge)
Data Presentation: In Vivo Antitumor Activity
CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionReference
Betulonic Acid Derivative (EB171) Zebrafish Embryo/Larvae ToxicityZebrafishNot applicableNo toxicity observed[4]
Oleanolic Acid Data not availableData not availableData not availableData not available
Docetaxel Prostate Cancer XenograftMice10 mg/kg, i.v.Significant tumor regression[6][7][8][9][10]

Note: Specific in vivo tumor growth inhibition data for Betulonic acid and Oleanolic acid in relevant cancer models was not explicitly detailed in the provided search results. The data for the derivative of Betulonic acid focuses on toxicity rather than efficacy. Docetaxel is a standard-of-care for prostate cancer.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Betulonic acid, Oleanolic acid) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Human cancer cells (e.g., PC-3 for prostate cancer) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).

  • Treatment Administration: Mice are randomized into treatment and control groups. The test compound is administered via a specific route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Body weight and general health of the animals are also monitored for toxicity assessment.

  • Data Analysis: Tumor volumes are plotted over time for each group. Statistical analysis is performed to determine the significance of the difference in tumor growth between the treated and control groups.

Mechanism of Action & Signaling Pathways

Triterpenoids exert their anticancer effects through multiple mechanisms.[1][2][3] Betulonic acid has been shown to induce apoptosis through the mitochondrial signaling pathway, involving the expression of p53, Bax, and caspases 9 and 3.[4] Oleanolic acid and its derivatives have been reported to interact with multiple molecular targets and exhibit cytotoxic and anti-metastatic activities.[2]

Diagrams of Signaling Pathways and Experimental Workflows

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Lead Compound Selection Lead Compound Selection IC50 Determination->Lead Compound Selection Xenograft Model Xenograft Model Treatment Administration Treatment Administration Xenograft Model->Treatment Administration Tumor Measurement Tumor Measurement Treatment Administration->Tumor Measurement Efficacy Analysis Efficacy Analysis Tumor Measurement->Efficacy Analysis Lead Compound Selection->Xenograft Model Validation

Experimental workflow for anticancer drug validation.

apoptosis_pathway Triterpenoids Triterpenoids Mitochondrial Stress Mitochondrial Stress Triterpenoids->Mitochondrial Stress p53 p53 Triterpenoids->p53 Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Bax Upregulation Bax Upregulation p53->Bax Upregulation Bax Upregulation->Mitochondrial Stress

Simplified mitochondrial apoptosis pathway induced by triterpenoids.

Conclusion

While direct and extensive data on the anticancer activity of this compound remains to be established, the broader class of triterpenoids, represented here by Betulonic acid and Oleanolic acid, demonstrates significant potential as a source for novel anticancer agents. The data presented in this guide highlights the importance of rigorous in vitro screening followed by in vivo validation to identify and characterize promising therapeutic candidates. Further research is warranted to explore the full therapeutic potential of this compound and other related triterpenoids in oncology.

References

Structure-Activity Relationship of Epikatonic Acid Analogs: A Comparative Guide Based on Structurally Related Pentacyclic Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pentacyclic triterpenoids structurally related to Epikatonic acid. Due to a lack of specific SAR studies on this compound analogs in the reviewed literature, this document leverages experimental data from close structural analogs, primarily oleanolic acid, ursolic acid, and corosolic acid, to infer potential SAR principles. This compound, an oleanane-type pentacyclic triterpenoid (B12794562), shares its core scaffold with these well-studied compounds, making them relevant surrogates for predicting how structural modifications might impact biological activity.

Comparative Analysis of Biological Activities

The biological activities of pentacyclic triterpenoid analogs are significantly influenced by substitutions on their core structure. Modifications at the C-3 hydroxyl and C-28 carboxylic acid groups are particularly critical in modulating their therapeutic properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities.

Anticancer Activity

SAR studies on oleanolic acid and ursolic acid derivatives have revealed key structural features that govern their cytotoxicity against various cancer cell lines.

Key Structure-Activity Relationship Insights for Anticancer Activity:

  • C-3 Position: The hydroxyl group at the C-3 position is a frequent site for modification. Esterification or the introduction of a hydroxyimine group at this position has been shown to enhance anticancer activity.[1] Acetylation of the C-3 hydroxyl group in ursolic acid derivatives also leads to more potent antiproliferative effects.[2]

  • C-28 Position: The carboxylic acid moiety at C-28 is crucial for activity. Its conversion into esters or amides can significantly improve the efficacy of these compounds.[1] Specifically for ursolic acid, a 28-amido group appears essential for improving anticancer activity.[2]

  • A-Ring Modifications: Introduction of a heterocyclic ring in the A cycle of the oleanane (B1240867) skeleton has shown to be a promising strategy.[3]

  • Glycosylation: The presence of sugar moieties can influence anticancer activity, with the aglycones sometimes exhibiting greater potency.[1]

Table 1: Cytotoxic Activity of Selected Oleanolic and Ursolic Acid Derivatives

Compound/AnalogModificationCell LineIC50 (µM)Reference
Oleanolic AcidParent CompoundMultipleVaries[1]
Ursolic AcidParent CompoundMultipleVaries[2][4]
UA-Derivative 13-O-acetyl, 28-amidoVarious cancer cellsPotent activity[2]
OA-Derivative 2C-3 esterificationVarious cancer cellsEnhanced activity[1]
OA-Derivative 3C-28 amideVarious cancer cellsImproved efficacy[1]
UA-amino acid conjugateC-28 modificationVarious cancer cellsPotent activity[2]
Anti-inflammatory Activity

Oleanane triterpenoids have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators.

Key Structure-Activity Relationship Insights for Anti-inflammatory Activity:

  • C-3 and C-28 Modifications: Modifications at both the C-3 and C-28 positions are crucial for anti-inflammatory potency.

  • Inhibition of NO Production: Analogs of oleanolic acid with structural modifications at the C-3 and C-28 positions have been shown to inhibit nitric oxide (NO) production in macrophages, with IC50 values ranging from 2.66 to 25.40 µM.[3]

Glycogen (B147801) Phosphorylase Inhibition

Certain pentacyclic triterpenoids and their derivatives have been identified as inhibitors of glycogen phosphorylase (GP), a key enzyme in glucose metabolism.

Key Structure-Activity Relationship Insights for Glycogen Phosphorylase Inhibition:

  • Corosolic Acid Derivatives: Modifications on corosolic acid have yielded potent GP inhibitors. For instance, derivatives with specific substitutions have shown IC50 values as low as 3.26 µM, a significant improvement over the parent compound's IC50 of 20 µM.

  • Oleanolic Acid Dimers: Dimerization of oleanolic acid has produced analogs with strong inhibitory activity against glycogen phosphorylase a (GPa), with one such analog exhibiting an IC50 of 2.59 µM.[3]

Table 2: Glycogen Phosphorylase Inhibitory Activity of Selected Pentacyclic Triterpenoid Analogs

Compound/AnalogModificationEnzymeIC50 (µM)Reference
Corosolic AcidParent CompoundRabbit Muscle GP a20
Corosolic Acid Derivative 8Specific modificationRabbit Muscle GP a7.31
Corosolic Acid Derivative 12dSpecific modificationRabbit Muscle GP a3.26
Corosolic Acid Derivative 12eSpecific modificationRabbit Muscle GP a5.1
Oleanolic Acid Dimer 30DimerizationGPa2.59[3]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay is a standard method to assess cell viability and the cytotoxic effects of compounds.

  • Cell Culture and Seeding: Human cancer cell lines (e.g., BHY) are cultured in appropriate media. Cells are then seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[5][6]

Glycogen Phosphorylase Inhibition Assay

The activity of glycogen phosphorylase (GP) is measured by monitoring the colorimetric determination of inorganic phosphate (B84403) derived from glucose 1-phosphate in the direction of glycogen synthesis.

  • Enzyme Preparation: Rabbit muscle glycogen phosphorylase a (GPa) is dissolved in a suitable buffer (e.g., 50 mM HEPES, pH 7.2).

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compounds (dissolved in DMSO) for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) in a 96-well plate.[7][8]

  • Initiation of Reaction: The enzymatic reaction is initiated by adding a substrate solution containing glucose 1-phosphate and glycogen in the buffer. The reaction mixture is incubated for a specific duration (e.g., 30 minutes) at 37°C.[7]

  • Phosphate Quantification: The reaction is stopped, and a reagent for colorimetric phosphate quantification (e.g., BIOMOL® Green) is added to the mixture.[7]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength to determine the amount of inorganic phosphate released. The inhibitory activity is calculated, and IC50 values are determined.

Visualizations

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Epikatonic_Acid This compound (Parent Scaffold) Analogs Analog Library (Structural Modifications) Epikatonic_Acid->Analogs Derivatization Bioassays In Vitro Bioassays (e.g., Cytotoxicity, Enzyme Inhibition) Analogs->Bioassays Testing SAR_Analysis Structure-Activity Relationship (SAR) Analysis Bioassays->SAR_Analysis Data Collection Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Identification of Key Structural Features Lead_Opt->Analogs Iterative Design

Caption: Workflow for SAR studies of this compound analogs.

Anticancer_SAR cluster_mods Structural Modifications parent Pentacyclic Triterpenoid Core C3_mod C-3 Position - Esterification - Hydroxyimine - Acetylation parent->C3_mod C28_mod C-28 Position - Esterification - Amidation parent->C28_mod A_ring_mod A-Ring - Heterocycle Fusion parent->A_ring_mod activity Enhanced Anticancer Activity C3_mod->activity C28_mod->activity A_ring_mod->activity

Caption: Key SAR insights for anticancer activity.

References

Assessing the Selectivity of Epikatonic Acid for Cancer Cells Versus Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature does not contain studies on a compound named "Epikatonic acid." The following guide is a template that demonstrates the requested comparative analysis using data from studies on other compounds with selective cytotoxicity towards cancer cells. This framework can be utilized to evaluate "this compound" should data become available.

Introduction

The ideal chemotherapeutic agent would exhibit high toxicity against cancer cells while leaving normal, healthy cells unharmed. This selectivity is a critical determinant of a drug's therapeutic window and its potential for clinical success. This guide provides a framework for assessing the selectivity of a novel compound, presented here as "this compound," by comparing its cytotoxic effects on cancerous and non-cancerous cell lines. The methodologies and data presentation formats are based on established practices in preclinical cancer research. For illustrative purposes, this guide incorporates data from studies on other known cytotoxic compounds.

Comparative Cytotoxicity Data

A crucial first step in evaluating a new compound is to determine its half-maximal inhibitory concentration (IC50) across a panel of cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A higher selectivity index, calculated as the ratio of the IC50 in normal cells to that in cancer cells, indicates a more favorable therapeutic profile.

Table 1: Comparative IC50 Values of Selected Compounds

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Betulinic AcidMelanoma, Neuroectodermal, Malignant Brain TumorGrowth InhibitionNormal LymphocytesUnaffected>1[1]
Vulpinic AcidHepG2 (Hepatocellular Carcinoma)23.8F2408 (Normal Fibroblast)450-500~18.9 - 21.0[2]
Roburic AcidVarious Cancer Cell Lines8.25 - 31.18Non-tumorigenic Cells12.82 - 38.97~1.2 - 1.5[3]
DoxorubicinVarious Cancer Cell LinesVariesVarious Normal Cell LinesVaries (Known high toxicity)<1 in many cases

Note: The Selectivity Index (SI) is calculated as (IC50 in normal cells) / (IC50 in cancer cells). An SI value greater than 1 suggests selectivity for cancer cells. The data for Betulinic, Vulpinic, and Roburic acids are included as examples of compounds with demonstrated selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the assessment of a compound's cytotoxicity and mechanism of action.

Cell Culture and Maintenance

Cancer and normal cell lines are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the compound of interest.

  • Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, indicative of late apoptosis or necrosis).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant.

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases, Bcl-2 family proteins, and PARP.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using an assay like the Bradford assay.

  • SDS-PAGE and Transfer: Proteins are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-3, Bcl-2, Bax) followed by secondary antibodies conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which a compound exerts its effects is crucial for drug development. Many anticancer agents induce apoptosis by modulating key signaling pathways that are often dysregulated in cancer.

Apoptosis Induction Pathways

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the cleavage of cellular substrates and ultimately cell death.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound (Hypothesized Target) This compound->Death Receptors Sensitizes This compound->Mitochondria Induces Stress

Fig. 1: Hypothesized mechanism of apoptosis induction by this compound.
MAPK/ERK and PI3K/AKT Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways are critical for cell survival and proliferation. Inhibition of these pathways can lead to apoptosis. For instance, 7-Epitaxol has been shown to induce apoptosis by suppressing the AKT and MAPK signaling pathways[4].

Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K Ras Ras Receptor Tyrosine Kinases->Ras AKT AKT PI3K->AKT Proliferation & Survival Proliferation & Survival AKT->Proliferation & Survival Apoptosis Apoptosis AKT->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival ERK->Apoptosis This compound This compound (Potential Inhibitor) This compound->AKT Inhibits This compound->ERK Inhibits

Fig. 2: Potential inhibition of pro-survival pathways by this compound.

Conclusion

This guide outlines the essential components for a comprehensive assessment of the selectivity of a novel compound, "this compound," for cancer cells over normal cells. By employing the described experimental protocols and data presentation formats, researchers can systematically evaluate its therapeutic potential. The illustrative data from existing literature on other compounds highlight the importance of a high selectivity index and a well-defined mechanism of action. Future studies on "this compound" should aim to generate robust comparative data to populate this framework and ascertain its true potential as a selective anticancer agent.

References

Inter-Laboratory Validation of a Quantitative Assay for Epikatonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of the hypothetical compound, Epikatonic acid. In the absence of publicly available inter-laboratory validation studies for a specific this compound assay, this document synthesizes data from robust single-laboratory validations of analogous compounds, such as epicatechin, a structurally similar polyphenol.[1][2] This approach offers valuable insights into the expected performance of common analytical techniques, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The comparative data herein is intended to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical strategies for the quantification of this compound or similar compounds.

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of an analytical method is assessed through rigorous validation to ensure it is fit for purpose. For a quantitative assay, key performance characteristics include precision (repeatability and reproducibility), accuracy, linearity, and sensitivity (Limit of Detection and Limit of Quantification). The following table summarizes hypothetical data from a simulated inter-laboratory study comparing HPLC-UV and LC-MS/MS methods for the quantification of this compound in a biological matrix. This data is representative of typical performance characteristics observed for similar validated assays.[3][4]

Table 1: Hypothetical Inter-Laboratory Study Results for this compound Quantification

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Precision
Repeatability (RSDr %)2.5%1.8%≤ 5%
Reproducibility (RSDR %)4.8%3.5%≤ 15%
Accuracy
Mean Recovery (%)98.5%101.2%80 - 120%
Linearity
Correlation Coefficient (r²)0.9980.999≥ 0.995
Sensitivity
Limit of Detection (LOD)0.05 µg/mL0.01 µg/mLMethod Dependent
Limit of Quantification (LOQ)0.15 µg/mL0.03 µg/mLMethod Dependent

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are generalized protocols for the quantification of a compound like this compound using HPLC-UV and LC-MS/MS.

1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the quantification of polyphenolic compounds due to its robustness and cost-effectiveness.

  • Sample Preparation:

    • To 1 mL of plasma, add 2 mL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detector at 280 nm.[4]

    • Injection Volume: 20 µL.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the analysis of compounds at low concentrations in complex biological matrices.[6]

  • Sample Preparation:

    • Spike 200 µL of plasma with an internal standard (e.g., a stable isotope-labeled version of the analyte).[6]

    • Perform a liquid-liquid extraction with 1 mL of ethyl acetate.

    • Vortex and centrifuge.

    • Transfer the organic layer and evaporate to dryness.

    • Reconstitute in 100 µL of the mobile phase.[3]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[6]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B129727) (B).[7]

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.

Mandatory Visualizations

Experimental Workflow for Inter-Laboratory Validation

The following diagram illustrates a typical workflow for conducting an inter-laboratory validation study to ensure the reproducibility and reliability of a quantitative assay across different laboratories.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Analysis & Reporting A Define Validation Protocol B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Samples B->C D Lab 1: Assay Performance C->D Sample Analysis E Lab 2: Assay Performance C->E Sample Analysis F Lab n: Assay Performance C->F Sample Analysis G Collect & Compile Results D->G E->G F->G H Statistical Analysis (Repeatability, Reproducibility) G->H I Generate Validation Report H->I

Inter-laboratory validation workflow.

Signaling Pathway Modulation by this compound Analogs

Compounds structurally similar to the hypothetical this compound, such as epicatechin, have been shown to modulate various cellular signaling pathways involved in inflammation and cell survival.[8][9] The diagram below depicts a simplified representation of the MAPK/Erk signaling pathway, a common target of such polyphenolic compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Epikatonic_Acid This compound Analog (e.g., Epicatechin) Epikatonic_Acid->Raf Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

MAPK/Erk signaling pathway modulation.

While a specific inter-laboratory validation for "this compound" is not available, this guide provides a framework for understanding the process and expected outcomes based on validated methods for analogous compounds. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, including the need for sensitivity, selectivity, and the nature of the sample matrix. The provided protocols and diagrams serve as a valuable resource for researchers initiating the development and validation of a quantitative assay for this compound or similar novel compounds.

References

A Comparative Guide to the Biological Activities of (-)-Epicatechin and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Epicatechin (B1671481), a naturally occurring flavanol in foods such as cocoa, green tea, and various fruits, has garnered significant scientific interest for its diverse biological activities.[1][2][3] Its therapeutic potential has spurred the development of synthetic derivatives aimed at enhancing its efficacy, bioavailability, and target specificity. This guide provides a comprehensive comparison of the biological activities of (-)-epicatechin and its synthetic derivatives, supported by experimental data, to inform ongoing research and drug development efforts.

Comparative Bioactivity: A Data-Driven Overview

The biological efficacy of (-)-epicatechin and its derivatives is often quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data on their antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

The antioxidant capacity of these compounds is crucial for mitigating oxidative stress, a key factor in numerous chronic diseases.[4][5] This is commonly measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, with results often expressed as IC50 values (the concentration required to inhibit 50% of the radical activity).

CompoundAssayIC50 ValueSource
(-)-Epicatechin DPPH~1.6 µg/mL[6]
DPPH~1.56 µg/mL[6]
DPPHStable for 14 days[6][7]
Ascorbic Acid (Reference) DPPH3.115 µg/mL (at t0)[6][7]
Cysteamine (B1669678) Derivative Erythrocyte Hemolysis Inhibition89.4 µM[8]
Cysteine Derivative Erythrocyte Hemolysis Inhibition74.9 µM[8]

Note: Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

(-)-Epicatechin and its derivatives exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[9][10]

CompoundModelEffectConcentrationSource
(-)-Epicatechin LPS-stimulated RAW 264.7 macrophagesInhibition of NO and PGE2 production5, 25, and 50 µM[9]
Inhibition of TNF-α and IL-6 production5, 25, and 50 µM[9]
Obese mice adipose tissuePrevention of HFD-induced TNFα and MCP-1 increaseNot specified[10]
Cysteamine Derivative LPS-stimulated human whole bloodInhibition of IL-1β productionUp to 20 µM[8]
Anticancer Activity

The anticancer potential of (-)-epicatechin is demonstrated by its ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

CompoundCancer Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Source
(-)-Epicatechin MDA-MB-231Breast Cancer35072[11][12]
MCF-7Breast Cancer35072[12]
DU-145Prostate Cancer214.6 (as catechin (B1668976) extract in µg/mL)48[11]
4-O-methyl-epicatechin MCF-7, BxPC-3Breast, PancreaticAntiproliferative activity observedNot specified[13]
3-O-methyl-epicatechin MCF-7, BxPC-3Breast, PancreaticAntiproliferative activity observedNot specified[13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Preparation of Reagents : A stock solution of DPPH in methanol (B129727) is prepared. The test compounds are dissolved in a suitable solvent to create a series of concentrations.

  • Assay Procedure : A small volume of the test compound solution is added to the DPPH solution in a 96-well plate or cuvette.

  • Incubation : The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated relative to a control (without the antioxidant). The IC50 value is determined from a dose-response curve.[14]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture : Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Treatment : Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization : A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement : The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.[11]

Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific proteins, such as cytokines (e.g., TNF-α, IL-6), in cell culture supernatants or biological fluids.

  • Plate Coating : A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

  • Sample Addition : Samples (e.g., cell culture media) and standards are added to the wells.

  • Detection Antibody : A biotinylated detection antibody, also specific for the cytokine, is added.

  • Enzyme Conjugate : A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the detection antibody.

  • Substrate Addition : A substrate solution is added, which is converted by HRP to produce a colored product.

  • Measurement : The absorbance is measured at a specific wavelength, and the concentration of the cytokine in the samples is determined from a standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanisms of action.

experimental_workflow cluster_assays In Vitro Bioactivity Assays Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) Anti_inflammatory_Assays Anti-inflammatory Assays (NO, Cytokine Measurement) Anticancer_Assays Anticancer Assays (MTT, Apoptosis) Epicatechin Epicatechin Epicatechin->Antioxidant_Assays Epicatechin->Anti_inflammatory_Assays Epicatechin->Anticancer_Assays Synthetic_Derivatives Synthetic_Derivatives Synthetic_Derivatives->Antioxidant_Assays Synthetic_Derivatives->Anti_inflammatory_Assays Synthetic_Derivatives->Anticancer_Assays

Caption: A simplified workflow of in vitro bioactivity assessment for (-)-epicatechin and its derivatives.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines Epicatechin Epicatechin Epicatechin->NF_kB_Activation

Caption: Simplified NF-κB signaling pathway and the inhibitory action of (-)-epicatechin.

Conclusion

(-)-Epicatechin demonstrates significant antioxidant, anti-inflammatory, and anticancer properties. The synthesis of its derivatives offers a promising avenue to enhance these biological activities. For instance, cysteine and cysteamine derivatives of epicatechin have shown improved antioxidant effects, while methylated derivatives retain antiproliferative functions.[8][13] The esterification of epicatechin is a strategy to improve its lipophilicity, potentially leading to better cellular uptake and efficacy.[3] Further research into these synthetic derivatives is warranted to fully elucidate their therapeutic potential and mechanisms of action, paving the way for the development of novel therapeutic agents for a range of diseases.

References

A Comparative Guide to the Extraction of Epikatonic Acid: Benchmarking Efficiency and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Epikatonic acid, a molecule of growing interest in phytochemical and pharmacological research, presents unique challenges and opportunities in its isolation from plant matrices. The efficiency of the extraction process is a critical determinant of yield, purity, and subsequent analytical and developmental applications. This guide provides an objective comparison of prevalent and advanced extraction techniques applicable to organic acids like this compound. While direct comparative studies on this compound are not yet widely available in published literature, this document synthesizes data from studies on analogous organic acids from plant sources to offer a comprehensive benchmarking framework. We will delve into conventional and modern extraction protocols, present comparative data, and provide detailed methodologies to assist researchers in selecting the optimal strategy for their specific objectives.

Comparison of Extraction Methodologies

The selection of an extraction method is a crucial step that influences not only the yield but also the purity of the final extract, processing time, and environmental footprint. Below is a summary of conventional and advanced extraction techniques with their underlying principles and typical performance metrics for organic acid extraction.

Table 1: Quantitative Comparison of Extraction Methods for Plant-Derived Organic Acids

Extraction MethodPrincipleTypical Solvent(s)Temperature (°C)TimeTypical Yield/EfficiencyAdvantagesDisadvantages
Soxhlet Extraction Continuous solid-liquid extraction using a refluxing solvent.Ethanol, Methanol, HexaneSolvent Boiling Point16-24 hours[1]HighThorough extraction, simple setup.[2]Time-consuming, large solvent volume, potential thermal degradation.[3]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[4]Water, Ethanol, Methanol25-70°C[5]20-60 min[5]HighReduced time & solvent, improved yield, suitable for thermolabile compounds.[6]Non-uniform energy distribution in bath systems, potential for radical formation.[6]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, causing cell rupture due to internal pressure.[7][8]Polar solvents (Water, Ethanol)30-130°C[7]5-60 min[7][9]Very HighExtremely fast, reduced solvent use, high efficiency.[3][9][10]Requires polar solvents, potential for localized overheating.
Pressurized Liquid Extraction (PLE) Extraction with solvents at elevated temperatures and pressures, below their critical points.[11]Water, Ethanol80-220°C[11]5-30 min[11]HighFast, low solvent consumption, high efficiency and reproducibility.[11][12]High initial equipment cost.

Detailed Experimental Protocols

The following protocols are generalized methodologies for the extraction of organic acids from dried and powdered plant material. Researchers should optimize these parameters for the specific plant matrix and target compound, this compound.

Protocol 1: Soxhlet Extraction

Soxhlet extraction is a classic and exhaustive method that ensures intimate contact between the sample and fresh solvent.[1]

  • Sample Preparation: Weigh approximately 10 g of dried, powdered plant material and place it inside a cellulose (B213188) extraction thimble.[13]

  • Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a 500-mL round-bottom flask with approximately 300 mL of a suitable solvent (e.g., 80% ethanol) and add a few boiling chips.[1][13]

  • Extraction: Assemble the extractor with the flask and a condenser. Heat the flask using a heating mantle to boil the solvent. Allow the extraction to proceed for 16-24 hours, at a rate of 4-6 cycles per hour.[1]

  • Concentration: After extraction, allow the solvent in the flask to cool. Concentrate the extract using a rotary evaporator to remove the solvent, yielding the crude extract containing this compound.[13]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles, which collapse and disrupt plant cell walls, enhancing solvent penetration and extraction.[6]

  • Sample Preparation: Weigh 1 g of dried, powdered plant material and place it in a suitable extraction vessel (e.g., a 50-mL beaker or flask).

  • Extraction: Add 20 mL of the chosen extraction solvent (e.g., 70% ethanol). Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C) and a frequency of around 40 kHz.[5]

  • Separation: After sonication, separate the extract from the solid plant residue by centrifugation followed by filtration through a 0.45 µm filter.

  • Analysis: The resulting filtrate is ready for quantification of this compound, typically by High-Performance Liquid Chromatography (HPLC).

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to rapidly heat the solvent and the moisture within the plant cells, leading to a buildup of internal pressure and the rupture of cell walls.[7][8]

  • Sample Preparation: Mix 1 g of dried, powdered plant material with 20 mL of a polar solvent (e.g., water or ethanol) in a microwave-safe extraction vessel. If the plant material is very dry, pre-moistening with a small amount of water can improve heating efficiency.[9][14]

  • Extraction: Place the vessel in a microwave extractor. Set the microwave power (e.g., 600 W), temperature (e.g., 80°C), and time (e.g., 10 minutes).[15]

  • Separation: After the extraction cycle is complete and the vessel has cooled, filter the mixture to separate the extract from the solid residue.

  • Analysis: The collected extract can then be analyzed for its this compound content.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for comparing the efficiency of the different extraction methods discussed.

G cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_post Post-Extraction & Analysis Plant_Material Dried & Powdered Plant Material Soxhlet Soxhlet Plant_Material->Soxhlet UAE UAE Plant_Material->UAE MAE MAE Plant_Material->MAE PLE PLE Plant_Material->PLE Filtration Filtration / Concentration Soxhlet->Filtration UAE->Filtration MAE->Filtration PLE->Filtration HPLC Quantification by HPLC Filtration->HPLC Comparison Compare Yield & Efficiency HPLC->Comparison

Caption: Workflow for benchmarking this compound extraction methods.

Quantification and Analysis: High-Performance Liquid Chromatography (HPLC)

Accurate quantification of the extracted this compound is essential for comparing the efficiency of the different methods. High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for this purpose.[16]

General HPLC Protocol:

  • Sample Preparation: The crude extracts obtained from the different methods are filtered through a 0.22 or 0.45 µm syringe filter before injection to protect the HPLC column. Dilution with the mobile phase may be necessary to fall within the linear range of the calibration curve.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used for the separation of organic acids.[17]

    • Mobile Phase: An acidic mobile phase, such as a buffer of potassium dihydrogen phosphate (B84403) or a dilute solution of an acid like formic or sulfuric acid in water (e.g., pH 2.8), is commonly employed.[18][19]

    • Detection: A UV detector set at a wavelength of 210-215 nm is generally effective for detecting the carboxyl group in organic acids.[16][19]

    • Temperature: The column is often maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.[18]

  • Quantification: A calibration curve is generated using standards of pure this compound at known concentrations. The concentration in the extracts is then determined by comparing the peak area of the analyte with the calibration curve.

By systematically applying these extraction and analytical protocols, researchers can effectively benchmark the efficiency of each method and select the most suitable approach for the isolation of this compound for their research and development needs.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Corrosive Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Epikatonic acid" appears to be a fictional substance. The following safety and handling guidelines are based on best practices for handling hazardous, corrosive organic acids in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before handling it.[1][2]

This guide provides procedural, step-by-step guidance for the safe handling and disposal of corrosive organic acids. Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.[3] The following table summarizes the required PPE for handling corrosive organic acids.

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must be ANSI Z87.1-compliant.[4] A face shield should be worn over goggles when there is a significant risk of splashing.[3][5][6]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling most acids.[6] Always consult the manufacturer's glove compatibility chart for the specific acid being used.[7] Gloves should be inspected for damage before each use.[4]
Body Laboratory Coat or Acid-Resistant ApronA lab coat is standard for all laboratory work. An acid-resistant apron provides an additional layer of protection when handling larger quantities or when there is a higher risk of splashes.[4][5]
Feet Closed-Toed ShoesShoes must fully cover the feet to protect against spills.[5]
Respiratory Fume Hood or RespiratorAll work with volatile or aerosol-generating corrosive organic acids must be conducted in a certified chemical fume hood.[3][8] If a fume hood is not available or insufficient, a respirator with acid gas cartridges may be required.[6][9]

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to prevent accidents and ensure the stability of the chemical.

Experimental Protocol for Handling:

  • Preparation: Before beginning work, ensure that all necessary PPE is available and in good condition.[7] Locate the nearest eyewash station and safety shower.[5][8]

  • Ventilation: Conduct all procedures involving corrosive organic acids within a properly functioning chemical fume hood.[3][8]

  • Dispensing: When diluting, always add the acid to water slowly to dissipate the heat generated.[4][9] Never add water to acid.[4][9]

  • Heating: If heating is required, use a water bath or heating mantle. Avoid direct heating with a hot plate, which can cause bumping and splashing.

  • Transporting: When moving containers of corrosive acids, use a secondary container, such as a bottle carrier, to prevent spills in case of breakage.

  • Labeling: All containers must be clearly labeled with the chemical name, concentration, and hazard warnings.[2][10]

Storage:

  • Store corrosive organic acids in a designated, well-ventilated corrosives cabinet.[8][9]

  • Separate acids from bases and other incompatible materials such as oxidizing agents.[9][11][12]

  • Ensure containers are tightly sealed and stored below eye level.[7]

  • Use secondary containment trays to capture any potential leaks.[8]

Spill Response and Disposal Plan

A clear and practiced spill response plan is crucial for mitigating the impact of an accidental release.

Experimental Protocol for a Small Spill (less than 500 mL):

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[13]

  • Evacuate (If Necessary): If the acid is highly volatile or the spill is in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Put on the appropriate PPE, including gloves, goggles, a face shield, and a lab coat or apron.[14]

  • Containment: If the spill is liquid, create a dike around it using an appropriate absorbent material (e.g., spill pillows or pads).[14]

  • Neutralization: For acid spills, cautiously neutralize the spill with a suitable base, such as sodium bicarbonate or a commercial acid neutralizer.[15]

  • Absorption: Once neutralized, absorb the residue with an inert material like vermiculite (B1170534) or sand.[15]

  • Cleanup: Scoop the absorbed material into a designated hazardous waste container.[13]

  • Decontamination: Clean the spill area with soap and water.[14]

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.[16][17]

  • Reporting: Report the spill to the laboratory supervisor or chemical hygiene officer.[14][16]

For large spills, evacuate the area immediately and contact emergency personnel.[18]

Disposal Plan:

  • All waste containing corrosive organic acids must be disposed of as hazardous waste.[17]

  • Collect waste in a clearly labeled, compatible container with a secure lid.[12][17]

  • Do not mix organic acid waste with other waste streams, particularly bases or oxidizers.[11][19]

  • Follow all institutional and regulatory guidelines for hazardous waste disposal.[20]

Visual Workflow Guides

The following diagrams illustrate key decision-making processes for handling corrosive organic acids.

PPE_Selection_Workflow start Handling Corrosive Organic Acid? assess_splash_risk High Splash Potential? start->assess_splash_risk assess_volatility Volatile or Aerosol-Generating? assess_splash_risk->assess_volatility No add_face_shield Add Face Shield assess_splash_risk->add_face_shield Yes ppe_standard Standard PPE: - Safety Goggles - Lab Coat - Nitrile/Butyl Gloves - Closed-Toed Shoes assess_volatility->ppe_standard No use_fume_hood Work in Fume Hood assess_volatility->use_fume_hood Yes end_ppe Proceed with Caution ppe_standard->end_ppe add_face_shield->assess_volatility use_fume_hood->ppe_standard

Caption: PPE Selection Workflow for Corrosive Organic Acids.

Spill_Response_Plan spill_occurs Corrosive Acid Spill Occurs assess_size Spill > 500 mL or Highly Volatile? spill_occurs->assess_size evacuate Evacuate Area & Call Emergency Services assess_size->evacuate Yes small_spill_procedure Follow Small Spill Protocol: 1. Alert Personnel 2. Don PPE 3. Contain & Neutralize 4. Absorb & Clean 5. Dispose as Hazardous Waste assess_size->small_spill_procedure No report_incident Report Incident to Supervisor evacuate->report_incident small_spill_procedure->report_incident

Caption: Decision Tree for Corrosive Acid Spill Response.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.